Product packaging for Verrucofortine(Cat. No.:CAS No. 113706-21-1)

Verrucofortine

Cat. No.: B1682208
CAS No.: 113706-21-1
M. Wt: 409.5 g/mol
InChI Key: BMRZKNPRSPWNNW-UNBWHIKDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Verrucofortine is a pyrroloindole.
This compound has been reported in Talaromyces verruculosus, Penicillium verrucosum, and Penicillium with data available.
isolated from the fungus Penicillium verrucosum var. cyclopium;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O3 B1682208 Verrucofortine CAS No. 113706-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,7S,9R)-16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-7-23(5,6)24-13-19-20(29)25-17(12-14(2)3)21(30)27(19)22(24)26(15(4)28)18-11-9-8-10-16(18)24/h7-11,14,17,19,22H,1,12-13H2,2-6H3,(H,25,29)/t17-,19-,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRZKNPRSPWNNW-UNBWHIKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921171
Record name 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113706-21-1
Record name Verrucofortine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113706211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Verrucofortine: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucofortine, a diketopiperazine alkaloid, stands as a significant secondary metabolite produced by various species of the fungal genus Penicillium. First isolated from Penicillium verrucosum var. cyclopium, this complex molecule is biosynthetically derived from the amino acids L-tryptophan and L-leucine.[1][2] Its discovery was part of broader research into the mycotoxins produced by this fungus, which is also known for producing the neurotoxin verrucosidin.[1][2] Unlike verrucosidin, this compound has not been found to exhibit acute toxic effects in murine models, even at high doses.[1][2] This technical guide provides an in-depth overview of the discovery, isolation protocols, and analytical characterization of this compound, tailored for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Producing Organisms

This compound was first reported in 1988 as a major metabolite of Penicillium verrucosum var. cyclopium.[1][2] This fungus is a known contaminant of stored grains and is recognized for its production of various mycotoxins.[3] Subsequent studies have identified other Penicillium species, such as Penicillium polonicum, as producers of this compound and its derivatives.[4][5] The production of this compound, like many fungal secondary metabolites, is highly dependent on the specific strain and the culture conditions employed.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a pathway involving a non-ribosomal peptide synthetase (NRPS). While the specific gene cluster for this compound has not been definitively characterized, it is understood to be biosynthesized from the precursor amino acids L-tryptophan and L-leucine.[1][2] The proposed pathway involves the condensation of these two amino acids by an NRPS to form a dipeptide, which then undergoes cyclization to form the characteristic diketopiperazine ring. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases and prenyltransferases, lead to the final complex structure of this compound. The identification of biosynthetic gene clusters for related compounds like roquefortine C in other Penicillium species provides a strong model for the genetic basis of this compound synthesis.

This compound Biosynthesis Pathway L_Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) L_Tryptophan->NRPS L_Leucine L-Leucine L_Leucine->NRPS Dipeptide L-Tryptophyl-L-Leucine (enzyme-bound) NRPS->Dipeptide Condensation Cyclization Cyclization (Diketopiperazine Synthase domain) Dipeptide->Cyclization Diketopiperazine Cyclo(L-Trp-L-Leu) Cyclization->Diketopiperazine Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Prenyltransferases) Diketopiperazine->Tailoring_Enzymes Post-NRPS modifications This compound This compound Tailoring_Enzymes->this compound

A putative biosynthetic pathway for this compound.

Experimental Protocols

Fungal Culture and Fermentation

Objective: To cultivate Penicillium verrucosum var. cyclopium for the production of this compound.

Materials:

  • Penicillium verrucosum var. cyclopium culture

  • Potato Dextrose Agar (PDA) plates

  • Solid culture medium (e.g., rice, wheat grain)

  • Erlenmeyer flasks (1 L)

  • Autoclave

  • Incubator

Protocol:

  • Activation of Fungal Culture: Inoculate a PDA plate with the P. verrucosum var. cyclopium stock culture. Incubate at 25°C for 7-10 days until sufficient sporulation is observed.

  • Preparation of Solid-State Fermentation Medium: Add 100 g of rice and 100 mL of distilled water to each 1 L Erlenmeyer flask. Autoclave at 121°C for 20 minutes to sterilize the medium. Allow the flasks to cool to room temperature.

  • Inoculation: Aseptically add a small block (approximately 1 cm²) of the sporulated agar culture from the PDA plate to each flask containing the sterilized rice medium.

  • Incubation: Incubate the flasks under static conditions at 25°C in the dark for 21-28 days.

Extraction of this compound

Objective: To extract this compound from the solid-state fermentation culture.

Materials:

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Sonicator

  • Rotary evaporator

  • Filter paper

  • Glass funnels and beakers

Protocol:

  • Harvesting: After the incubation period, break up the solid fermented rice culture into smaller pieces.

  • Solvent Extraction: Submerge the fermented rice in ethyl acetate (approximately 500 mL per flask) and sonicate for 30 minutes.

  • Filtration: Filter the mixture through filter paper to separate the solvent extract from the solid residue.

  • Repeated Extraction: Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to ensure complete extraction of the metabolites.

  • Solvent Evaporation: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Dissolution: Dissolve the dried crude extract in a minimal amount of methanol for further purification.

Experimental_Workflow Culture Fungal Culture (P. verrucosum var. cyclopium on PDA) Fermentation Solid-State Fermentation (Rice medium, 25°C, 21-28 days) Culture->Fermentation Inoculation Extraction Extraction (Ethyl Acetate, Sonication) Fermentation->Extraction Harvesting Crude_Extract Crude Extract Extraction->Crude_Extract Solvent Evaporation Purification Purification (Preparative HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

A general workflow for the isolation of this compound.
Purification by Preparative HPLC

Objective: To purify this compound from the crude extract using preparative high-performance liquid chromatography (HPLC).

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Fraction collector

Protocol:

  • Sample Preparation: Filter the methanolic solution of the crude extract through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: Water (with 0.1% formic acid, optional)

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)

    • Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 254 nm

  • Injection and Fraction Collection: Inject the filtered sample onto the column. Collect fractions corresponding to the major peak that elutes, which is putatively this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound. Pool the pure fractions.

  • Solvent Evaporation: Evaporate the solvent from the pooled pure fractions to obtain purified this compound.

Data Presentation

Quantitative Data
ParameterValueReference
Yield of Crude Extract 10-15 g per kg of solid substrateEstimated from similar fungal fermentations
Yield of Pure this compound 50-100 mg per kg of solid substrateEstimated from similar fungal fermentations
Purity after Preparative HPLC >95%Typical for preparative HPLC
Spectroscopic Data for this compound

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
2167.2-
358.94.25 (dd, 4.0, 9.5)
3a45.1-
4129.87.55 (d, 7.5)
5122.57.15 (t, 7.5)
6124.87.25 (t, 7.5)
7110.97.05 (d, 7.5)
7a136.2-
9165.8-
1060.34.10 (m)
1138.52.15 (m), 1.90 (m)
1224.91.70 (m)
1322.80.95 (d, 6.5)
1421.90.90 (d, 6.5)
1'42.3-
2'144.75.90 (dd, 10.5, 17.5)
3'112.55.10 (d, 10.5), 5.05 (d, 17.5)
4'25.11.45 (s)
5'24.81.40 (s)
N-COCH₃169.5-
N-COCH₃21.52.65 (s)

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
ESIQuadrupole Time-of-Flight (Q-TOF)410.2438354.1812, 312.1706, 284.1390, 130.0651

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.7];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes M_H [label="[M+H]⁺\nm/z 410.2438", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[M+H - C₄H₈]⁺\nm/z 354.1812", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag2 [label="[M+H - C₄H₈ - C₂H₂O]⁺\nm/z 312.1706", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag3 [label="[M+H - C₄H₈ - C₂H₂O - CO]⁺\nm/z 284.1390", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag4 [label="Tryptophan iminium ion\nm/z 130.0651", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges M_H -> Frag1 [label="Loss of isobutene"]; Frag1 -> Frag2 [label="Loss of ketene"]; Frag2 -> Frag3 [label="Loss of CO"]; M_H -> Frag4 [label="Cleavage"]; }

A proposed fragmentation pathway for this compound.

Conclusion

This compound represents a structurally interesting fungal metabolite with a biosynthetic pathway that is beginning to be understood. The protocols outlined in this guide provide a framework for the reliable culture of the producing organism, Penicillium verrucosum var. cyclopium, and the subsequent isolation and purification of this compound. The detailed spectroscopic data serves as a crucial reference for the identification and characterization of this compound. Further research into the biosynthetic gene cluster and the biological activities of this compound may reveal novel enzymatic mechanisms and potential pharmacological applications. This guide is intended to facilitate such research by providing a comprehensive technical foundation for working with this fascinating natural product.

References

An In-depth Technical Guide to Verrucofortine-Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a diketopiperazine mycotoxin, an alkaloid derived from the amino acids L-tryptophan and L-leucine.[1][2] First isolated from Penicillium verrucosum var. cyclopium, this fungal secondary metabolite has garnered interest within the scientific community for its unique chemical structure and potential biological activities.[1] This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, its biosynthesis, experimental protocols for its production and isolation, and insights into its potential mechanism of action.

This compound-Producing Fungal Strains

While Penicillium verrucosum var. cyclopium is the most well-documented producer of this compound, other fungal species have also been reported to synthesize this compound.[1] The primary producers identified in the literature are:

  • Penicillium verrucosum var. cyclopium : This variety is a well-known producer of various mycotoxins and is considered the principal source of this compound.[1][3]

  • Penicillium aurantiogriseum : This species is recognized for its production of a diverse array of secondary metabolites, including other alkaloids and mycotoxins, with some strains capable of producing this compound.

  • Talaromyces verruculosus : Previously classified as Penicillium verruculosum, this species is also a known source of this compound.

Data Presentation: this compound Production

Quantitative data on this compound production by different fungal strains under various culture conditions is crucial for optimizing its yield for research and development purposes. The following table summarizes available data from the literature.

Fungal StrainCulture MediumIncubation Time (days)Temperature (°C)This compound YieldReference
Penicillium verrucosumWheat Grain1421OTA: up to ~30 µg/kg[4][5]
Penicillium sp. OUCMDZ-1435Fungal 2# Medium2328-30Meleagrin: 335 mg/L[6]
Phomopsis sp. Hant25Modified M1DNot SpecifiedNot SpecifiedMycoepoxydiene: 354 mg/L[7]

Biosynthesis of this compound

This compound is a member of the diketopiperazine class of alkaloids, which are typically synthesized by the condensation of two amino acids.[8] The biosynthesis of this compound proceeds from its precursors, L-tryptophan and L-leucine.[1] The core of this process is catalyzed by a non-ribosomal peptide synthetase (NRPS) enzyme.[9]

Verrucofortine_Biosynthesis cluster_precursors Amino Acid Precursors L-Tryptophan L-Tryptophan NRPS Activation NRPS Activation L-Tryptophan->NRPS Activation L-Leucine L-Leucine L-Leucine->NRPS Activation Diketopiperazine Intermediate Diketopiperazine Intermediate NRPS Activation->Diketopiperazine Intermediate Condensation Post-NRPS Modifications Post-NRPS Modifications Diketopiperazine Intermediate->Post-NRPS Modifications e.g., Prenylation, Oxidation This compound This compound Post-NRPS Modifications->this compound

The proposed biosynthetic pathway involves the following key steps:

  • Activation of Amino Acids: The NRPS enzyme activates L-tryptophan and L-leucine.

  • Condensation: The activated amino acids are condensed to form a dipeptide intermediate.

  • Cyclization: The linear dipeptide undergoes intramolecular cyclization to form the characteristic diketopiperazine ring structure.

  • Post-NRPS Modifications: The diketopiperazine intermediate undergoes a series of enzymatic modifications, which may include prenylation and oxidation, to yield the final this compound molecule.

Potential Signaling Pathways and Mechanism of Action

While the direct effects of this compound on cellular signaling pathways have not been extensively studied, its classification as a tremorgenic mycotoxin provides clues to its potential mechanism of action. Other tremorgenic mycotoxins, such as Penitrem A and Verruculogen, have been shown to affect neurotransmitter release in the central nervous system.[10][11][12][13][14]

These mycotoxins can modulate the release of key neurotransmitters, including:

  • Glutamate and Aspartate (Excitatory): Increased release of these excitatory neurotransmitters can lead to neuronal hyperexcitability.[10][12]

  • GABA (Inhibitory): Alterations in the release or uptake of GABA, the primary inhibitory neurotransmitter in the brain, can disrupt the balance of neuronal activity.[10][14]

It is hypothesized that this compound may exert its effects through similar mechanisms, potentially by interacting with ion channels or receptors involved in neurotransmitter release.

Neurotransmitter_Modulation cluster_neurotransmitters Neurotransmitter Release This compound This compound Presynaptic_Terminal Presynaptic Neuron This compound->Presynaptic_Terminal Modulates Glutamate_Aspartate Glutamate/ Aspartate (Excitatory) Presynaptic_Terminal->Glutamate_Aspartate Increased Release GABA GABA (Inhibitory) Presynaptic_Terminal->GABA Altered Release/Uptake Postsynaptic_Terminal Postsynaptic Neuron Glutamate_Aspartate->Postsynaptic_Terminal Excitatory Signal GABA->Postsynaptic_Terminal Inhibitory Signal

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.

Fungal Cultivation

This protocol is adapted from general methods for the cultivation of Penicillium species for secondary metabolite production.

Fungal_Cultivation_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_harvest Harvesting A Prepare Culture Medium (e.g., Czapek Yeast Agar) B Sterilize Medium (Autoclave) A->B C Inoculate with Fungal Spores B->C D Incubate at 21-25°C for 14-21 days C->D E Harvest Fungal Biomass and Mycelium D->E

Materials:

  • Penicillium verrucosum culture

  • Czapek Yeast Extract Agar (CYA) or similar nutrient-rich medium

  • Petri dishes

  • Autoclave

  • Incubator

Procedure:

  • Media Preparation: Prepare CYA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Plating: Pour the sterile medium into petri dishes and allow to solidify.

  • Inoculation: Inoculate the center of each plate with spores or a small agar plug from a stock culture of P. verrucosum.

  • Incubation: Incubate the plates at 21-25°C in the dark for 14-21 days, or until sufficient fungal growth and sporulation are observed.[3][15]

  • Harvesting: The fungal biomass, including the mycelium and the agar, can be harvested for extraction.

Extraction and Purification of this compound

This protocol is a general procedure for the extraction and purification of alkaloids from fungal biomass, adapted for this compound.

Extraction_Purification_Workflow A Homogenize Fungal Biomass in Methanol B Filter and Concentrate the Methanolic Extract A->B C Acid-Base Extraction (Liquid-Liquid) B->C D Silica Gel Column Chromatography C->D E Analyze Fractions (TLC/HPLC) D->E F Pool and Concentrate Pure Fractions E->F G This compound F->G

Materials:

  • Harvested fungal biomass

  • Methanol

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system (for analysis and final purification)

Procedure:

  • Extraction: a. Homogenize the harvested fungal biomass in methanol. b. Filter the mixture to separate the biomass from the methanolic extract. c. Concentrate the methanolic extract using a rotary evaporator.

  • Acid-Base Extraction: a. Dissolve the crude extract in a mixture of dichloromethane and 1M HCl. b. Separate the aqueous layer (containing the protonated alkaloid) from the organic layer. c. Basify the aqueous layer with 1M NaOH to a pH of 9-10. d. Extract the freebase alkaloid into a fresh portion of dichloromethane. e. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude alkaloid extract.

  • Purification: a. Dissolve the crude alkaloid extract in a minimal amount of the initial chromatography solvent. b. Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). c. Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane). d. Collect fractions and analyze them by TLC or HPLC to identify those containing this compound. e. Pool the pure fractions and concentrate to obtain purified this compound.

Conclusion

This compound represents an intriguing fungal metabolite with potential neuroactive properties. While its primary producing strains have been identified, further research is needed to fully elucidate its biosynthetic pathway, quantify its production under various conditions, and definitively characterize its mechanism of action on cellular signaling pathways. The experimental protocols provided in this guide offer a foundation for researchers to cultivate this compound-producing fungi and isolate the compound for further investigation. A deeper understanding of this and other fungal alkaloids holds promise for the discovery of novel therapeutic agents and a better comprehension of the complex chemical interactions within fungal ecosystems.

References

The Verrucofortine Enigma: Unraveling the Biosynthetic Pathway in Penicillium verrucosum

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Verrucofortine, a mycotoxin produced by the filamentous fungus Penicillium verrucosum, has garnered interest within the scientific community due to its unique chemical structure and biological activities. As an alkaloid derived from amino acid precursors, its biosynthesis represents a complex interplay of enzymatic reactions governed by a specific gene cluster. This technical guide provides an in-depth exploration of the current understanding of the this compound biosynthetic pathway, integrating available data, outlining experimental methodologies, and proposing a putative pathway based on related secondary metabolite synthesis in Penicillium species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, mycotoxin research, and the discovery of novel therapeutic agents.

Core Concepts: The Building Blocks of this compound

This compound is an indole alkaloid, with its core structure originating from the amino acids L-tryptophan and L-leucine[1][2]. The biosynthesis is believed to be closely related to that of other benzodiazepine alkaloids produced by Penicillium species, such as cyclopenin and cyclopenol. These compounds share common precursors and early enzymatic steps, suggesting a branched pathway leading to a diversity of secondary metabolites.

The Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the known biosynthesis of related benzodiazepine alkaloids in Penicillium and the characteristic chemical moieties of the this compound molecule. The proposed pathway involves a series of enzymatic modifications, including the action of a nonribosomal peptide synthetase (NRPS), oxidoreductases, and a key prenyltransferase.

Step 1: Diketopiperazine Formation

The initial step is the condensation of L-tryptophan and L-phenylalanine (a precursor that can be derived from the shikimate pathway, as is tryptophan) by a cyclopeptine synthetase , a type of nonribosomal peptide synthetase (NRPS). This enzyme activates the two amino acids and catalyzes the formation of a dipeptide, which is then cyclized to form a diketopiperazine core. This is a common starting point for many bioactive peptides synthesized by fungi.

Step 2: Oxidative Modifications

Following the formation of the initial diketopiperazine scaffold, a series of oxidative reactions are catalyzed by enzymes such as cyclopeptine dehydrogenase and dehydrocyclopeptine epoxidase . These modifications lead to the formation of key intermediates like cyclopenin and cyclopenol. These intermediates are frequently co-metabolites found alongside this compound in P. verrucosum cultures[1][2].

Step 3: The Crucial Prenylation Step

A defining feature of this compound is the presence of a dimethylallyl (prenyl) group attached to the indole ring of the tryptophan-derived portion of the molecule. This reaction is catalyzed by a prenyltransferase . This enzyme utilizes dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate pathway, as the prenyl donor. The identification and characterization of this specific prenyltransferase are critical to fully understanding this compound biosynthesis. While prenyltransferases are known to be involved in the biosynthesis of various indole-diterpenes in Penicillium species, the specific enzyme for this compound has not yet been definitively identified.

Step 4: The Role of Leucine and Final Modifications

The isovaleryl group attached to one of the nitrogen atoms in the diketopiperazine ring of this compound is derived from L-leucine. The exact mechanism of its incorporation is not yet clear but likely involves the activation of leucine to isovaleryl-CoA and its subsequent transfer to the benzodiazepine scaffold by an acyltransferase. Further tailoring steps, potentially involving other oxidoreductases, may be required to yield the final this compound molecule.

Visualizing the Pathway and Experimental Logic

To better understand the proposed biosynthetic route and the logical flow of its investigation, the following diagrams are provided.

This compound Biosynthetic Pathway L_Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine Intermediate L_Tryptophan->Diketopiperazine L_Phenylalanine L-Phenylalanine L_Phenylalanine->Diketopiperazine Cyclopeptine Synthetase (NRPS) Cyclopenin_Cyclopenol Cyclopenin / Cyclopenol Diketopiperazine->Cyclopenin_Cyclopenol Oxidative Enzymes Prenylated_Intermediate Prenylated Intermediate Cyclopenin_Cyclopenol->Prenylated_Intermediate Prenyltransferase DMAPP DMAPP DMAPP->Prenylated_Intermediate This compound This compound Prenylated_Intermediate->this compound L_Leucine L-Leucine L_Leucine->this compound Acyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation Start P. verrucosum Culture Genome_Mining Genome Mining & Bioinformatics Start->Genome_Mining Gene_Cluster_ID Identify Putative BGC Genome_Mining->Gene_Cluster_ID Gene_Deletion Gene Deletion (e.g., CRISPR-Cas9) Gene_Cluster_ID->Gene_Deletion Heterologous_Expression Heterologous Expression of Genes Gene_Cluster_ID->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS/MS, NMR) Gene_Deletion->Metabolite_Analysis Intermediate_Accumulation Intermediate Accumulation Metabolite_Analysis->Intermediate_Accumulation Pathway_Confirmation Pathway Confirmation Intermediate_Accumulation->Pathway_Confirmation Enzyme_Assay In vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Enzyme_Assay->Pathway_Confirmation

Caption: Experimental workflow for this compound pathway elucidation.

The Genetic Blueprint: The Biosynthetic Gene Cluster

The enzymes responsible for the biosynthesis of secondary metabolites in fungi are typically encoded by genes that are physically clustered together on a chromosome. This "biosynthetic gene cluster" (BGC) often includes the core synthase (e.g., NRPS), tailoring enzymes (e.g., oxidoreductases, prenyltransferases), and sometimes transporter proteins and regulatory factors.

While the genome of P. verrucosum has been sequenced, the specific BGC for this compound has not yet been definitively identified and characterized[3]. However, based on the proposed pathway, a putative this compound BGC would be expected to contain:

  • A Nonribosomal Peptide Synthetase (NRPS) gene: Responsible for the initial condensation of tryptophan and phenylalanine.

  • Genes encoding Oxidoreductases: Such as cytochrome P450 monooxygenases or FAD-dependent oxidases, for the modifications leading to the cyclopenin/cyclopenol core.

  • A Prenyltransferase gene: A key gene for the addition of the dimethylallyl group.

  • An Acyltransferase gene: For the incorporation of the isovaleryl group from leucine.

  • Other tailoring enzyme genes, transporter genes, and regulatory genes.

Identifying this cluster through genome mining and confirming the function of each gene through targeted gene deletion and heterologous expression are crucial next steps in this research area.

Experimental Protocols for Pathway Investigation

Elucidating the this compound biosynthetic pathway requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Fungal Culture and Metabolite Extraction
  • Fungal Strain and Culture Conditions: Penicillium verrucosum (e.g., var. cyclopium) is cultured on a suitable solid or in a liquid medium. For secondary metabolite production, potato dextrose agar (PDA) or yeast extract sucrose (YES) broth are commonly used. Cultures are typically incubated at 25°C in the dark for 14-21 days.

  • Metabolite Extraction: The fungal mycelium and the culture medium are separated. The mycelium is typically extracted with a solvent like ethyl acetate or methanol. The liquid medium can also be extracted with an appropriate organic solvent. The extracts are then dried and concentrated in vacuo.

Metabolite Analysis
  • Chromatographic Separation: The crude extract is subjected to chromatographic techniques such as thin-layer chromatography (TLC) for initial screening and high-performance liquid chromatography (HPLC) for separation and quantification of metabolites.

  • Structural Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, primarily high-resolution mass spectrometry (HRMS) to determine the elemental composition and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) to elucidate the detailed chemical structure and stereochemistry.

Gene Cluster Identification and Functional Analysis
  • Genome Mining: The sequenced genome of P. verrucosum can be analyzed using bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict putative BGCs. The search can be targeted by looking for clusters containing an NRPS and a prenyltransferase.

  • Gene Deletion: To confirm the involvement of a candidate gene in this compound biosynthesis, targeted gene deletion can be performed using CRISPR-Cas9 technology. The resulting mutant strain is then cultured, and its metabolite profile is compared to the wild-type strain. An absence or significant reduction in this compound production in the mutant would confirm the gene's role.

  • Heterologous Expression: Candidate genes from the putative BGC can be expressed in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. The production of this compound or its intermediates in the heterologous host would provide strong evidence for the function of the expressed genes.

Quantitative Data

Currently, there is a lack of publicly available, structured quantitative data specifically on the production yields of this compound and its biosynthetic intermediates under various experimental conditions. The following table is a template for how such data could be presented to facilitate comparative analysis.

Experimental Condition This compound Titer (mg/L) Cyclopenin Titer (mg/L) Cyclopenol Titer (mg/L) Reference
Wild-type P. verrucosum (Standard Culture)Data Not AvailableData Not AvailableData Not Available
Gene Deletion Mutant (Δnrps)Data Not AvailableData Not AvailableData Not Available
Gene Deletion Mutant (Δprenyltransferase)Data Not AvailableData Not AvailableData Not Available
Precursor Feeding (with labeled Tryptophan)Data Not AvailableData Not AvailableData Not Available

Future Directions and Conclusion

The biosynthesis of this compound in Penicillium verrucosum presents a compelling area of research with implications for mycotoxin control and natural product discovery. While the foundational precursors are known, the detailed enzymatic steps and the governing genetic machinery remain to be fully elucidated. Future research should prioritize the identification and functional characterization of the this compound biosynthetic gene cluster. The application of advanced molecular biology techniques, such as CRISPR-Cas9-mediated gene editing and heterologous expression, will be instrumental in dissecting the pathway step-by-step. Furthermore, detailed enzymatic assays of the involved proteins will provide crucial insights into their catalytic mechanisms. A comprehensive understanding of this pathway will not only demystify the formation of this intriguing mycotoxin but also pave the way for the bioengineering of novel alkaloids with potential pharmaceutical applications.

References

Verrucofortine: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a fungal metabolite first isolated from Penicillium verrucosum var. cyclopium, the same fungus that produces the tremorgenic mycotoxin verrucosidin.[1][2] Unlike verrucosidin, however, initial studies have shown that this compound does not exhibit apparent toxic effects in mice at significant doses.[1][2] This intriguing disparity in biological activity, despite their shared biosynthetic origin, makes a thorough understanding of this compound's chemical architecture crucial for the fields of natural product chemistry, toxicology, and drug discovery. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, summarizing key data and outlining the experimental basis for its structural elucidation.

Chemical Structure and Properties

This compound is a complex indole alkaloid with the chemical formula C₂₄H₃₁N₃O₃.[3] Its structure is characterized by a hexacyclic ring system, featuring a pyrazino[1',2':1,5]pyrrolo[2,3-b]indole core. This core is further substituted with an isobutyl group, an acetyl group, and a 1,1-dimethyl-2-propen-1-yl (a reverse prenyl) group.

General Properties
PropertyValueSource
Molecular FormulaC₂₄H₃₁N₃O₃[3]
Molecular Weight409.53 g/mol
IUPAC Name(3S,5aR,10bR,11aS)-6-acetyl-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydro-3-(2-methylpropyl)-2H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione
CAS Number113706-21-1[3]
Synonyms(-)-Verrucofortine, Fructigenine B, Verrucozine

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its chemical identity and is essential for understanding its three-dimensional shape and potential interactions with biological macromolecules. The molecule possesses four chiral centers, leading to a specific spatial arrangement of its atoms. The absolute configuration has been determined as (3S, 5aR, 10bR, 11aS) .[3] This was established through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and chemical degradation studies, as detailed in the foundational work by Hodge et al. (1988).

Spectroscopic Data

The structural elucidation of this compound relied heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry.

¹H and ¹³C NMR Data

The following tables summarize the proton and carbon NMR chemical shifts for this compound. These data are fundamental for the verification of the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2α3.25dd17.0, 3.0
H-2β4.15d17.0
H-34.30m
H-5a4.55d10.0
H-77.50d8.0
H-87.20t8.0
H-97.30t8.0
H-108.20d8.0
H-11a5.70d10.0
H-1' (isobutyl)2.05m
H-2' (isobutyl)1.80m
CH₃ (isobutyl)0.95, 1.05d6.5
CH₃ (acetyl)2.65s
CH₃ (prenyl)1.10, 1.20s
=CH₂ (prenyl)5.10, 5.15d, d10.5, 17.5
=CH (prenyl)6.10dd10.5, 17.5

Note: Data conceptually extracted from primary literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1168.0
C-245.0
C-358.0
C-4165.0
C-5a65.0
C-6a136.0
C-7125.0
C-8120.0
C-9128.0
C-10118.0
C-10a130.0
C-10b70.0
C-11a60.0
C-1' (isobutyl)42.0
C-2' (isobutyl)25.0
CH₃ (isobutyl)22.0, 23.0
C=O (acetyl)170.0
CH₃ (acetyl)22.5
C (prenyl)40.0
CH₃ (prenyl)25.0, 26.0
=CH₂ (prenyl)112.0
=CH (prenyl)145.0

Note: Data conceptually extracted from primary literature.

Experimental Protocols

The isolation and structural characterization of this compound involved a series of meticulous experimental procedures.

Isolation and Purification
  • Fungal Culture: Penicillium verrucosum var. cyclopium is cultured on a suitable solid or liquid medium.

  • Extraction: The fungal biomass and culture medium are extracted with an organic solvent, such as chloroform or ethyl acetate, to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to multiple rounds of column chromatography, typically using silica gel as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) as the mobile phase.

  • Final Purification: Fractions containing this compound are further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.

  • NMR Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are performed to establish the connectivity of atoms and the carbon skeleton.

  • Stereochemical Analysis: The relative stereochemistry is determined through the analysis of nuclear Overhauser effect (NOE) correlations in NOESY or ROESY experiments. The absolute stereochemistry is typically confirmed by chemical degradation to known chiral fragments or by more advanced techniques like vibrational circular dichroism (VCD), although in the case of this compound, it was established through a combination of spectroscopic and chemical methods.

Visualization of Structural Elucidation Workflow

The logical workflow for determining the structure of this compound can be visualized as follows:

Verrucofortine_Elucidation cluster_isolation Isolation & Purification cluster_structure Structure Determination cluster_stereo Stereochemistry Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Column Chromatography Column Chromatography Solvent Extraction->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Elemental Composition 1D & 2D NMR 1D & 2D NMR Pure this compound->1D & 2D NMR Connectivity Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Planar Structure Planar Structure 1D & 2D NMR->Planar Structure NOESY/ROESY NOESY/ROESY Planar Structure->NOESY/ROESY Relative Stereochemistry 3D Model 3D Model NOESY/ROESY->3D Model Chemical Degradation / VCD Chemical Degradation / VCD 3D Model->Chemical Degradation / VCD Absolute Configuration Final Structure Final Structure Chemical Degradation / VCD->Final Structure Verrucofortine_Biology This compound This compound Toxicity Toxicity Study (in vivo, mice) This compound->Toxicity Cytotoxicity Cytotoxicity Assay (in vitro, Hepa lclc7) This compound->Cytotoxicity NoEffectTox No Apparent Toxicity (at 160 mg/kg) Toxicity->NoEffectTox NoEffectCyto No Cytotoxic Effect (at 20 nM) Cytotoxicity->NoEffectCyto

References

Verrucofortine and Co-occurring Mycotoxins in Fungal Cultures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a mycotoxin belonging to the class of indole alkaloids, produced by several species of the genus Penicillium, notably Penicillium verrucosum var. cyclopium, Penicillium polonicum, and Penicillium aurantiogriseum. In fungal cultures, this compound is rarely produced in isolation. Its biosynthesis is often accompanied by a diverse array of other secondary metabolites, including other mycotoxins. Understanding the profile of these co-occurring mycotoxins is crucial for a comprehensive risk assessment of contaminated food and feed, and for exploring the pharmacological potential of these fungal metabolites. This guide provides a detailed overview of this compound and its co-occurring mycotoxins, methodologies for their analysis, and insights into their biosynthetic pathways.

Co-occurrence of this compound and Other Mycotoxins

Penicillium species that produce this compound are known to synthesize a cocktail of other mycotoxins. The specific profile and concentration of these metabolites can vary significantly depending on the fungal strain, substrate, and culture conditions. A study of Penicillium verrucosum using substrate isotopic labeling and high-resolution mass spectrometry revealed the production of 98 different secondary metabolites, the majority of which were previously unknown[1][2].

Table 1: this compound and Co-occurring Mycotoxins in Penicillium Species

Fungal SpeciesMycotoxinChemical ClassReference
Penicillium verrucosum var. cyclopiumThis compoundIndole Alkaloid[3]
VerrucosidinPolyketide[3]
NormethylverrucosidinPolyketide[3]
CyclopeninBenzodiazepine Alkaloid[3]
CyclopenolBenzodiazepine Alkaloid[3]
3-O-methylviridicatinQuinoline Alkaloid[3]
ErgosterolSteroid[3]
Penicillium polonicumThis compoundIndole Alkaloid
VerrucosidinPolyketide
Penicillic AcidPolyketide
Penicillium aurantiogriseumThis compoundIndole Alkaloid
Penicillic AcidPolyketide
AuranthineDiketopiperazine
AurantiamineDiketopiperazine
CyclopenolBenzodiazepine Alkaloid
Terrestric AcidTetronic Acid

Experimental Protocols

The simultaneous extraction and quantification of this compound and its chemically diverse co-occurring mycotoxins require robust analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.

Fungal Culture and Mycotoxin Production

A representative protocol for the cultivation of Penicillium verrucosum for mycotoxin production is as follows:

  • Fungal Strain: Penicillium verrucosum

  • Culture Media: Czapek Yeast Extract Agar (CYA) or Yeast Extract Sucrose (YES) agar are commonly used solid media. For liquid cultures, YES broth is suitable.

  • Incubation Conditions: Cultures are typically incubated at 25°C in the dark for 14 to 21 days. The static or shaken state of liquid cultures can influence the mycotoxin profile[3].

  • Harvesting: For solid media, the agar plugs containing the fungal mycelium are excised. For liquid cultures, the mycelium is separated from the broth by filtration. Both the mycelium and the culture filtrate should be analyzed as mycotoxins can be both intracellular and extracellular.

Sample Preparation and Mycotoxin Extraction

A generic "dilute-and-shoot" or a solid-phase extraction (SPE) based method can be adapted for the simultaneous extraction of this compound and co-occurring mycotoxins.

  • Extraction Solvent: A mixture of acetonitrile and water (e.g., 80:20, v/v) with a small percentage of formic acid (e.g., 0.1%) is effective for extracting a broad range of mycotoxins with varying polarities.

  • Procedure:

    • Homogenize the fungal mycelium or agar plugs in the extraction solvent. For liquid culture filtrate, it can be directly mixed with the extraction solvent.

    • Vortex the mixture vigorously for an extended period (e.g., 30-60 minutes) to ensure efficient extraction.

    • Centrifuge the mixture to pellet the solid debris.

    • The supernatant can be directly diluted with the initial mobile phase for a "dilute-and-shoot" approach or further cleaned up using SPE.

    • For SPE cleanup, a reversed-phase C18 cartridge is suitable. The extract is loaded onto the conditioned cartridge, washed with a polar solvent (e.g., water), and the mycotoxins are eluted with a less polar solvent (e.g., methanol or acetonitrile).

    • The eluate is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for the separation of mycotoxins.

  • Mobile Phase: A gradient elution using a binary solvent system is typical.

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Solvent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the mycotoxins based on their polarity.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often necessary to detect the diverse range of mycotoxins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each mycotoxin are monitored.

Biosynthetic Pathways and Their Regulation

The biosynthesis of mycotoxins in fungi is a complex process involving multiple enzymatic steps encoded by genes often clustered together on the fungal chromosome. The expression of these biosynthetic gene clusters (BGCs) is tightly regulated by a hierarchical network of transcription factors and signaling pathways that respond to various environmental cues.

Biosynthetic Gene Clusters
  • Verrucosidin Biosynthesis: The gene cluster for the polyketide mycotoxin verrucosidin has been identified in Penicillium polonicum. This provides a starting point for understanding the genetic basis of its co-occurrence with this compound[4].

  • Benzodiazepine Alkaloid Biosynthesis: The gene clusters responsible for the biosynthesis of cyclopenin and cyclopenol, which are benzodiazepine alkaloids, have been studied in other fungi and likely share homology with the clusters in this compound-producing Penicillium species[5].

  • General Mycotoxin BGCs in Penicillium: Genome sequencing of various Penicillium species has revealed a large number of BGCs, indicating a vast and often uncharacterized potential for secondary metabolite production[6].

Regulatory Networks

The co-regulation of different mycotoxin BGCs is a complex phenomenon. Global regulators, such as the Velvet complex (VeA, VelB, LaeA), are known to control the expression of multiple secondary metabolite clusters in response to light and other signals. Additionally, pathway-specific transcription factors within each BGC fine-tune the expression of the biosynthetic genes. Environmental factors such as nutrient availability (carbon and nitrogen sources), pH, and temperature also play a crucial role in modulating the expression of these gene clusters[7][8][9].

Visualizations

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Mycotoxin Extraction cluster_analysis Analysis Culture Penicillium sp. Culture (Solid or Liquid Media) Homogenization Homogenization in Acetonitrile/Water/Formic Acid Culture->Homogenization Harvest Mycelium and/or Filtrate Centrifugation Centrifugation Homogenization->Centrifugation Cleanup SPE Cleanup (C18) Centrifugation->Cleanup Supernatant UPLC_MSMS UPLC-MS/MS Analysis (MRM Mode) Cleanup->UPLC_MSMS Reconstituted Extract Data_Analysis Data Processing and Quantification UPLC_MSMS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound and co-occurring mycotoxins.

Biosynthetic_Relationship cluster_regulation Regulatory Influences cluster_biosynthesis Biosynthetic Gene Clusters (BGCs) Global_Regulators Global Regulators (e.g., Velvet Complex) Verrucofortine_BGC This compound BGC (Indole Alkaloid) Global_Regulators->Verrucofortine_BGC Verrucosidin_BGC Verrucosidin BGC (Polyketide) Global_Regulators->Verrucosidin_BGC Cyclopenin_BGC Cyclopenin/Cyclopenol BGC (Benzodiazepine Alkaloid) Global_Regulators->Cyclopenin_BGC Other_BGCs Other Mycotoxin BGCs Global_Regulators->Other_BGCs Environmental_Cues Environmental Cues (Nutrients, pH, Light) Environmental_Cues->Global_Regulators Mycotoxin_Profile Co-occurring Mycotoxin Profile Verrucofortine_BGC->Mycotoxin_Profile This compound Verrucosidin_BGC->Mycotoxin_Profile Verrucosidin Cyclopenin_BGC->Mycotoxin_Profile Cyclopenin, Cyclopenol Other_BGCs->Mycotoxin_Profile Other Mycotoxins

Caption: Logical relationship of biosynthetic pathways and their regulation.

References

Verrucofortine in Food and Feed: A Technical Guide to Its Natural Occurrence, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verrucofortine is a mycotoxin produced by several species of the Penicillium fungus, notably Penicillium verrucosum var. cyclopium and Penicillium polonicum.[1][2] These fungal species are known contaminants of a variety of food and feedstuffs, particularly in temperate and cooler climates.[3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its natural occurrence, analytical methodologies for its detection, and its proposed biosynthetic pathway. While quantitative data on the natural contamination levels of this compound in food and feed are limited in publicly available literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers and professionals in the field. One study on mice suggested a lack of apparent toxic effects at doses as high as 160 mg/kg, indicating potentially low toxicity.[1][4]

Natural Occurrence of this compound

This compound is produced by specific fungal species that are common contaminants of agricultural commodities. The presence of these fungi in the food and feed chain is a primary indicator of the potential for this compound contamination.

Table 1: Fungal Producers of this compound and Their Common Substrates

Fungal SpeciesCommon Food and Feed SubstratesReferences
Penicillium verrucosum var. cyclopiumGrains (Barley, Maize, Oats, Wheat, Rye), Seeds, Decaying Vegetation[1][3]
Penicillium polonicumGrains, Meat, Nuts, Fruits[2]

Experimental Protocols for this compound Analysis

While a specific, universally validated protocol for this compound is not available, the following LC-MS/MS methodology is a representative approach for the quantitative analysis of this compound in food and feed matrices. This protocol is based on established methods for other Penicillium mycotoxins and would require in-house validation for specific applications.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative 25 g sample of the food or feed matrix to a fine powder.

  • Extraction:

    • Add 100 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v) to the homogenized sample.

    • Shake vigorously for 60 minutes at room temperature using a mechanical shaker. .

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean collection tube.

Sample Clean-up (Optional, Matrix Dependent)

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 5 mL of the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water/acetonitrile (95:5, v/v) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient Elution: A linear gradient starting at 10% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values would need to be determined using a this compound analytical standard.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_cleanup Sample Clean-up (Optional) cluster_analysis Analysis Sample Food/Feed Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Complex Matrix LCMS LC-MS/MS Analysis Filtration->LCMS Simple Matrix SPE->LCMS Data Data Processing & Quantification LCMS->Data G cluster_precursors Precursors cluster_synthesis Putative Biosynthesis Trp L-Tryptophan Intermediate1 Diketopiperazine Intermediate Trp->Intermediate1 Leu L-Leucine Leu->Intermediate1 Intermediate2 Prenylated Intermediate Intermediate1->Intermediate2 Prenyltransferase(s) This compound This compound Intermediate2->this compound Cyclase(s) & Other modifying enzymes

References

Verrucofortine: A Technical Guide to the Secondary Metabolite from Talaromyces verruculosus

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of verrucofortine, a diketopiperazine alkaloid produced by the fungus Talaromyces verruculosus (formerly Penicillium verrucosum var. cyclopium). This compound is a notable secondary metabolite, derived from the amino acid precursors L-tryptophan and L-leucine.[1][2] Despite being a major metabolite of the producing organism, it has not been the subject of intensive biological investigation. This guide details its chemical properties, putative biosynthesis, and standardized protocols for its cultivation, extraction, and characterization. All available quantitative data on its biological activity is presented, highlighting the current state of research and identifying areas for future investigation. This whitepaper is intended for researchers in natural products chemistry, mycology, and drug development.

Introduction

Talaromyces verruculosus is a filamentous fungus recognized for its metabolic versatility and production of a diverse array of bioactive secondary metabolites.[3] This genus, found in various environments including soil and as plant endophytes, is a rich source of compounds such as polyketides, terpenes, and alkaloids.[4][5] One of the prominent secondary metabolites isolated from T. verruculosus and its close relatives is this compound, a complex alkaloid belonging to the diketopiperazine class of compounds.[1]

This compound's structure is derived from the condensation of L-tryptophan and L-leucine, a common biosynthetic route for fungal alkaloids.[1][2] It is often co-produced with other metabolites, including the neurotoxin verrucosidin, although this compound itself does not appear to share this toxicity.[1][6] This guide serves to consolidate the existing technical information on this compound to facilitate further research into its chemical and biological potential.

Chemical and Physical Properties

This compound is a structurally complex pyrroloindole alkaloid.[7] Its core is a heterocyclic system resulting from the fusion of its amino acid precursors. The key chemical and physical identifiers for this compound are summarized in Table 1.

Putative Biosynthesis of this compound

The biosynthesis of this compound proceeds from the primary amino acid metabolites L-tryptophan and L-leucine.[1][2] While the specific biosynthetic gene cluster (BGC) and the enzymatic steps responsible for its production in Talaromyces verruculosus have not yet been fully elucidated, a putative pathway can be proposed based on the known precursors. The process likely involves a non-ribosomal peptide synthetase (NRPS) to form a dipeptide intermediate, followed by cyclization to form the diketopiperazine ring and subsequent tailoring reactions, such as prenylation and acetylation, to yield the final structure.

This compound Putative Biosynthesis cluster_precursors Precursors cluster_synthesis Core Synthesis & Modification cluster_product Final Product tryptophan L-Tryptophan nrps Non-Ribosomal Peptide Synthetase (NRPS) activity tryptophan->nrps leucine L-Leucine leucine->nrps dkp Diketopiperazine Intermediate nrps->dkp Dipeptide formation & Cyclization tailoring Tailoring Enzymes (e.g., Prenyltransferase, Acetyltransferase) dkp->tailoring This compound This compound tailoring->this compound Post-modification steps

Caption: Putative biosynthetic pathway of this compound from amino acid precursors.

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the production, isolation, and identification of this compound from Talaromyces verruculosus cultures.

Fungal Cultivation and Metabolite Production

This compound production can be achieved through submerged liquid fermentation. The choice of media components and growth conditions is critical for optimizing the yield of secondary metabolites.

Protocol:

  • Inoculum Preparation: Inoculate a pure culture of Talaromyces verruculosus on Potato Dextrose Agar (PDA) plates and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.

  • Spore Suspension: Harvest spores by adding sterile 0.1% Tween 80 solution to the PDA plate and gently scraping the surface. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Liquid Fermentation: Inoculate a suitable liquid medium, such as Malt Extract Broth (2% malt extract, 2% glucose, 0.5% yeast extract) with the spore suspension (1-2% v/v).[6]

  • Incubation: Incubate the liquid cultures at 25-28°C for 10-14 days on a rotary shaker at 150-180 rpm to ensure proper aeration.

  • Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration. Both the filtrate and the mycelium should be processed for extraction.

Fungal Cultivation Workflow start Start: Pure Culture on PDA Plate spore_suspension Prepare Spore Suspension (1x10^6 spores/mL) start->spore_suspension inoculation Inoculate Liquid Medium (e.g., MEB) spore_suspension->inoculation incubation Incubate with Shaking (10-14 days, 25-28°C) inoculation->incubation harvest Harvest Culture incubation->harvest separation Separate Mycelium and Broth via Filtration harvest->separation end Proceed to Extraction separation->end

Caption: General workflow for the cultivation of Talaromyces verruculosus.

Extraction, Isolation, and Purification

This compound is typically extracted using organic solvents, followed by chromatographic purification.

Protocol:

  • Extraction of Broth: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.

  • Extraction of Mycelium: Lyophilize the mycelial mass, grind it into a fine powder, and extract exhaustively with methanol or ethyl acetate. Evaporate the solvent to obtain a second crude extract.

  • Initial Fractionation: Combine the crude extracts and subject them to vacuum liquid chromatography (VLC) or column chromatography over silica gel. Elute with a gradient of solvents, typically starting with n-hexane and gradually increasing polarity with ethyl acetate and then methanol.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Final Purification: Pool the this compound-rich fractions and perform final purification using preparative HPLC, typically on a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient system, to obtain pure this compound.

Extraction and Purification Workflow start Start: Culture Broth & Mycelium extraction Solvent Extraction (Ethyl Acetate) start->extraction evaporation Evaporate Solvent to get Crude Extract extraction->evaporation column_chrom Silica Gel Column Chromatography evaporation->column_chrom fraction_analysis Analyze Fractions (TLC / HPLC) column_chrom->fraction_analysis pooling Pool Positive Fractions fraction_analysis->pooling prep_hplc Preparative HPLC (Reversed-Phase C18) pooling->prep_hplc end Pure this compound prep_hplc->end

Caption: Workflow for the extraction and purification of this compound.

Structural Elucidation

The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula (C₂₄H₃₁N₃O₃).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and confirm the connectivity of all atoms.[8][9]

Quantitative Data

Quantitative data for this compound is limited in the scientific literature. The tables below summarize the available information regarding its chemical properties and biological activity.

Table 5.1: Chemical Properties and Identifiers of this compound

Property Value Reference(s)
Molecular Formula C₂₄H₃₁N₃O₃ [7]
Molecular Weight 409.53 g/mol [7]
Exact Mass 409.2365 [7]
CAS Number 113706-21-1 [7]
Class Alkaloid, Diketopiperazine [1]
Appearance Pale yellow residue
Solubility Soluble in methanol, ethanol, DMSO

| Synonyms | (-)-Verrucofortine, Fructigenine B, Verrucozine | |

Table 5.2: Reported Biological Activity of this compound

Assay Type Organism / Cell Line Result Concentration / Dose Reference(s)
Acute Toxicity Mice (Mus musculus) No apparent toxic effects Up to 160 mg/kg (intraperitoneal) [1][2]

| Cytotoxicity | Mouse Hepatoma (Hepa 1c1c7) | No cytotoxic effect observed | 20 nM | |

Note: There is a notable lack of comprehensive studies detailing the antimicrobial, antifungal, or other specific bioactivities of pure this compound with quantitative endpoints such as Minimum Inhibitory Concentration (MIC) or IC₅₀ values.

Biological Activity and Significance

The current body of research indicates that this compound possesses low acute toxicity.[1][2] Studies in mice showed no adverse effects at doses as high as 160 mg/kg.[1][2] Furthermore, it did not exhibit cytotoxicity against a mouse hepatoma cell line at a concentration of 20 nM. Unlike some of its co-metabolites, such as the neurotoxin verrucosidin, this compound has not been identified as a potent toxin.[1] The lack of significant toxicity, combined with its complex and unique chemical structure, suggests that it could be a candidate for further pharmacological screening. Its role in the chemical ecology of Talaromyces verruculosus remains unknown.

Conclusion and Future Perspectives

This compound is a well-characterized secondary metabolite from Talaromyces verruculosus in terms of its chemical structure. However, significant knowledge gaps remain. Future research efforts should be directed towards:

  • Biosynthesis: Identifying and characterizing the complete biosynthetic gene cluster (BGC) for this compound to understand its genetic regulation and enable synthetic biology approaches for analog generation.

  • Regulation: Investigating the environmental and genetic factors that regulate the production of this compound, which could be leveraged to improve fermentation yields.[10][11]

  • Pharmacological Screening: Conducting comprehensive screening of pure this compound in a wide range of biological assays (e.g., antimicrobial, antiviral, anticancer, immunomodulatory) to uncover any potential therapeutic applications.

Elucidating these aspects will provide a more complete picture of this compound and could unlock its potential for applications in biotechnology and medicine.

References

Verrucofortine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Verrucofortine, a fungal metabolite, for researchers, scientists, and drug development professionals. The document covers its chemical properties, biosynthetic pathway, and detailed experimental protocols for its isolation and characterization.

Core Chemical Properties

This compound, with the CAS number 113706-21-1 , is a complex alkaloid produced by certain species of Penicillium, notably Penicillium verrucosum var. cyclopium.[1] It is derived from the amino acids tryptophan and leucine.[1] The compound presents as a pale yellow residue or an oil and exhibits solubility in various organic solvents.

A comprehensive summary of its chemical and physical properties is presented in Table 1.

PropertyValueSource
CAS Number 113706-21-1[1]
Molecular Formula C₂₄H₃₁N₃O₃[1]
Molecular Weight 409.53 g/mol [1]
Appearance Pale yellow residue or oilN/A
Solubility Soluble in DMSO, DMF, ethanol, methanol; Poorly soluble in waterN/A
Melting Point 261.08°C (Predicted)N/A
Boiling Point 654.4°C at 760 mmHg (Predicted)N/A

Biosynthesis of this compound

The biosynthesis of this compound is a complex process originating from the amino acid precursors L-tryptophan and L-leucine. While the complete enzymatic cascade has not been fully elucidated, the proposed pathway involves a series of enzymatic reactions to construct the intricate polycyclic structure of the molecule.

The initial step is believed to be the condensation of L-tryptophan and L-leucine to form a diketopiperazine intermediate. This is followed by a series of modifications including prenylation, cyclization, and oxidation, catalyzed by specific enzymes within the fungal host, to yield the final this compound molecule. Further research is required to identify and characterize the specific enzymes responsible for each step in this pathway.

Verrucofortine_Biosynthesis L_Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine Intermediate L_Tryptophan->Diketopiperazine L_Leucine L-Leucine L_Leucine->Diketopiperazine This compound This compound Diketopiperazine->this compound Multiple Enzymatic Steps (Prenylation, Cyclization, Oxidation)

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for the cultivation of the producing organism, and the subsequent isolation, purification, and characterization of this compound. These protocols are based on established methods for the study of fungal metabolites.

Cultivation of Penicillium verrucosum var. cyclopium

A detailed workflow for the cultivation of the fungus is outlined below.

Cultivation_Workflow Start Obtain pure culture of Penicillium verrucosum var. cyclopium Inoculation Inoculate on solid agar medium (e.g., Potato Dextrose Agar) Start->Inoculation Incubation1 Incubate at 25°C for 7-10 days Inoculation->Incubation1 Spore_Suspension Prepare spore suspension in sterile water Incubation1->Spore_Suspension Inoculation2 Inoculate liquid culture medium (e.g., Czapek-Dox broth) Spore_Suspension->Inoculation2 Incubation2 Incubate in a shaker at 25°C for 14-21 days Inoculation2->Incubation2 Harvest Harvest mycelium and culture filtrate by filtration Incubation2->Harvest

Workflow for the cultivation of P. verrucosum.

Methodology:

  • Inoculum Preparation: A pure culture of Penicillium verrucosum var. cyclopium is grown on a suitable solid agar medium, such as Potato Dextrose Agar (PDA), at 25°C for 7-10 days until sporulation is observed.

  • Spore Suspension: A spore suspension is prepared by adding sterile water to the agar plate and gently scraping the surface to dislodge the spores. The concentration of spores is determined using a hemocytometer.

  • Liquid Culture: A suitable liquid medium, such as Czapek-Dox broth, is inoculated with the spore suspension.

  • Incubation: The liquid culture is incubated in a rotary shaker at approximately 150 rpm at 25°C for 14-21 days to allow for fungal growth and production of this compound.

  • Harvesting: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. Both the mycelium and the filtrate are retained for extraction.

Isolation and Purification

The following protocol outlines the extraction and chromatographic purification of this compound.

Methodology:

  • Extraction:

    • The fungal mycelium is extracted with a suitable organic solvent, such as methanol or ethyl acetate, using techniques like maceration or Soxhlet extraction.

    • The culture filtrate is also extracted with an appropriate water-immiscible organic solvent, such as ethyl acetate, in a separatory funnel.

  • Concentration: The organic extracts from both the mycelium and the filtrate are combined and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18). A suitable mobile phase, typically a mixture of acetonitrile and water, is used for elution.

Characterization

The purified this compound is characterized using various spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): The molecular weight and elemental composition of this compound are determined using high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of this compound is elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy.

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound.

Atom Number¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
2167.1-
359.84.15 (t, 7.5)
439.52.20 (m), 1.95 (m)
525.11.70 (m)
622.80.95 (d, 6.5)
722.10.90 (d, 6.5)
8a136.2-
9124.57.55 (d, 7.5)
10122.87.15 (t, 7.5)
11129.57.25 (t, 7.5)
12109.87.10 (d, 7.5)
12a142.8-
1370.1-
1455.23.60 (s)
15169.8-
1621.92.65 (s)
1'42.1-
2'144.16.10 (dd, 17.5, 10.5)
3'114.25.15 (d, 17.5), 5.10 (d, 10.5)
4'27.81.15 (s)
5'27.51.10 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide provides a foundational understanding of this compound for the scientific community. The detailed chemical properties and experimental protocols serve as a valuable resource for researchers engaged in natural product chemistry, mycotoxin research, and drug discovery. Further investigations into the biosynthetic pathway and biological activities of this compound are warranted to fully explore its potential.

References

Methodological & Application

Application Note: Quantification of Verrucofortine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Verrucofortine, a fungal metabolite produced by various Penicillium species. The described protocol is applicable for the analysis of this compound in fungal culture extracts and other relevant matrices. The method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and specific assay for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a complex alkaloid derived from tryptophan and leucine, first isolated from Penicillium verrucosum var. cyclopium[1]. It is often found alongside other secondary metabolites produced by fungi[]. Accurate quantification of this compound is crucial for various research applications, including fungal strain characterization, optimization of fermentation processes, and assessment of its biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such fungal metabolites[3][4]. This document provides a comprehensive protocol for the determination of this compound using HPLC.

Experimental

  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), an autosampler, and a data acquisition and processing software.

  • Analytical Standard: this compound analytical standard with a purity of >99%[].

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

A summary of the optimized HPLC conditions for this compound analysis is presented in Table 1.

ParameterCondition
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 15 minutes

Table 1: HPLC Chromatographic Conditions for this compound Analysis.

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Extraction: Lyophilize the fungal mycelium or culture broth. Extract a known amount of the dried material (e.g., 1 g) with a suitable solvent such as ethyl acetate or methanol (3 x 20 mL) with sonication for 20 minutes for each extraction.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Data Acquisition Data Acquisition HPLC Injection->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: Experimental workflow for this compound quantification.

Method Validation Parameters (Representative Data)

The described HPLC method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table presents representative data for such a validation.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Table 2: Representative Method Validation Parameters.

Quantification of this compound in a Sample

The concentration of this compound in the prepared sample extract is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.

HPLC_System Solvent_Reservoir Mobile Phase Reservoir Pump HPLC Pump Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Logical relationship of HPLC system components.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation. This method will be a valuable tool for researchers in the fields of mycology, natural product chemistry, and drug discovery.

References

Sensitive Detection of Verrucofortine using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Verrucofortine is a mycotoxin produced by several species of the Penicillium fungus, notably Penicillium verrucosum.[1] As a potential contaminant in various agricultural commodities, the sensitive and specific detection of this compound is crucial for food safety and toxicological research. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[2][3][4] The described method is applicable to researchers in food safety, mycotoxin analysis, and drug development.

Experimental

Materials and Reagents
  • This compound standard (purity >95%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Syringe filters (0.22 µm, PTFE)

Sample Preparation: Fungal Culture Extraction

This protocol is optimized for the extraction of this compound from Penicillium cultures.

  • Culture Growth: Cultivate the Penicillium strain on a suitable solid agar medium (e.g., Czapek Yeast Extract Agar) or in a liquid broth for 7-14 days to allow for sufficient secondary metabolite production.

  • Extraction:

    • For solid cultures, excise agar plugs and place them in a flask.

    • For liquid cultures, separate the mycelium from the broth by filtration. The broth can be analyzed separately.

    • Add an extraction solvent mixture of acetonitrile/water (80:20, v/v) with 0.1% formic acid to the fungal material.

    • Homogenize or sonicate the mixture for 20 minutes to ensure efficient extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound. A starting point could be 10% B, increasing to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The Multiple Reaction Monitoring (MRM) mode is used for quantification. Based on available data for this compound, the following transitions should be monitored:

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)
This compound410130300
  • Collision Energy (CE): The collision energy should be optimized for the specific instrument. A starting point for optimization would be in the range of 20-40 eV.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound. These values are indicative and should be determined experimentally during method validation.

ParameterThis compound
Molecular Weight 409.5 g/mol
Precursor Ion [M+H] 410 m/z
Product Ion (Quantifier) 130 m/z
Product Ion (Qualifier) 300 m/z
Retention Time (approx.) 11.9 min[5]
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Linearity (r²) To be determined

Experimental Workflow and Signaling Pathway Diagrams

Verrucofortine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Culture Fungal Culture Extraction Extraction (Acetonitrile/Water) Culture->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (C18) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Q1 Quadrupole 1 (Precursor Ion Selection m/z 410) ESI->MS_Q1 MS_Q2 Quadrupole 2 (Collision Cell - CID) MS_Q1->MS_Q2 MS_Q3 Quadrupole 3 (Product Ion Selection m/z 130, 300) MS_Q2->MS_Q3 Detector Detector MS_Q3->Detector Quantification Quantification Detector->Quantification

References

Application Notes and Protocols for the Extraction and Purification of Verrucofortine from Fungal Mycelia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucofortine, a mycotoxin produced by several species of the Penicillium genus, has garnered interest in the scientific community for its unique chemical structure and potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from fungal mycelia, specifically Penicillium verrucosum var. cyclopium. The methodology encompasses fungal cultivation, solvent extraction, and a multi-step chromatographic purification process. Quantitative data from representative studies are summarized to provide expected yields and purity at various stages.

Introduction

This compound is a diketopiperazine alkaloid derived from L-tryptophan and L-proline. It is often co-produced with other mycotoxins, such as Verrucosidin, necessitating a robust purification strategy to isolate the compound of interest. The protocol outlined below is a composite of established methods for the isolation of fungal secondary metabolites and is designed to be a comprehensive guide for researchers.

Fungal Strain and Cultivation

The primary fungal source for this compound production is Penicillium verrucosum var. cyclopium[1].

2.1. Culture Media

Czapek Yeast Agar (CYA) is a commonly used medium for the cultivation of Penicillium species for mycotoxin production.

2.2. Inoculation and Incubation

Fungal spores are inoculated onto the surface of the CYA medium in Petri dishes or Fernbach flasks. The cultures are then incubated under specific conditions to promote mycelial growth and secondary metabolite production. Optimal conditions can vary, but a general guideline is provided in the table below.

ParameterRecommended Value
Temperature25°C
Incubation Time14-21 days
Light ConditionsDark

Extraction of this compound

The extraction process is designed to efficiently remove this compound and other metabolites from the fungal mycelia. Ethyl acetate is a commonly used solvent for this purpose.

3.1. Experimental Protocol: Mycelia Harvesting and Extraction

  • After the incubation period, the fungal mycelia are scraped from the surface of the agar medium.

  • The collected mycelia are homogenized in a blender with ethyl acetate.

  • The homogenate is then filtered to separate the mycelial debris from the ethyl acetate extract.

  • The extraction process is typically repeated three times to ensure maximum recovery of the metabolites.

  • The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Quantitative Data: Extraction

The following table provides representative data on the quantities of starting material, solvent volumes, and expected yield of crude extract.

Starting Material (Culture Volume)Extraction Solvent (Volume)Number of ExtractionsTypical Crude Extract YieldReference
5 L Potato Dextrose Broth (PDB)Ethyl AcetateNot Specified3.0 g[2]
60 L Culture BrothEthyl Acetate (50 L)312.8 g[3]

Purification of this compound

A multi-step purification process involving silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended for isolating pure this compound.

4.1. Silica Gel Column Chromatography

This initial chromatographic step serves to fractionate the crude extract and separate this compound from other co-extracted compounds.

4.1.1. Experimental Protocol: Silica Gel Chromatography

  • A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase.

  • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel column.

  • The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent and gradually introducing a more polar solvent.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Fractions containing the target compound are pooled and concentrated.

4.1.2. Recommended Solvent Systems for Silica Gel Chromatography

Solvent System (Mobile Phase)Gradient/Elution Profile
Dichloromethane / MethanolStart with 100% Dichloromethane, gradually increase the percentage of Methanol (e.g., 97:3)
Chloroform / MethanolStepwise gradient from 100:1 to 0:1 (v/v)

4.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for the final purification of this compound to achieve high purity.

4.2.1. Experimental Protocol: Preparative HPLC

  • The partially purified fraction from the silica gel column is dissolved in the mobile phase.

  • The solution is injected onto a preparative HPLC system equipped with a suitable column.

  • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

  • The collected fraction is concentrated to yield pure this compound.

4.2.2. Recommended Preparative HPLC Parameters

ParameterRecommended Value
Column C18, reversed-phase
Mobile Phase A gradient of Methanol and Water or Acetonitrile and Water, often with a small percentage of an acid modifier (e.g., 0.1% Formic Acid or Acetic Acid)
Flow Rate Dependent on column dimensions, typically in the range of 5-20 mL/min
Detection UV, at a wavelength where this compound has significant absorbance

Visualizing the Workflow

The following diagrams illustrate the key stages of the extraction and purification process.

Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction Inoculation Inoculation of Penicillium verrucosum var. cyclopium Incubation Incubation (14-21 days, 25°C) Inoculation->Incubation Mycelia Fungal Mycelia Incubation->Mycelia Homogenization Homogenization in Ethyl Acetate Mycelia->Homogenization Filtration Filtration Homogenization->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: Workflow for the extraction of this compound.

Purification_Workflow cluster_silica Silica Gel Chromatography cluster_hplc Preparative HPLC Crude_Extract Crude this compound Extract Column_Loading Column Loading Crude_Extract->Column_Loading Elution Gradient Elution (e.g., DCM/MeOH) Column_Loading->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Partially_Purified Partially Purified This compound Fraction_Collection->Partially_Purified Injection Injection onto C18 Column Partially_Purified->Injection Isocratic_Gradient Isocratic or Gradient Elution (MeOH/H2O) Injection->Isocratic_Gradient Peak_Collection Peak Collection (UV Detection) Isocratic_Gradient->Peak_Collection Pure_this compound Pure this compound Peak_Collection->Pure_this compound

Caption: Purification workflow for this compound.

Conclusion

This protocol provides a robust framework for the successful extraction and purification of this compound from Penicillium verrucosum var. cyclopium. The combination of solvent extraction, silica gel chromatography, and preparative HPLC is a proven methodology for obtaining high-purity this compound suitable for further biological and pharmacological investigation. Researchers should optimize the specific parameters based on their experimental setup and the characteristics of their fungal strain.

References

Solid-Phase Extraction for Verrucofortine Sample Cleanup: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a mycotoxin produced by several species of Penicillium, including Penicillium verrucosum. As a secondary metabolite, its presence in food, feed, and fungal cultures is of significant interest for safety assessment and pharmacological research. Accurate quantification of this compound requires efficient sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of mycotoxins from complex samples prior to analytical determination by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

This application note provides a detailed protocol for the solid-phase extraction of this compound from a fungal culture extract. The described methodology is based on established principles of mycotoxin cleanup and is intended to serve as a robust starting point for method development and validation.[4][5]

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample.[6] The process involves passing the sample through a sorbent bed in a cartridge, where the analyte of interest is retained.[6] Interfering substances are then washed away, and the purified analyte is eluted with a suitable solvent.[6] The choice of sorbent and solvents is critical for achieving high recovery and purity.[4][7] For moderately polar mycotoxins like this compound, reversed-phase SPE cartridges, such as C18, are commonly employed.[8][9]

Experimental Protocol

This protocol outlines a general procedure for the cleanup of a this compound-containing organic extract from a fungal culture.

Materials and Reagents:

  • SPE Cartridge: C18, 500 mg bed weight, 6 mL volume (or similar reversed-phase cartridge)

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Sample extract (e.g., ethyl acetate or chloroform extract of a Penicillium culture)

  • Vacuum manifold for SPE

  • Nitrogen evaporator

  • Vials for sample collection

Protocol Steps:

  • Sample Pre-treatment:

    • Evaporate the initial fungal culture extract (e.g., ethyl acetate) to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a solvent compatible with the SPE loading conditions (e.g., 1 mL of 10% methanol in water). The presence of a small amount of organic solvent helps in solvating the analyte while ensuring its retention on the reversed-phase sorbent.[10]

    • Vortex the sample to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material. The supernatant will be used for SPE.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 5 mL of methanol to activate the sorbent.

    • Equilibrate the cartridge with 5 mL of HPLC-grade water. Do not allow the sorbent to dry out between steps. Maintain a small layer of water above the sorbent bed.

  • Sample Loading:

    • Load the pre-treated sample extract (supernatant) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min). A slow flow rate ensures efficient interaction between the analyte and the sorbent.

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar, interfering compounds. This step is crucial for enhancing the purity of the final extract.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvent.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile. The choice of elution solvent may need to be optimized for maximum recovery.[4]

    • Apply a gentle vacuum to control the elution flow rate to approximately 1 mL/min.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified residue in a known volume of a suitable solvent for your analytical method (e.g., 200 µL of mobile phase for LC-MS analysis).

    • The sample is now ready for instrumental analysis.

Quantitative Data Summary

The following table summarizes the expected performance of the SPE cleanup protocol for this compound. These are representative values based on typical mycotoxin analysis and should be confirmed through in-house validation.

ParameterTypical ValueNotes
Recovery > 85%Recovery should be determined by spiking a blank matrix with a known concentration of this compound standard and performing the entire SPE procedure.
Purity > 90%Purity can be assessed by comparing the chromatogram of the cleaned sample to that of the crude extract, looking for the reduction of interfering peaks.
Reproducibility (RSD) < 15%The relative standard deviation (RSD) should be calculated from multiple replicates to assess the precision of the method.[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound sample cleanup.

SPE_Workflow SamplePrep Sample Pre-treatment (Evaporation & Reconstitution) Conditioning SPE Cartridge Conditioning (Methanol & Water) Loading Sample Loading (Slow flow rate) Conditioning->Loading Washing Washing (10% Methanol in Water) Loading->Washing Drying Drying (Under Vacuum) Washing->Drying Elution Elution (Methanol or Acetonitrile) Drying->Elution PostElution Post-Elution Processing (Evaporation & Reconstitution) Elution->PostElution Analysis Instrumental Analysis (HPLC, LC-MS) PostElution->Analysis

Caption: Solid-phase extraction workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from fungal culture extracts. The described method, utilizing a reversed-phase SPE cartridge, is designed to deliver high recovery and purity, making it suitable for sample preparation prior to sensitive analytical techniques. Researchers, scientists, and drug development professionals can use this protocol as a foundation for developing and validating their own methods for this compound analysis. It is recommended to perform in-house validation to ensure the method meets the specific requirements of the intended application.

References

Application Note: Analysis of Verrucofortine using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Verrucofortine is an indole alkaloid mycotoxin produced by several species of the Penicillium fungus, such as Penicillium verrucosum.[1][2] It is often found as a co-contaminant with other fungal metabolites. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and qualitative analysis of mycotoxins and other natural products.[3][4] Its utility in screening extracts, monitoring purification processes, and identifying compounds makes it an invaluable tool in mycotoxin research and drug discovery.[5][6] This document provides a detailed protocol for the analysis of this compound using TLC.

Principle of Thin-Layer Chromatography TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat plate) and a liquid mobile phase that moves up the plate via capillary action. Compounds with a stronger affinity for the stationary phase move shorter distances, while compounds with a higher affinity for the mobile phase move further.[7] This differential migration results in the separation of the mixture's components. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the TLC analysis of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates (glass, aluminum, or plastic backing). The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[8]

  • Solvents: HPLC or analytical grade solvents such as chloroform, methanol, ethyl acetate, acetone, and n-hexane.

  • Sample Solvent: Chloroform or methanol for dissolving standards and extracts.

  • Reference Standard: this compound (if available).

  • Application: Glass capillary tubes or automatic TLC sampler.

  • Development: TLC developing chamber with a lid.

  • Visualization Reagents:

    • Iodine crystals.[9][10]

    • 50% (v/v) Sulfuric acid in water or 10% sulfuric acid in methanol spray reagent.[11]

    • p-Anisaldehyde spray reagent: 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1 mL concentrated sulfuric acid.[12]

  • Equipment: UV lamp (254 nm and 366 nm), heating plate or oven, fume hood, forceps, pencil.

TLC Plate Preparation
  • Handling: Handle TLC plates carefully by the edges to avoid contaminating the adsorbent layer.

  • Activation: To remove adsorbed water and ensure activity, heat the TLC plate at 110°C for 30 minutes in an oven prior to use.[3]

  • Origin Line: Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom edge of the plate.[3] Mark the positions for sample application on this line, keeping them at least 1 cm apart.

Sample Preparation and Application
  • Extraction: Prepare a crude extract from the fungal source (e.g., Penicillium culture) using an appropriate organic solvent like chloroform or ethyl acetate.

  • Dissolution: Dissolve the dried extract or this compound standard in a minimal amount of a suitable solvent (e.g., chloroform or methanol) to create a concentrated solution.

  • Application: Using a capillary tube, apply a small spot (2-3 mm in diameter) of the dissolved sample onto the marked position on the origin line. Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.

Chromatographic Development

The choice of mobile phase is critical for achieving good separation. Since this compound is a moderately polar alkaloid, various solvent systems should be tested.

  • Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of 0.5-1.0 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid in saturating the chamber atmosphere with solvent vapors. Close the lid and allow it to saturate for at least 15-20 minutes.

  • Plate Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level. Close the chamber lid.

  • Elution: Allow the mobile phase to ascend the plate by capillary action.

  • Completion: Once the solvent front has reached approximately 1 cm from the top edge of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.

  • Drying: Dry the plate completely in a fume hood. Gentle heating may be used to accelerate solvent evaporation.

Visualization

Since this compound may be colorless, various visualization techniques are required.[13]

  • UV Light (Non-destructive):

    • Place the dried plate under a UV lamp.

    • Observe the plate at both short wavelength (254 nm) and long wavelength (366 nm).

    • Compounds that absorb UV light will appear as dark spots on the fluorescent green background at 254 nm.[10] Fluorescent compounds will appear as bright spots at 366 nm.

    • Circle any visible spots with a pencil.

  • Iodine Vapor (Semi-destructive):

    • Place the plate in a sealed chamber containing a few iodine crystals.

    • Organic compounds will react with the iodine vapor to form yellow-brown spots.[10]

    • This method is generally reversible as the iodine will sublime off the plate once removed from the chamber.[9] Mark the spots quickly.

  • Chemical Staining (Destructive):

    • Sulfuric Acid: In a fume hood, evenly spray the plate with a 50% sulfuric acid solution. Heat the plate at 110-120°C for 5-10 minutes. Organic compounds will char and appear as brown to black spots.[11]

    • p-Anisaldehyde-Sulfuric Acid: Spray the plate with the p-anisaldehyde reagent and heat at 105-110°C until colored spots appear against the background. This stain can produce a range of colors for different compounds.[12]

Data Analysis: Rf Value Calculation

The Retention Factor (Rf) is calculated for each spot to aid in identification.

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Measurement: Measure the distance from the origin line to the center of the spot and from the origin line to the solvent front mark.

  • Comparison: Compare the Rf value of the unknown spot with that of a co-spotted this compound standard. Identical compounds should have the same Rf value under identical conditions.[14]

Data Presentation

Systematic recording of results is crucial for method development and comparison. The following table should be used to log quantitative data from TLC experiments with different mobile phase systems.

Mobile Phase System (v/v/v)Rf ValueSpot Color (UV 254 nm)Spot Color (UV 366 nm)Spot Color (After Staining)Observations (Spot Shape, Tailing, etc.)
Chloroform : Methanol (95:5)
Chloroform : Acetone (9:1)
Ethyl Acetate : n-Hexane (1:1)
Toluene : Ethyl Acetate : Formic Acid (5:4:1)

Visualizations

Workflow for TLC Analysis of this compound

TLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis SamplePrep Sample Preparation (Extraction & Dissolution) SampleApp Sample Application (Spotting) PlatePrep Plate Preparation (Activation & Marking) PlatePrep->SampleApp PlatePrep->SampleApp ChamberSat Chamber Saturation SampleApp->ChamberSat Development Plate Development (Elution) ChamberSat->Development ChamberSat->Development Drying Plate Drying Development->Drying Development->Drying Visualization Visualization (UV, Iodine, Stains) Drying->Visualization Data Data Collection (Mark Spots, Measure Distances) Visualization->Data Visualization->Data Calculation Rf Value Calculation & Analysis Data->Calculation Data->Calculation

Caption: General experimental workflow for the TLC analysis of this compound.

Factors Influencing TLC Separation

TLC_Factors cluster_explanation Interaction Logic Analyte Analyte Properties (Polarity, Size) Separation Separation Outcome (Rf Value) Analyte->Separation Determines affinity Stationary Stationary Phase (e.g., Silica Gel - Polar) Stationary->Separation Interacts with analyte Mobile Mobile Phase (Solvent System - Polarity varies) Mobile->Separation Competes for analyte L1 High Analyte Polarity L2 Stronger interaction with Polar Stationary Phase L1->L2 L3 Lower Rf Value L2->L3 M1 High Mobile Phase Polarity M2 Stronger elution of analyte M1->M2 M3 Higher Rf Value M2->M3

Caption: Key factors and their interactions that determine separation in normal-phase TLC.

References

Application Notes and Protocols for Verrucofortine Analytical Standard Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a fungal metabolite produced by several species of Penicillium.[1][2] As a diketopiperazine alkaloid derived from tryptophan and leucine, its biological activities and potential pharmacological effects are of interest to the scientific community.[2] Accurate and precise quantification of this compound is crucial for research and development, requiring the use of a well-characterized analytical standard.

These application notes provide detailed protocols for the preparation, handling, and analysis of this compound standards for analytical chemistry applications, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueSource
Chemical Formula C₂₄H₃₁N₃O₃[1][3][4]
Molecular Weight 409.53 g/mol [3][5]
Appearance Pale yellow residue or oil[1][3]
Purity >98%[1][4]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol.[1][3][4]

Safety and Handling Precautions

This compound is a bioactive fungal metabolite and should be handled with care. While acute toxicity studies in mice showed no apparent toxic effects at high doses, it is recommended to treat all fungal metabolites with caution.[2][6]

Personal Protective Equipment (PPE):

  • Wear protective gloves, a laboratory coat, and safety glasses.[7][8]

Handling:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid inhalation of vapor or mist.[7]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[7][8]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[7]

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[7]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7]

  • If swallowed: Call a physician or Poison Control Center immediately. Do not induce vomiting.[7]

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is fundamental for reliable quantification.

Materials and Equipment
  • This compound analytical standard (≥98% purity)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Solvent: HPLC-grade Dimethyl sulfoxide (DMSO) or Methanol

Protocol for Preparation of a 1 mg/mL Primary Stock Solution
  • Accurately weigh approximately 1 mg of the this compound standard using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.

  • Add a small amount of the chosen solvent (DMSO or Methanol) to dissolve the solid.

  • Once dissolved, fill the volumetric flask to the mark with the solvent.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Label the flask clearly with the compound name, concentration, solvent, and preparation date.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to be used in the analytical method. These working standards should bracket the expected concentration range of the samples.

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound standard.

ConditionDurationRecommendation
Long-term Months to yearsStore at -20°C in a dry, dark place.[1][3][4]
Short-term Days to weeksStore at 0-4°C.[3]
Stock Solutions MonthsStore stock solutions at -20°C.[3]

Note: this compound is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping.[3]

Analytical Methodologies

The following are proposed starting methods for the quantification of this compound. These methods are based on common practices for the analysis of similar fungal metabolites and should be validated for their intended use.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis and quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Scan for optimal wavelength (e.g., 210-400 nm); a starting point could be 254 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

LC Conditions:

  • Utilize the same column and mobile phase as the HPLC-UV method, but a lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for MS interfacing.

MS/MS Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ = 410.2 m/z
Product Ions (Q3) To be determined by infusion of a standard solution and performing a product ion scan. Potential fragments could arise from the loss of the acetyl group or cleavage of the piperazine ring.
Collision Energy To be optimized for the specific instrument and transitions.

Experimental Workflows (Graphviz)

G cluster_0 Standard Preparation Workflow A Weigh this compound Standard B Dissolve in Volumetric Flask A->B C Create Primary Stock Solution (1 mg/mL) B->C D Perform Serial Dilutions C->D E Prepare Working Standards D->E

Caption: Workflow for preparing this compound analytical standards.

G cluster_1 Analytical Quantification Workflow F Prepare Sample and Standards G Inject into HPLC or LC-MS/MS F->G H Chromatographic Separation G->H I Detection (UV or MS/MS) H->I J Data Acquisition and Processing I->J K Quantification using Calibration Curve J->K

Caption: General workflow for the analytical quantification of this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Screening of Verrucofortine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Verrucofortine

This compound is an alkaloid mycotoxin derived from tryptophan and leucine, produced by fungi of the Penicillium genus, such as Penicillium verrucosum.[1][2] While it is structurally distinct from the highly tremorgenic mycotoxin verrucosidin, also produced by the same organism, its classification as a mycotoxin necessitates a thorough evaluation of its biological activities.[1][2] Mycotoxins, as a class, are known to exhibit a range of toxic effects, including neurotoxicity, cytotoxicity, and immunotoxicity. Several tremorgenic mycotoxins are known to modulate ion channels and neurotransmitter systems, leading to symptoms like tremors and convulsions.[3][4] Therefore, screening this compound for such activities is crucial for risk assessment and for exploring any potential pharmacological applications.

This document provides detailed protocols for a panel of in vitro bioassays designed to screen the activity of this compound, focusing on cytotoxicity, neurotoxicity, and ion channel modulation.

Recommended Screening Strategy

A tiered approach is recommended for screening this compound's bioactivity. The workflow begins with general cytotoxicity assays to determine the compound's effective concentration range and baseline toxicity. Positive hits or activities at specific concentrations can then be explored in more detail using mechanism-specific assays, such as neurotoxicity and ion channel electrophysiology.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary / Mechanistic Assays cluster_2 Tier 3: Data Analysis & Interpretation Compound This compound Stock Solution Cytotoxicity General Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Expose to cell lines (e.g., HEK293, SH-SY5Y) DoseResponse Determine IC50 / EC50 Cytotoxicity->DoseResponse Measure Viability Neurotoxicity Neuronal Viability & Function (Primary Cortical Neurons) DoseResponse->Neurotoxicity Concentrations ≤ IC50 IonChannel Ion Channel Modulation (Patch-Clamp Electrophysiology) DoseResponse->IonChannel Concentrations ≤ IC50 Analysis Mechanism of Action Hypothesis Neurotoxicity->Analysis IonChannel->Analysis

Caption: Tiered workflow for this compound bioactivity screening.

Data Presentation: Cytotoxicity & Bioactivity

Quantitative data from screening assays should be organized to facilitate clear comparison. The tables below are templates showing how to present results such as IC50 (half-maximal inhibitory concentration) values.

Note: The following data are illustrative examples to demonstrate data presentation format, as specific IC50 values for this compound were not available in the cited literature.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell Line Assay Type Exposure Time (hr) IC50 (µM)
HEK293 (Human Embryonic Kidney) MTT 24 > 100
SH-SY5Y (Human Neuroblastoma) MTT 24 75.4
SH-SY5Y (Human Neuroblastoma) LDH Release 24 82.1

| Primary Rat Cortical Neurons | MTT | 48 | 45.8 |

Table 2: this compound Activity on Voltage-Gated Potassium Channels

Channel Subtype Cell Line Method Activity IC50 (µM)
KCNQ2/3 (Kv7.2/7.3) CHO (Stable) Patch-Clamp Inhibition 22.5

| hERG (Kv11.1) | HEK293 (Stable) | Patch-Clamp | Inhibition | > 50 |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell metabolic activity as an indicator of viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[1][5][6]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or using an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the concentration-response curve to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, serving as an indicator of cytotoxicity.[7][8]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cell line (e.g., SH-SY5Y, primary neurons)

  • Commercially available LDH Cytotoxicity Assay Kit (containing reaction mixture, stop solution, and lysis buffer)

  • Microplate reader (absorbance at 490 nm and 680 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare three sets of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer 30-45 minutes before the end of incubation.

    • Background: Medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 3-5 minutes.[8] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well of the new plate.[8] Mix gently.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[8]

  • Absorbance Reading: Measure absorbance at 490 nm and 680 nm (background).[8]

  • Data Analysis:

    • Subtract the 680 nm reading from the 490 nm reading for each well.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique measures the effect of this compound on the activity of specific ion channels (e.g., voltage-gated potassium channels) by recording ionic currents across the cell membrane.[9][10]

Materials:

  • Cells expressing the target ion channel (e.g., HEK293 cells stably expressing KCNQ2/3).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • Extracellular (bath) solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4).

  • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).

  • This compound solutions for perfusion.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.[11]

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, achieving electrical access to the cell interior.[10]

  • Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply voltage steps to elicit ionic currents through the target channels.

  • Baseline Recording: Record stable baseline currents for several minutes.

  • Compound Application: Perfuse the cell with the extracellular solution containing this compound at a known concentration.

  • Effect Recording: Record currents in the presence of the compound until a steady-state effect is observed.

  • Washout: Perfuse with the control extracellular solution to observe the reversibility of the effect.

  • Data Analysis: Measure the current amplitude (e.g., peak or steady-state) before, during, and after compound application. Calculate the percentage of current inhibition or activation. Repeat for multiple concentrations to generate a concentration-response curve and determine the IC50 or EC50.

G cluster_Cell Cell Membrane V_Channel Voltage-Gated K+ Channel K_ion_out K+ V_Channel->K_ion_out Inhibits K+ Efflux This compound This compound This compound->V_Channel Binds & Blocks K_ion_in K+ Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Proposed mechanism of this compound as an ion channel blocker.

References

Application Notes & Protocols: Cell Culture Models for the Investigation of Verrucofortine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verrucofortine is a fungal alkaloid metabolite produced by species of Penicillium, such as Penicillium verrucosum var. cyclopium.[1] While many mycotoxins are known for their cytotoxic effects, preliminary in vivo studies in mice have indicated no apparent toxic effects of this compound at doses as high as 160 mg/kg.[1][2] However, comprehensive in vitro cytotoxicity data for this compound is currently lacking in scientific literature. The following application notes provide a framework and detailed protocols for systematically evaluating the potential cytotoxicity of this compound using established cell culture models and assays. These protocols are designed to assess various mechanisms of cell death, including loss of cell viability, membrane integrity, apoptosis, and oxidative stress. Given the limited data on this compound, it is recommended to include a well-characterized mycotoxin (e.g., Aflatoxin B1) as a positive control in all experiments.

Recommended Cell Culture Models

The selection of appropriate cell lines is critical for assessing the potential organ-specific toxicity of a mycotoxin.[3][4] Based on the common routes of mycotoxin exposure and metabolism, the following cell lines are recommended for investigating this compound cytotoxicity:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies, as the liver is a primary site of xenobiotic metabolism.

  • Caco-2 (Human Colorectal Adenocarcinoma): An intestinal epithelial cell line that is a standard model for studying absorption and intestinal barrier toxicity.

  • HEK293 (Human Embryonic Kidney): Represents a model for potential kidney toxicity, another organ involved in toxin excretion.

  • SH-SY5Y (Human Neuroblastoma): A model for assessing potential neurotoxicity.

Data Presentation: Quantifying Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The tables below are structured to enable a clear comparison of this compound's effects across different cell lines and assays. A known cytotoxic mycotoxin, Aflatoxin B1, is included as a positive control.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) after 48h Exposure

CompoundHepG2Caco-2HEK293SH-SY5Y
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Aflatoxin B1 (Control)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Membrane Integrity (LDH Assay) - IC50 Values (µM) after 48h Exposure

CompoundHepG2Caco-2HEK293SH-SY5Y
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Aflatoxin B1 (Control)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 3: Apoptosis Induction (Caspase-3/7 Activity) - EC50 Values (µM) after 24h Exposure

CompoundHepG2Caco-2HEK293SH-SY5Y
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Aflatoxin B1 (Control)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 4: Oxidative Stress (ROS Production) - EC50 Values (µM) after 6h Exposure

CompoundHepG2Caco-2HEK293SH-SY5Y
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Aflatoxin B1 (Control)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing this compound cytotoxicity and a hypothetical signaling pathway that could be investigated if cytotoxicity is observed.

G General Workflow for this compound Cytotoxicity Screening cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Line Selection (e.g., HepG2, Caco-2) B Cell Seeding in 96-well Plates A->B C Preparation of this compound & Control Dilutions D Treatment of Cells with This compound (24-72h) C->D E MTT Assay (Viability) D->E F LDH Assay (Membrane Integrity) D->F G Caspase 3/7 Assay (Apoptosis) D->G H ROS Assay (Oxidative Stress) D->H I Spectrophotometric/ Luminometric Reading E->I F->I G->I H->I J Calculation of % Viability/ Activity vs. Control I->J K Dose-Response Curve Fitting & IC50/EC50 Determination J->K

Caption: Experimental workflow for assessing this compound cytotoxicity.

G Hypothetical Signaling Pathway for Mycotoxin-Induced Cytotoxicity cluster_cellular Cellular Events cluster_pathway Apoptotic Pathway A This compound B Mitochondrial Dysfunction A->B C Increased ROS Production (Oxidative Stress) A->C F Cytochrome c Release B->F D DNA Damage C->D E Bax/Bcl-2 Regulation C->E E->F G Caspase-9 Activation F->G H Caspase-3/7 Activation G->H I Apoptosis H->I

Caption: Hypothetical signaling cascade for this compound cytotoxicity.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6]

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • This compound and positive control (e.g., Aflatoxin B1)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot % Viability against compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cells seeded and treated in a 96-well plate as described in Protocol 1.

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Prepare Controls: In addition to the treated wells, prepare:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with the lysis buffer provided in the kit (typically 30-45 minutes before the next step).

  • Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

    • Plot % Cytotoxicity against compound concentration to determine the IC50 value.

Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • Cells seeded and treated in a 96-well white-walled, clear-bottom plate.

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a white-walled 96-well plate. Treat with compounds as described in Protocol 1 for a shorter duration (e.g., 12-24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from medium-only wells).

    • Calculate the fold change in caspase activity relative to the vehicle control.

    • Plot the fold change against compound concentration to determine the EC50 (effective concentration for 50% maximal response).

Protocol 4: ROS-Glo™ H₂O₂ Assay (Oxidative Stress)

This assay measures the level of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), in cell cultures.

Materials:

  • ROS-Glo™ H₂O₂ Assay System (commercially available)

  • Cells seeded and treated in a 96-well white-walled plate.

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with compounds as in Protocol 3. The exposure time for ROS induction is typically short (e.g., 2-6 hours).

  • H₂O₂ Substrate Addition: Add 20 µL of the H₂O₂ Substrate Solution to each well. Incubate at 37°C, 5% CO₂ for the desired time (e.g., 6 hours total exposure time).

  • ROS Detection Solution: Add 100 µL of the ROS-Glo™ Detection Solution to each well.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence.

    • Calculate the fold change in ROS levels relative to the vehicle control.

    • Plot the fold change against compound concentration to determine the EC50.

References

Spectroscopic Analysis of Verrucofortine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Verrucofortine is a complex indole alkaloid produced by several species of Penicillium, including Penicillium verrucosum.[1][2] Its intricate polycyclic structure, derived from tryptophan and leucine precursors, presents a significant challenge for structural elucidation and characterization. This application note provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed protocols for sample preparation and spectral acquisition are provided to aid researchers in the identification and characterization of this and other similar natural products.

Spectroscopic Data

The structural confirmation of this compound relies heavily on the interpretation of its NMR and IR spectra. The following tables summarize the key spectroscopic data as reported in the literature, providing a valuable reference for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
[Example Data] 7.50d8.0Ar-H
[Example Data] 7.25t7.5Ar-H
[Example Data] 5.80dd17.0, 10.5Vinyl-H
[Example Data] 4.10mCH
[Example Data] 2.50sN-CH₃
[Example Data] 1.20d6.5CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
[Example Data] 170.5C=OAmide Carbonyl
[Example Data] 168.0C=OAmide Carbonyl
[Example Data] 140.0CAromatic C
[Example Data] 135.0CAromatic C
[Example Data] 125.0CHAromatic CH
[Example Data] 118.0CH₂Vinyl CH₂
[Example Data] 65.0CQuaternary C
[Example Data] 55.0CHAliphatic CH
[Example Data] 30.0CH₃N-CH₃
[Example Data] 20.0CH₃Aliphatic CH₃

Note: The data presented in Tables 1 and 2 are representative examples and should be cross-referenced with the primary literature (Hodge et al., J. Nat. Prod. 1988, 51(1), 66-73) for the most accurate and complete assignments.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
[Example Data] 3400-3300Strong, BroadN-H Stretching (Indole)
[Example Data] 2960-2850Medium-StrongC-H Stretching (Aliphatic)
[Example Data] 1680-1650StrongC=O Stretching (Amide I)
[Example Data] 1600, 1470MediumC=C Stretching (Aromatic)
[Example Data] 1350MediumC-N Stretching

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of this compound. Researchers should adapt these methods based on the specific instrumentation and sample availability.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh 1-5 mg of purified this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Instrument: 400 MHz (or higher) NMR spectrometer. b. Solvent: CDCl₃ c. Temperature: 298 K d. Pulse Program: Standard single-pulse sequence (e.g., 'zg30'). e. Spectral Width: -2 to 12 ppm. f. Acquisition Time: 2-4 seconds. g. Relaxation Delay: 1-2 seconds. h. Number of Scans: 16-64, depending on sample concentration. i. Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

3. ¹³C NMR Acquisition: a. Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer. b. Solvent: CDCl₃ c. Temperature: 298 K d. Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30'). e. Spectral Width: 0 to 200 ppm. f. Acquisition Time: 1-2 seconds. g. Relaxation Delay: 2 seconds. h. Number of Scans: 1024-4096, depending on sample concentration. i. Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

4. 2D NMR (COSY, HSQC, HMBC): a. Utilize standard pulse programs available on the spectrometer for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are essential for complete structural assignment.

Protocol 2: Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): a. Grind 1-2 mg of dry, purified this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Place a small amount of the mixture into a pellet-forming die. c. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

2. IR Spectrum Acquisition: a. Instrument: Fourier Transform Infrared (FTIR) spectrometer. b. Accessory: Standard transmission sample holder. c. Scan Range: 4000 to 400 cm⁻¹. d. Resolution: 4 cm⁻¹. e. Number of Scans: 16-32. f. Background: Collect a background spectrum of the empty sample compartment prior to sample analysis. g. Analysis: Place the KBr pellet in the sample holder and collect the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel or known natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_reporting Reporting & Application Extraction Extraction from Fungal Culture Chromatography Chromatographic Purification (e.g., HPLC, Column Chromatography) Extraction->Chromatography Purity Purity Assessment (e.g., LC-MS, TLC) Chromatography->Purity NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry (HRMS) Purity->MS UVVis UV-Vis Spectroscopy Purity->UVVis Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UVVis->Data_Analysis Structure_Proposal Propose Chemical Structure Data_Analysis->Structure_Proposal DB_Comparison Comparison with Databases (e.g., SciFinder, Reaxys) Structure_Proposal->DB_Comparison Confirmation Structure Confirmation DB_Comparison->Confirmation Report Generate Report and Application Notes Confirmation->Report

Caption: Workflow for Natural Product Spectroscopic Analysis.

Biological Activity and Signaling Pathways

Current literature suggests that this compound exhibits low toxicity. In vivo studies in mice have shown no apparent toxic effects at high doses.[1][2] Furthermore, it has been reported to lack significant cytotoxic effects against certain cancer cell lines. Due to its low bioactivity in these assays, specific signaling pathways modulated by this compound have not yet been elucidated. The lack of a defined molecular target makes it a candidate for further screening in a broader range of biological assays to uncover potential pharmacological activities.

The following diagram depicts a generalized representation of common signaling pathways in fungi that could be investigated for potential interactions with novel fungal metabolites.

Fungal_Signaling cluster_stimuli External Stimuli cluster_pathways Core Signaling Pathways cluster_responses Cellular Responses Nutrients Nutrient Availability MAPK MAP Kinase Cascade Nutrients->MAPK cAMP_PKA cAMP-PKA Pathway Nutrients->cAMP_PKA Stress Environmental Stress (e.g., Osmotic, Oxidative) Stress->MAPK Ca_Calcineurin Ca2+/Calcineurin Pathway Stress->Ca_Calcineurin Pheromones Pheromones Pheromones->MAPK Growth Filamentous Growth & Differentiation MAPK->Growth Virulence Virulence Factor Production MAPK->Virulence Mating Mating MAPK->Mating cAMP_PKA->Growth cAMP_PKA->Virulence Stress_Response Stress Response Ca_Calcineurin->Stress_Response

References

Screening for Verrucofortine in Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a mycotoxin produced by several species of Penicillium, notably Penicillium verrucosum. As a potential contaminant in food and feed, robust and sensitive analytical methods are crucial for its detection and quantification in complex matrices. This compound is an alkaloid derived from the amino acids tryptophan and leucine.[1][2] This document provides detailed application notes and protocols for the screening of this compound using modern analytical techniques. The focus is on providing practical guidance for researchers and professionals involved in food safety, mycotoxin research, and drug development. While this compound itself has shown no apparent toxic effects in mice at high doses, its presence can indicate fungal contamination and the potential co-occurrence of other more toxic mycotoxins.[1][2]

Analytical Methodologies

The primary methods for the detection and quantification of this compound in complex matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). These techniques offer the necessary selectivity and sensitivity for trace-level analysis. Immunoassays, while common for other mycotoxins, are not yet widely established for this compound specifically.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for mycotoxin analysis due to its high sensitivity, selectivity, and ability to conduct multi-analyte detection.[3][4]

Protocol: LC-MS/MS Analysis of this compound in Cereal Matrix

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely adopted sample preparation technique for the analysis of various contaminants, including mycotoxins, in food matrices.[5][6][7]

  • Step 1: Sample Homogenization: Grind a representative sample of the cereal to a fine powder.

  • Step 2: Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile/water (80:20, v/v) containing 1% formic acid.

    • Add an appropriate internal standard (e.g., ¹³C-labeled this compound, if available).

    • Vortex vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Step 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Step 4: Final Extract Preparation:

    • Take an aliquot of the supernatant and dilute it with the mobile phase (e.g., 1:1 with water/acetonitrile).

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions: Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

Data Presentation: Performance Characteristics of Mycotoxin Analysis

The following table summarizes typical performance data for multi-mycotoxin analysis in various food matrices using LC-MS/MS. While specific data for this compound is limited, these values provide a general expectation for the methodology.

MycotoxinMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
DeoxynivalenolWheat4880-120<20[8]
ZearalenoneMaize0.5 - 2001 - 40074.0–106.0<14.4[9]
Aflatoxin B1Maize0.5 - 2001 - 40074.0–106.0<14.4[9]
Ochratoxin ANuts-0.04 - 2.980-120<15[10]
T-2 ToxinWheat0.1-0.9->85<14[11]
HT-2 ToxinWheat0.2-1.7->85<14[11]
Roquefortine CCheese-596-1432.3-12.1[12]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC can be a cost-effective alternative to LC-MS/MS, though it may have lower sensitivity and selectivity.

Protocol: HPLC Analysis of this compound in Cheese

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Step 1: Sample Homogenization: Grate or blend the cheese sample to achieve a uniform consistency.

  • Step 2: Extraction:

    • Weigh 10 g of the homogenized cheese into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Homogenize with a high-speed blender for 3 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

  • Step 3: SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

  • Step 4: Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • HPLC System: Standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength determined by the absorption maximum of this compound.

Data Presentation: HPLC Method Validation Parameters

This table presents typical validation parameters for HPLC methods used for mycotoxin analysis.

ParameterTypical Value/Range
Linearity (R²)> 0.99
LOD0.1 - 10 µg/kg
LOQ0.5 - 50 µg/kg
Recovery70 - 120%
Precision (RSD)< 15%

Mandatory Visualizations

Experimental Workflow for this compound Screening

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis sample Complex Matrix (e.g., Cereal, Cheese) homogenization Homogenization (Grinding/Blending) sample->homogenization extraction Extraction (Acetonitrile/Water) homogenization->extraction cleanup Cleanup (QuEChERS or SPE) extraction->cleanup final_extract Final Extract cleanup->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection High Sensitivity/ Selectivity hplc_detection HPLC Detection (UV/DAD) lc_separation->hplc_detection Cost-Effective quantification Quantification (Calibration Curve) ms_detection->quantification hplc_detection->quantification validation Method Validation (LOD, LOQ, Recovery) quantification->validation

Caption: General workflow for the screening of this compound in complex matrices.

Logical Relationship in this compound Biosynthesis

biosynthesis_pathway tryptophan L-Tryptophan intermediate1 Biosynthetic Intermediates tryptophan->intermediate1 leucine L-Leucine leucine->intermediate1 This compound This compound intermediate1->this compound Enzymatic Steps in Penicillium verrucosum

Caption: Simplified biosynthetic pathway of this compound from its amino acid precursors.

Conclusion

The reliable screening of this compound in complex matrices is essential for ensuring food and feed safety. LC-MS/MS offers the most sensitive and specific approach, while HPLC provides a viable alternative. Proper sample preparation, particularly using methods like QuEChERS or SPE, is critical to mitigate matrix effects and achieve accurate quantification. The protocols and data presented in these application notes provide a solid foundation for laboratories to develop and validate their own methods for this compound analysis. Further development of this compound-specific immunoassays could provide rapid screening tools in the future.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Verrucofortine Production in Penicillium Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working on optimizing Verrucofortine yield from Penicillium cultures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the cultivation of Penicillium species for this compound production.

Q1: Why is my this compound yield low or non-existent?

Low yield is a common problem that can be attributed to several factors throughout the experimental workflow. Use the following points as a checklist to troubleshoot your process:

  • Suboptimal Culture Conditions: The composition of the growth medium, pH, temperature, and aeration are critical. Even small deviations can significantly impact secondary metabolite production.[1] Penicillium verrucosum, a known producer, is a psychrophilic fungus, meaning it prefers cooler temperatures.[2]

  • Incorrect Incubation Time: this compound is a secondary metabolite, and its production typically begins during the stationary phase of fungal growth. Harvesting too early or too late can result in low yields. Production of similar secondary metabolites in other Penicillium species has been observed to be optimal after extended incubation periods, sometimes exceeding 20 days.[3][4]

  • Inefficient Extraction: The protocol for extracting this compound from the culture broth may not be optimal. Factors like the choice of solvent, pH of the extraction buffer, and extraction time are crucial.

  • Degradation of Product: this compound may be sensitive to light, temperature, or pH, leading to degradation during extraction or storage.

  • Strain Viability: The specific strain of Penicillium may have lost its ability to produce high levels of the metabolite due to repeated subculturing or improper storage.

Q2: My fungal growth is robust, but the this compound yield is still poor. What should I investigate?

This scenario strongly suggests that the culture conditions are favorable for biomass production (primary metabolism) but not for this compound synthesis (secondary metabolism).

  • Nutrient Limitation/Excess: Secondary metabolism is often triggered by nutrient stress. Ensure your medium is not overly rich, as this can suppress the production of secondary metabolites. Conversely, the absence of specific precursors can also be a limiting factor. This compound is an alkaloid derived from tryptophan and leucine, so their availability is essential.[5][6]

  • pH Shift During Fermentation: Fungal metabolism can alter the pH of the culture medium over time. The optimal pH for growth may differ from the optimal pH for this compound production. The optimal pH for producing other Penicillium mycotoxins is often acidic, around pH 4.0 to 5.5.[7][8] Monitor and consider buffering the medium.

  • Aeration and Agitation: The level of dissolved oxygen is a critical parameter. For some Penicillium secondary metabolites, stationary cultures have been shown to produce higher yields than shaken cultures, as high agitation can cause mycelial damage.[7][9]

Q3: How do I choose the right culture medium for this compound production?

The choice of medium significantly influences the profile of secondary metabolites.[10]

  • Standard Media: Yeast Extract Sucrose (YES) medium is a common starting point for cultivating Penicillium for secondary metabolite production.[10]

  • Defined Media: For more controlled experiments, a defined medium with known quantities of carbon, nitrogen, and trace elements is recommended.[11]

  • Precursor Supplementation: Consider supplementing the medium with tryptophan and leucine, the amino acid precursors for this compound biosynthesis, to potentially boost yield.[5][6]

Q4: What are the optimal physical parameters (pH, Temperature, Agitation) for cultivation?

Optimizing physical parameters is crucial for maximizing yield.

  • Temperature: Penicillium verrucosum grows well in cooler climates.[2] Optimal temperatures for mycotoxin production in related species often fall within the 20-25°C range.[7][8] Temperatures above 30°C can inhibit growth and production.[12]

  • pH: Most Penicillium species favor slightly acidic conditions for secondary metabolite synthesis. An initial pH between 4.0 and 5.5 is a good starting point for optimization.[7][13]

  • Agitation/Aeration: The effect of agitation is strain-dependent. While some level of aeration is necessary, high shear stress from vigorous shaking can be detrimental. Comparing stationary cultures to various agitation speeds (e.g., 120-180 rpm) is recommended.[3][7] Static conditions have proven beneficial for producing similar compounds.[3]

Data Presentation: Optimized Culture Parameters

The following tables summarize key quantitative data for optimizing Penicillium culture conditions, based on studies of various species.

Table 1: Summary of Optimal Physical Culture Conditions

ParameterOptimal RangeSpecies Reference / Notes
Temperature 20 - 25 °CP. roqueforti showed highest toxin production in this range.[7] P. verrucosum is psychrophilic (prefers cooler temperatures).[2]
Initial pH 4.0 - 5.5Optimal for PR toxin production in P. roqueforti was ~4.0.[7] Many xerophilic fungi, including Penicillium, grow faster in acidic conditions.[13]
Agitation Stationary or Low (≤ 120 rpm)Toxin production was higher in stationary cultures for P. roqueforti.[7] High speeds can damage mycelia and reduce yield.[9]
Incubation Time 20 - 30 daysSecondary metabolite production is often highest in the late stationary phase.[3][4]

Table 2: Example Media Composition (Yeast Extract Sucrose - YES Medium)

ComponentConcentration (g/L)Purpose
Yeast Extract20Source of nitrogen, vitamins, and growth factors.[10]
Sucrose150Primary carbon source.
MgSO₄·7H₂O0.5Source of magnesium ions, a cofactor for many enzymes.
Agar (for solid media)20Solidifying agent.

Experimental Protocols

Protocol 1: Submerged Culture for this compound Production

  • Media Preparation: Prepare the desired liquid medium (e.g., YES broth). Dispense into flasks (e.g., 100 mL medium in a 250 mL Erlenmeyer flask) and autoclave.

  • Inoculation: Inoculate the sterile medium with a spore suspension or a mycelial plug from a fresh culture plate of the Penicillium strain.

  • Incubation: Incubate the flasks under the desired conditions (e.g., 25°C, stationary or 120 rpm).[8] Protect cultures from direct light.

  • Harvesting: After the incubation period (e.g., 21-28 days), separate the mycelial biomass from the culture broth by filtration or centrifugation. The supernatant (broth) contains the secreted this compound.

Protocol 2: Ethyl Acetate Extraction of this compound

  • pH Adjustment: Adjust the pH of the collected culture supernatant to a neutral or slightly acidic pH if necessary.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate. Collect the upper organic (ethyl acetate) layer, which contains the this compound.

  • Repeat: Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C in a dark, airtight container until analysis.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Re-dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a standard curve.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared sample and standards. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Quantification: Calculate the concentration of this compound in the sample by correlating its peak area with the standard curve.

Visualizations

Experimental_Workflow cluster_prep Culture Preparation cluster_growth Incubation cluster_processing Sample Processing cluster_analysis Analysis Media Media Preparation Inoculation Inoculation Media->Inoculation Incubate Incubation (Temp, pH, Agitation) Inoculation->Incubate Harvest Harvesting & Biomass Separation Incubate->Harvest Extract Solvent Extraction Harvest->Extract Concentrate Concentration Extract->Concentrate HPLC HPLC Analysis Concentrate->HPLC Quantify Quantification HPLC->Quantify

Troubleshooting_Yield Start Start: Low this compound Yield Growth Is fungal growth (biomass) normal? Start->Growth OptimizeGrowth Troubleshoot: - Inoculum Viability - Basal Media Components - Contamination Growth->OptimizeGrowth No CheckExtraction Is extraction protocol validated? Growth->CheckExtraction Yes OptimizeGrowth->Growth CheckParams Culture conditions favor growth over production. OptimizeParams Optimize Parameters: - Media Composition (C/N ratio) - Add Precursors (Trp, Leu) - Temperature & pH - Agitation & Aeration - Incubation Time CheckParams->OptimizeParams End Yield Optimized OptimizeParams->End OptimizeExtraction Troubleshoot: - Extraction Solvent - Number of Extractions - Sample Degradation CheckExtraction->OptimizeExtraction No CheckAnalysis Is HPLC method sensitive & accurate? CheckExtraction->CheckAnalysis Yes OptimizeExtraction->CheckExtraction CheckAnalysis->CheckParams Yes OptimizeAnalysis Troubleshoot: - Standard Curve - Column & Mobile Phase - Detector Wavelength CheckAnalysis->OptimizeAnalysis No OptimizeAnalysis->CheckAnalysis

Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_synthesis Biosynthesis Trp L-Tryptophan Enzymes This compound Biosynthesis Gene Cluster (Enzymatic Conversions) Trp->Enzymes Leu L-Leucine Leu->Enzymes Product This compound Enzymes->Product

References

Troubleshooting Verrucofortine instability during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verrucofortine. The information provided aims to address common challenges related to the instability of this fungal metabolite during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to this compound degradation during extraction?

A1: this compound, like many complex alkaloids, can be sensitive to several factors during extraction. The primary contributors to its degradation are:

  • pH Extremes: Both highly acidic and highly alkaline conditions can lead to the hydrolysis of labile functional groups within the this compound molecule. Mycotoxins, in general, can be unstable at pH values below 3 or above 10.

  • Elevated Temperatures: High temperatures can accelerate degradation reactions. Many natural products, including polyphenols, are known to degrade at temperatures above 100°C.

  • Light Exposure: Exposure to UV light can induce photolytic degradation in some molecules.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the chemical structure of this compound.

Q2: I am observing a lower than expected yield of this compound in my final extract. What could be the cause?

A2: A low yield of this compound can be attributed to several factors throughout the extraction and purification process:

  • Incomplete Initial Extraction: The choice of solvent and the extraction method are critical. This compound is soluble in moderately polar organic solvents such as chloroform, methanol, and ethyl acetate. Ensure sufficient solvent volume and extraction time for complete percolation from the fungal matrix.

  • Degradation During Extraction: As mentioned in Q1, pH, temperature, and light can all contribute to the loss of this compound. Review your protocol for any harsh conditions.

  • Emulsion Formation: During liquid-liquid partitioning steps, the formation of stable emulsions can trap the analyte, leading to poor recovery.

  • Loss During Chromatography: If using column chromatography for purification, ensure the chosen stationary and mobile phases are appropriate for this compound to prevent irreversible adsorption or degradation on the column.

Q3: Can I store my crude this compound extract? If so, under what conditions?

A3: Yes, crude extracts containing this compound can be stored, but proper conditions are crucial to prevent degradation. For short-term storage (days to weeks), refrigeration at 0-4°C in a dark container is recommended. For long-term storage (months to years), freezing at -20°C is advisable.[1] The solvent should be evaporated under reduced pressure before long-term storage to prevent potential reactions in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low this compound Yield Inefficient extraction from fungal biomass.Optimize the extraction solvent. A mixture of chloroform and methanol is often effective for fungal metabolites.[2] Increase the extraction time and/or the number of extraction cycles.
Degradation due to high temperature.Perform all extraction and evaporation steps at low temperatures. Use a rotary evaporator with a water bath set to a maximum of 40°C.
Degradation due to pH instability.Maintain a neutral pH during extraction and partitioning steps. Use buffered solutions if necessary. Mycotoxins can be unstable at pH < 3 or > 10.[3]
Presence of Impurities in the Final Product Co-extraction of other fungal metabolites.Employ a multi-step purification protocol. This may include liquid-liquid partitioning followed by column chromatography (e.g., silica gel) and potentially preparative HPLC.
Contamination with water-soluble compounds.After the initial organic extraction, perform a liquid-liquid partitioning step against water to remove highly polar impurities.
Inconsistent Results Between Batches Variability in fungal culture and metabolite production.Standardize the fungal fermentation conditions, including media composition, temperature, and incubation time.
Inconsistent extraction procedure.Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the extraction and purification process.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Different pH Conditions
  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of purified this compound in methanol.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 11 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11).

  • Incubation: Add a known volume of the this compound stock solution to each buffer to achieve a final concentration of 50 µg/mL. Incubate the solutions at room temperature (25°C) in the dark for 24 hours.

  • Sample Analysis: At time points 0, 4, 8, 12, and 24 hours, take an aliquot from each solution. Neutralize the pH if necessary and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.[4][5]

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH value to determine the degradation rate.

Protocol 2: General Extraction of this compound from Fungal Culture
  • Fungal Culture: Grow the this compound-producing fungus (e.g., Penicillium verrucosum) on a suitable solid or liquid medium.

  • Extraction:

    • For solid cultures, homogenize the fungal biomass and substrate and extract exhaustively with a suitable organic solvent such as ethyl acetate or a mixture of chloroform and methanol.[2][6]

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the mycelium as described for solid cultures. Extract the filtered broth separately with an immiscible organic solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition against a non-polar solvent like hexane to remove lipids and other non-polar impurities. Subsequently, adjust the aqueous phase to a neutral pH and partition against a moderately polar solvent like ethyl acetate or chloroform to extract this compound.

  • Purification: Concentrate the this compound-rich fraction and subject it to further purification using column chromatography on silica gel, followed by preparative HPLC if high purity is required.

Visualizations

cluster_extraction This compound Extraction Workflow Fungal Culture Fungal Culture Extraction (Solvent) Extraction (Solvent) Fungal Culture->Extraction (Solvent) e.g., Ethyl Acetate Concentration Concentration Extraction (Solvent)->Concentration Low Temperature Purification Purification Concentration->Purification e.g., Chromatography Pure this compound Pure this compound Purification->Pure this compound

Caption: A simplified workflow for the extraction and purification of this compound.

cluster_troubleshooting Troubleshooting Logic for Low this compound Yield Low Yield Low Yield Check Extraction Check Extraction Low Yield->Check Extraction Is extraction complete? Check Stability Check Stability Low Yield->Check Stability Is degradation occurring? Optimize Solvent/Time Optimize Solvent/Time Check Extraction->Optimize Solvent/Time Control pH/Temp/Light Control pH/Temp/Light Check Stability->Control pH/Temp/Light

Caption: A logical diagram for troubleshooting low yields of this compound.

cluster_degradation Potential Degradation Pathways for this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photolysis Photolysis This compound->Photolysis UV Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential pathways for the degradation of this compound during extraction.

References

Technical Support Center: Verrucofortine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the HPLC analysis of Verrucofortine.

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting peak resolution in HPLC?

A1: Peak resolution in HPLC is primarily influenced by three factors:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to better resolution. It is influenced by column length, particle size, and flow rate.[1][2]

  • Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. It is affected by the mobile phase composition, stationary phase chemistry, and temperature.[1]

  • Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimal retention (typically between 2 and 10) is crucial for good resolution. It is primarily controlled by the mobile phase strength.[1][2]

Q2: What type of HPLC column is suitable for this compound analysis?

A2: For the analysis of fungal alkaloids like this compound, a reversed-phase C18 column is a common and effective choice.[3][4][5][6] These columns provide good retention and selectivity for moderately non-polar compounds. For challenging separations, consider columns with smaller particle sizes (e.g., < 3 µm) to enhance efficiency, though this may increase backpressure.[2]

Q3: How does the mobile phase composition impact the resolution of this compound?

A3: The mobile phase composition is a critical parameter for optimizing the resolution of this compound. In reversed-phase HPLC, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typically used.

  • Organic Modifier: The percentage of the organic modifier controls the retention time. Decreasing the organic content increases retention and can improve the resolution of early eluting peaks.

  • pH: this compound, as an alkaloid, is a basic compound. The pH of the mobile phase will affect its ionization state and, consequently, its retention and peak shape. Buffering the mobile phase to a slightly acidic pH (e.g., pH 3-5) can suppress the ionization of silanol groups on the silica-based column packing, reducing peak tailing and improving peak shape.[4] Additives like trifluoroacetic acid (TFA) or formic acid are often used for this purpose.[5][7]

Q4: My this compound peak is showing significant tailing. What can I do?

A4: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the stationary phase.[4] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding an acidic modifier like TFA or formic acid (e.g., 0.1%). This protonates the silanol groups, minimizing their interaction with the basic analyte.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

  • Lower Sample Concentration: High sample concentrations can overload the column and lead to peak tailing. Try injecting a more dilute sample.

Q5: How can I increase the retention time of my this compound peak?

A5: To increase the retention time of this compound on a C18 column, you should decrease the elution strength of the mobile phase. This can be achieved by:

  • Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[2]

  • Using a weaker organic solvent. For example, methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.

Troubleshooting Guide: Poor Peak Resolution

This guide addresses common issues related to poor peak resolution in the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Co-eluting or Overlapping Peaks Insufficient selectivity (α).1. Modify Mobile Phase: Change the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the mobile phase pH. 2. Change Stationary Phase: Try a different column chemistry (e.g., a phenyl-hexyl or a different C18 phase). 3. Adjust Temperature: Varying the column temperature can alter selectivity.
Broad Peaks Low column efficiency (N).1. Decrease Flow Rate: Lowering the flow rate can increase efficiency. 2. Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates. 3. Check for Extra-Column Volume: Ensure tubing is as short as possible and connections are properly made to minimize dead volume.
Split Peaks Column contamination or void formation.1. Wash the Column: Flush the column with a strong solvent. 2. Use a Guard Column: Protect the analytical column from contaminants. 3. Replace the Column: If the problem persists, the column may be irreversibly damaged.
Peak Fronting Sample overload.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Decrease Injection Volume: Inject a smaller volume of the sample.

Experimental Protocols

Protocol 1: Generic Method for Improving this compound Peak Resolution

This protocol provides a starting point for developing and optimizing an HPLC method for this compound.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Solvent: Mobile Phase (at initial conditions)

2. Optimization Strategy:

  • Adjusting Retention (k'): If this compound elutes too early, decrease the initial percentage of Mobile Phase B. If it elutes too late, increase the initial percentage of Mobile Phase B.

  • Improving Selectivity (α):

    • Change the organic modifier from acetonitrile to methanol.

    • Adjust the pH of the mobile phase by using a different acid modifier (e.g., 0.1% TFA) or a buffer (e.g., 10 mM ammonium acetate, pH 4.5).[8]

  • Enhancing Efficiency (N):

    • If peaks are broad, decrease the flow rate to 0.8 mL/min.

    • For significantly better resolution, consider using a column with a smaller particle size (e.g., 2.7 µm).

Visualizations

Workflow_for_Improving_Peak_Resolution cluster_start Initial Analysis cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_end Final Outcome start Inject this compound Standard problem Poor Peak Resolution? start->problem selectivity Adjust Selectivity (α) - Change Mobile Phase - Alter Temperature problem->selectivity Yes end_good Acceptable Resolution problem->end_good No efficiency Improve Efficiency (N) - Lower Flow Rate - Use Smaller Particles selectivity->efficiency retention Optimize Retention (k') - Adjust Organic % - Weaker/Stronger Solvent efficiency->retention retention->problem Re-inject end_bad Re-evaluate Method

Caption: Troubleshooting workflow for improving HPLC peak resolution.

Factors_Affecting_Resolution cluster_factors Key Factors cluster_parameters Controlling Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention (k') Resolution->Retention ColumnParams Column Parameters (Length, Particle Size) Efficiency->ColumnParams MethodParams Method Parameters (Flow Rate, Temperature) Efficiency->MethodParams Selectivity->ColumnParams MobilePhase Mobile Phase (Composition, pH) Selectivity->MobilePhase Selectivity->MethodParams Retention->MobilePhase

Caption: Key factors and parameters influencing HPLC peak resolution.

References

Technical Support Center: Verrucofortine Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of Verrucofortine using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is an alkaloid mycotoxin derived from tryptophan and leucine, produced by fungi of the Penicillium genus, such as Penicillium verrucosum var. cyclopium.[1] Its analysis is crucial for food safety, fungal secondary metabolite research, and drug discovery programs.

Q2: What are matrix effects and how do they impact this compound analysis?

Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. These effects are a significant challenge in complex matrices like fungal cultures, food, and feed samples.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

The presence of matrix effects can be evaluated using two primary methods:

  • Post-Extraction Spike: In this method, a known amount of this compound standard is added to a blank sample extract that has already undergone the entire sample preparation procedure. The response of this spiked extract is then compared to the response of the standard in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion: This technique involves infusing a constant flow of this compound standard into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected. Any fluctuation in the this compound signal at the retention time of interfering compounds indicates a matrix effect.

Q4: What are the common strategies to mitigate matrix effects in this compound analysis?

Several strategies can be employed to minimize the impact of matrix effects:

  • Effective Sample Preparation: Utilizing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help remove interfering compounds from the sample extract.

  • Dilution of the Sample Extract: The "dilute and shoot" approach involves diluting the sample extract to reduce the concentration of matrix components.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.

  • Use of Internal Standards: The addition of a stable isotope-labeled (e.g., ¹³C-labeled) this compound or a structurally similar analog as an internal standard is a highly effective way to correct for both matrix effects and variations in sample preparation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS analysis of this compound.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination, inappropriate mobile phase, injection of sample in a solvent stronger than the mobile phase.- Flush the column with a strong solvent. - Ensure the mobile phase pH is compatible with the analyte and column. - Dissolve the final extract in a solvent that is of equal or weaker elution strength than the initial mobile phase.
Low or No this compound Signal Significant ion suppression, poor extraction recovery, analyte degradation.- Evaluate matrix effects using a post-extraction spike. - Optimize the sample preparation procedure to improve recovery. Consider alternative extraction solvents or SPE cartridges. - Ensure proper storage of samples and standards to prevent degradation.
Inconsistent or Non-Reproducible Results Variable matrix effects between samples, inconsistent sample preparation, instrument instability.- Use an internal standard to correct for variability. - Standardize the sample preparation workflow meticulously. - Perform system suitability tests before each analytical run to ensure instrument performance.
High Background Noise in Chromatogram Contaminated solvents or reagents, carryover from previous injections.- Use high-purity, LC-MS grade solvents and reagents. - Implement a robust wash method for the autosampler between injections. - Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data on Matrix Effects (General Mycotoxin Analysis)

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes typical matrix effects observed for other mycotoxins in various matrices, which can provide an indication of the potential challenges. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent - 1) * 100%. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Mycotoxin Class Matrix Observed Matrix Effect (%) Reference
AlkaloidsCereal-based feed-60 to -100[3]
Hay/silage feed-7 to +187[3]
AflatoxinsNuts-50 to +20[4]
FumonisinsMaize-89 (strong suppression)[5]
Ochratoxin AWine-23 to +12[3]

Experimental Protocols

The following are generalized protocols for the analysis of this compound. Note: These protocols should be optimized and validated for your specific application and matrix.

Protocol 1: Extraction of this compound from Fungal Culture
  • Sample Homogenization: Homogenize a known amount of fungal culture (e.g., 1 gram of solid culture or 1 mL of liquid culture).

  • Extraction:

    • Add 5 mL of an extraction solvent (e.g., acetonitrile/water/formic acid, 80:19:1, v/v/v) to the homogenized sample.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a this compound standard.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent dissolve Dissolve in initial mobile phase check_solvent->dissolve Yes check_column Is column contaminated? check_solvent->check_column No end_node Peak shape improved dissolve->end_node flush_column Flush column with strong solvent check_column->flush_column Yes check_mobile_phase Is mobile phase pH appropriate? check_column->check_mobile_phase No flush_column->end_node adjust_ph Adjust mobile phase pH check_mobile_phase->adjust_ph No check_mobile_phase->end_node Yes adjust_ph->end_node

Caption: A logical workflow for troubleshooting poor peak shape in LC-MS analysis.

Experimental Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis & Mitigation sample Sample Collection & Homogenization extraction Extraction sample->extraction cleanup Sample Cleanup (SPE, LLE) extraction->cleanup dilution Dilute and Shoot cleanup->dilution internal_std Add Internal Standard cleanup->internal_std lcms_analysis LC-MS/MS Analysis dilution->lcms_analysis internal_std->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing matrix_matched Use Matrix-Matched Calibrants matrix_matched->data_processing

Caption: An experimental workflow for sample preparation and analysis with strategies to mitigate matrix effects.

References

Technical Support Center: Verrucofortine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Verrucofortine using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression and achieve accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a tremorgenic mycotoxin, an alkaloid derived from tryptophan and leucine, produced by several species of Penicillium fungi, such as Penicillium verrucosum var. cyclopium.[1][2] Its analysis is crucial in food safety, toxicology, and drug discovery to monitor its presence in various matrices and to understand its biological effects.

Q2: What are the main challenges in analyzing this compound by LC-MS/MS?

The primary challenge is signal suppression , a phenomenon where components of the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased analytical signal.[3][4] This is a common issue in complex matrices like food, feed, and biological samples.[5] Other challenges include developing a sensitive and specific method, choosing an appropriate internal standard, and ensuring efficient extraction from the sample matrix.

Q3: What causes signal suppression for this compound?

Signal suppression for this compound, like other analytes, is a type of matrix effect. It occurs when co-eluting compounds from the sample matrix compete with this compound for ionization in the electrospray ionization (ESI) source.[4][5] These interfering components can be salts, lipids, proteins, or other small molecules present in the sample extract.

Q4: How can I detect signal suppression in my this compound analysis?

Signal suppression can be identified by a post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates signal suppression.

Q5: What are the general strategies to reduce or compensate for signal suppression?

There are three main strategies:

  • Optimize Sample Preparation: Employ effective cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.[6]

  • Optimize Chromatographic Conditions: Improve the separation of this compound from matrix components to prevent co-elution.

  • Use a Compensation Strategy: Incorporate an internal standard or use matrix-matched calibration to correct for signal suppression.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound analysis.

Issue 1: Low or No this compound Signal

Possible Causes & Solutions:

  • Significant Signal Suppression:

    • Solution: Implement a more rigorous sample cleanup method. Consider switching from a simple "dilute and shoot" approach to Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. For highly complex matrices, immunoaffinity chromatography (IAC) can provide very clean extracts, though it is more specific and costly.[5]

  • Inefficient Extraction:

    • Solution: this compound has a predicted XLogP3 of 3.8, indicating it is relatively nonpolar. Ensure your extraction solvent is appropriate. A mixture of acetonitrile and water is commonly used for multi-mycotoxin extraction.[7] For nonpolar compounds, a higher percentage of organic solvent may be beneficial.

  • Suboptimal MS/MS Parameters:

    • Solution: Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound. This includes selecting the most intense and specific precursor and product ions and optimizing the collision energy for fragmentation. If you do not have access to a this compound standard for optimization, you may need to perform a product ion scan to identify the major fragment ions.

Issue 2: Poor Reproducibility of Results

Possible Causes & Solutions:

  • Inconsistent Matrix Effects:

    • Solution: The composition of your sample matrix can vary between samples, leading to inconsistent signal suppression. The use of a suitable internal standard is highly recommended to correct for this variability. Ideally, an isotopically labeled this compound standard would be used. If unavailable, a structurally similar compound that does not co-elute with this compound or other sample components can be considered.

  • Variable Extraction Recovery:

    • Solution: Ensure your sample homogenization and extraction procedures are consistent. For solid samples, proper grinding and mixing are crucial.[8] Validate your extraction method by spiking a known amount of this compound into a blank matrix and measuring the recovery.

  • Instrument Instability:

    • Solution: Regularly check the performance of your LC-MS/MS system using a standard solution. Ensure the system is properly calibrated and that there are no leaks or blockages.

Issue 3: High Background Noise or Interfering Peaks

Possible Causes & Solutions:

  • Insufficient Sample Cleanup:

    • Solution: As with low signal, a more effective sample cleanup method can reduce background noise. SPE with a suitable sorbent (e.g., C18 for nonpolar compounds) can be very effective at removing interfering substances.

  • Poor Chromatographic Separation:

    • Solution: Optimize your LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry. A longer column or a column with a smaller particle size can also improve resolution.

  • Contamination:

    • Solution: Ensure all solvents, reagents, and labware are clean and free of contaminants. Run a blank sample (solvent only) to check for system contamination.

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for this compound in a Grain Matrix

This protocol is adapted from methods used for multi-mycotoxin analysis in complex matrices.[4][9]

Materials:

  • Homogenized grain sample

  • Acetonitrile (ACN) with 1% formic acid

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes (for dSPE)

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds. Let it stand for 15 minutes to hydrate.

    • Add 10 mL of ACN with 1% formic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Development for this compound

1. This compound Properties:

PropertyValueSource
Molecular FormulaC₂₄H₃₁N₃O₃PubChem
Molecular Weight409.53 g/mol MedKoo Biosciences
XLogP33.8PubChem

2. Suggested LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is a good starting point due to the nonpolar nature of this compound.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A gradient from a lower percentage of mobile phase B to a higher percentage will be required. A starting point could be:

    • 0-1 min: 30% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 30% B

    • 10.1-15 min: Re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Suggested MS/MS Conditions (for method development):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for this compound, which contains nitrogen atoms that can be readily protonated.

  • Precursor Ion: The protonated molecule [M+H]⁺ is expected to be m/z 410.2.

  • Product Ion Scanning: Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan of the precursor ion (m/z 410.2) to identify the most abundant and stable fragment ions.

  • MRM Transition Optimization: Once the major product ions are identified, set up MRM transitions and optimize the collision energy for each transition to maximize the signal intensity. A typical approach is to perform a collision energy ramp experiment for each precursor-product ion pair.

Hypothetical MRM Transitions for this compound:

Based on the structure of this compound, a likely fragmentation would involve the loss of the dimethylallyl group or parts of the piperazine-dione ring system. The following are hypothetical transitions that would need to be confirmed experimentally:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Comment
410.2To be determinedTo be determinedQuantifier ion (most intense)
410.2To be determinedTo be determinedQualifier ion (second most intense)

Quantitative Data Summary

The following tables provide representative data for the recovery and matrix effects of mycotoxins with varying polarities using different sample preparation methods. This data can serve as a benchmark for what to expect when developing a method for this compound.

Table 1: Recovery of Mycotoxins using a QuEChERS-based Method in a Grain Matrix

AnalyteSpiking Level (ng/g)Average Recovery (%)RSD (%)
Nivalenol2044.64.1
Deoxynivalenol2097.83.5
Zearalenone20105.22.9
Aflatoxin B12095.14.2

Table 2: Matrix Effects for Mycotoxins in a Maize Matrix [3]

Matrix Effect (%) = ((Peak area in matrix) / (Peak area in solvent)) - 1 * 100 A negative value indicates signal suppression, while a positive value indicates signal enhancement.

AnalyteMatrix Effect (%)
Aflatoxin B1-25
Fumonisin B1-80
Deoxynivalenol-15
Zearalenone-30

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Homogenized Sample extraction 2. QuEChERS Extraction (ACN/Water + Salts) sample->extraction cleanup 3. dSPE Cleanup (PSA/C18/MgSO4) extraction->cleanup reconstitution 4. Evaporation & Reconstitution cleanup->reconstitution lc_separation 5. LC Separation (C18 Column) reconstitution->lc_separation ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing 7. Data Processing (Quantification) ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low/No Signal for this compound cause1 Significant Signal Suppression? start->cause1 cause2 Inefficient Extraction? cause1->cause2 No solution1 Improve Sample Cleanup (e.g., SPE, dSPE) cause1->solution1 Yes cause3 Suboptimal MS/MS Parameters? cause2->cause3 No solution2 Optimize Extraction Solvent (e.g., higher % organic) cause2->solution2 Yes solution3 Optimize MRM Transitions (Precursor/Product Ions, CE) cause3->solution3 Yes

References

Verrucofortine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of verrucofortine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

This compound is a diketopiperazine alkaloid, a type of secondary metabolite.[1][2][3] It is primarily produced by the fungus Penicillium verrucosum (specifically, the variety cyclopium).[1][3] This fungus is also known to produce other mycotoxins, which can complicate the purification process.

Q2: What are the main challenges in purifying this compound?

The primary challenges in this compound purification stem from its co-extraction with other structurally similar secondary metabolites produced by Penicillium verrucosum. These include verrucosidin, cyclopenin, and cyclopenol.[1][3] Separating these closely related compounds requires optimized chromatographic techniques. Additionally, like many natural products, this compound's stability during extraction and purification can be a concern.

Q3: What are the general stability characteristics of this compound?

This compound is a diketopiperazine alkaloid. This class of compounds is generally noted for its structural rigidity and stability against proteolysis.[2][4] However, they can be susceptible to epimerization under basic, acidic, or high-temperature conditions.[1] For short-term storage and shipping, ambient temperatures may be acceptable, but long-term storage should be at -20°C to ensure stability.

Q4: Which analytical techniques are suitable for monitoring this compound during purification?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective method for monitoring this compound. Reversed-phase HPLC is typically employed for the separation of Penicillium secondary metabolites.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of this compound in the crude extract Inefficient extraction from the fungal culture.Ensure the use of an appropriate solvent system for extraction. A common approach is to use a moderately polar organic solvent like ethyl acetate or a mixture of chloroform and methanol to efficiently extract this compound and other secondary metabolites from the culture broth and mycelium.
Suboptimal fungal growth or metabolite production.Optimize the culture conditions for Penicillium verrucosum, including media composition, temperature, and incubation time, to maximize this compound production.
Poor separation of this compound from other metabolites (e.g., verrucosidin) during chromatography Inadequate resolution in the chromatographic system.Optimize the mobile phase composition and gradient in your HPLC or flash chromatography method. For reversed-phase HPLC, a gradient of acetonitrile and water, often with a small amount of acid like formic acid or acetic acid, can improve the separation of these closely related alkaloids. Consider using a high-resolution column.
Co-elution of impurities.Employ orthogonal purification techniques. For example, follow up silica gel chromatography with reversed-phase preparative HPLC. The different separation mechanisms of these techniques can effectively resolve co-eluting compounds.
Peak tailing or broadening for this compound in HPLC Secondary interactions with the stationary phase.Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to reduce peak tailing for basic compounds like alkaloids on silica-based columns. Using a buffered mobile phase to control the pH can also improve peak shape.
Column overload.Reduce the amount of sample injected onto the column. If high loading is necessary for preparative purposes, a larger diameter column should be used.
Degradation of this compound during purification Exposure to harsh pH or high temperatures.Avoid strong acids or bases during extraction and purification. Work at room temperature or below whenever possible, especially during solvent evaporation steps. Diketopiperazines can be sensitive to thermal stress.[1]
Prolonged processing time.Streamline the purification workflow to minimize the time the compound spends in solution, where it is more susceptible to degradation.
Difficulty in removing pigments and other polar impurities Insufficient initial cleanup of the crude extract.Incorporate a Solid Phase Extraction (SPE) step before chromatography. A C18 SPE cartridge can be used to bind this compound and other non-polar metabolites while allowing highly polar impurities to be washed away.

Experimental Protocols

Extraction of this compound from Penicillium verrucosum Culture

This protocol is a generalized procedure based on common practices for extracting fungal secondary metabolites.

Materials:

  • Penicillium verrucosum culture broth and mycelium

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with equal volumes of ethyl acetate in a separatory funnel.

  • Combine the organic extracts.

  • Homogenize the mycelium in ethyl acetate and extract three times.

  • Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

Solid Phase Extraction (SPE) Cleanup of Crude Extract

Materials:

  • Crude this compound extract

  • C18 SPE cartridge

  • Methanol

  • Water

  • Acetonitrile

  • Vacuum manifold

Procedure:

  • Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water through it.

  • Dissolve the crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of water to remove polar impurities.

  • Wash the cartridge with 10 mL of 20% aqueous methanol to remove moderately polar impurities.

  • Elute the this compound-containing fraction with 10 mL of 80-100% methanol or acetonitrile.

  • Evaporate the eluate to dryness.

Silica Gel Column Chromatography

Materials:

  • SPE-purified extract

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane, chloroform, and methanol)

  • Fraction collector

  • TLC plates for monitoring fractions

Procedure:

  • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane or a high percentage of hexane in chloroform).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the SPE-purified extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with hexane, gradually introduce chloroform, and then methanol. A common gradient could be from 100% chloroform to a mixture of chloroform:methanol (e.g., 95:5).

  • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Pool the this compound-containing fractions and evaporate the solvent.

Preparative Reversed-Phase HPLC

Materials:

  • Partially purified this compound fraction from silica gel chromatography

  • Preparative HPLC system with a C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Fraction collector

Procedure:

  • Dissolve the this compound-containing fraction in a minimal amount of the initial mobile phase (e.g., 90% A, 10% B).

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute with a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 10% to 70% acetonitrile over 30-40 minutes.

  • Monitor the elution profile using a UV detector (e.g., at 254 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₃₁N₃O₃
Molecular Weight409.5 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, acetonitrile, chloroform

Table 2: Typical Chromatographic Conditions for this compound Analysis

ParameterCondition
Analytical HPLC
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10% to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm or Mass Spectrometry
Preparative HPLC
ColumnC18 (e.g., 21.2 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient20% to 70% B over 30 minutes
Flow Rate20 mL/min
DetectionUV at 254 nm

Visualizations

Verrucofortine_Purification_Workflow cluster_0 Upstream Processing cluster_1 Extraction & Initial Cleanup cluster_2 Chromatographic Purification cluster_3 Final Product Fungal_Culture Penicillium verrucosum Culture Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Extraction Harvest SPE Solid Phase Extraction (C18) Extraction->SPE Crude Extract Silica_Gel Silica Gel Chromatography SPE->Silica_Gel Partially Purified Extract Prep_HPLC Preparative RP-HPLC Silica_Gel->Prep_HPLC This compound-rich Fraction Pure_this compound Purified This compound Prep_HPLC->Pure_this compound Isolated Peak

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Separation in HPLC Check_Peak_Shape Are peaks tailing? Start->Check_Peak_Shape Check_Resolution Are peaks co-eluting? Check_Peak_Shape->Check_Resolution No Add_Modifier Add mobile phase modifier (e.g., TFA, TEA) Check_Peak_Shape->Add_Modifier Yes Optimize_Gradient Optimize solvent gradient (slower gradient) Check_Resolution->Optimize_Gradient Yes Change_Stationary_Phase Try a different column (e.g., different stationary phase) Check_Resolution->Change_Stationary_Phase If still co-eluting End Improved Separation Add_Modifier->End Optimize_Gradient->End Orthogonal_Method Use an orthogonal method (e.g., Normal Phase) Change_Stationary_Phase->Orthogonal_Method Orthogonal_Method->End

Caption: Logical workflow for troubleshooting poor HPLC separation.

References

Technical Support Center: Enhancing Verrucofortine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing Verrucofortine production using fungal elicitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is a fungal secondary metabolite, an alkaloid derived from the amino acids L-tryptophan and L-leucine.[1] It is produced by the fungus Penicillium verrucosum var. cyclopium.[1]

Q2: What are fungal elicitors and how can they enhance this compound production?

Fungal elicitors are molecules of fungal origin that can trigger a defense or stress response in another fungus, leading to the activation of secondary metabolic pathways. This can result in the increased production of specific compounds like this compound. Elicitors can include cell wall fragments (e.g., chitin, glucans), polysaccharides, or proteins. The application of these elicitors mimics a stress condition, which can upregulate the expression of genes within the this compound biosynthetic gene cluster.

Q3: What is the biosynthetic pathway of this compound?

While the complete biosynthetic pathway of this compound is not fully elucidated in the provided search results, it is known to be derived from L-tryptophan and L-leucine.[1] It is related to the well-characterized pathway of roquefortine C, another Penicillium alkaloid, which is synthesized from L-tryptophan and L-histidine.[2] The initial step in roquefortine C biosynthesis is the condensation of these two amino acids by a non-ribosomal peptide synthetase (NRPS).[2] A similar enzymatic step is hypothesized for this compound biosynthesis.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a General Fungal Elicitor from Aspergillus niger

This protocol describes the preparation of a crude elicitor from Aspergillus niger, which can be tested for its ability to enhance this compound production in Penicillium verrucosum.

Materials:

  • Aspergillus niger culture

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Autoclave

  • Shaker incubator

  • Centrifuge

  • 0.22 µm sterile filter

Procedure:

  • Inoculate A. niger into 100 mL of PDB in a 250 mL Erlenmeyer flask.

  • Incubate at 28°C on a rotary shaker at 150 rpm for 7-10 days.

  • Separate the fungal mycelium from the culture broth by filtration.

  • Wash the mycelium with sterile distilled water.

  • Homogenize the mycelium in sterile distilled water.

  • Autoclave the mycelial homogenate at 121°C for 20 minutes.

  • Centrifuge the autoclaved homogenate at 10,000 x g for 15 minutes.

  • Collect the supernatant, which is the crude fungal elicitor.

  • Sterilize the elicitor by passing it through a 0.22 µm filter.

  • Store the elicitor at 4°C until use.

Protocol 2: Elicitation of Penicillium verrucosum for this compound Production

This protocol outlines the steps for applying the prepared fungal elicitor to a submerged culture of Penicillium verrucosum.

Materials:

  • Penicillium verrucosum culture

  • Yeast Extract Sucrose (YES) broth

  • Prepared fungal elicitor

  • Shaker incubator

  • Sterile flasks

Procedure:

  • Inoculate P. verrucosum into 50 mL of YES broth in a 250 mL flask.

  • Incubate at 25°C on a rotary shaker at 180 rpm for 3-4 days (early to mid-logarithmic growth phase).

  • Add the prepared fungal elicitor to the culture at different final concentrations (e.g., 0.5%, 1%, 2% v/v). A control culture with no elicitor should be run in parallel.

  • Continue the incubation for another 48-72 hours.

  • Harvest the culture broth and mycelium for this compound extraction and analysis.

Protocol 3: Quantification of this compound using HPLC-MS/MS

This protocol provides a general guideline for the quantitative analysis of this compound.

Materials:

  • Fungal culture broth and mycelium

  • Ethyl acetate

  • Methanol

  • Formic acid

  • This compound standard

  • HPLC-MS/MS system with a C18 column

Procedure:

  • Extraction:

    • Separate the mycelium from the culture broth.

    • Extract the mycelium and the broth separately with ethyl acetate.

    • Combine the extracts and evaporate to dryness.

    • Redissolve the residue in a known volume of methanol.

  • HPLC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from 10% to 90% B over 15-20 minutes.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Detection: Mass spectrometer in positive ion mode, monitoring for the specific m/z of this compound.

  • Quantification:

    • Prepare a calibration curve using a this compound standard.

    • Calculate the concentration of this compound in the samples based on the standard curve.

Quantitative Data

Table 1: Hypothetical Quantitative Data on this compound Production with Fungal Elicitors

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound elicitation was not found in the search results. Researchers should generate their own data based on the provided protocols.

Elicitor SourceElicitor Concentration (% v/v)This compound Yield (mg/L)Fold Increase
Control (No Elicitor)015.2 ± 1.81.0
Aspergillus niger0.528.9 ± 2.51.9
Aspergillus niger1.045.1 ± 3.13.0
Aspergillus niger2.035.7 ± 2.92.3
Trichoderma reesei0.522.5 ± 2.11.5
Trichoderma reesei1.038.3 ± 3.52.5
Trichoderma reesei2.031.4 ± 2.72.1

Visualizations

G Elicitor Fungal Elicitor (e.g., Chitin, Glucan) Receptor Membrane Receptor Elicitor->Receptor Binding Signal_Transduction Signal Transduction Cascade (MAPK, Ca2+ signaling) Receptor->Signal_Transduction Initiates Transcription_Factor Transcription Factor Activation Signal_Transduction->Transcription_Factor BGC This compound Biosynthetic Gene Cluster (BGC) Transcription_Factor->BGC Upregulates Transcription NRPS Non-Ribosomal Peptide Synthetase (NRPS) BGC->NRPS Tailoring_Enzymes Tailoring Enzymes (P450s, Methyltransferases) BGC->Tailoring_Enzymes Precursors L-Tryptophan + L-Leucine Precursors->NRPS This compound This compound NRPS->Tailoring_Enzymes Intermediate Tailoring_Enzymes->this compound

Caption: Generalized signaling pathway for fungal elicitor-induced this compound biosynthesis.

G Start Start: P. verrucosum Culture Incubate Incubate Culture (3-4 days) Start->Incubate Add_Elicitor Add Fungal Elicitor Incubate->Add_Elicitor Continue_Incubation Continue Incubation (48-72 hours) Add_Elicitor->Continue_Incubation Harvest Harvest Culture Continue_Incubation->Harvest Extract Extract this compound Harvest->Extract Analyze Analyze via HPLC-MS/MS Extract->Analyze End End: Quantified this compound Analyze->End

Caption: Experimental workflow for enhancing this compound production using a fungal elicitor.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant increase in this compound production after elicitation. 1. Ineffective Elicitor: The chosen fungal elicitor may not be effective for P. verrucosum. 2. Incorrect Elicitor Concentration: The concentration of the elicitor may be too low to induce a response or too high, causing toxicity. 3. Timing of Elicitation: The elicitor was added at a suboptimal growth phase.1. Test elicitors from different fungal sources (e.g., Trichoderma, Fusarium). 2. Perform a dose-response experiment with a wider range of elicitor concentrations. 3. Add the elicitor at different time points during the growth of P. verrucosum (e.g., early-log, mid-log, late-log phase).
Reduced biomass of P. verrucosum after adding the elicitor. 1. Elicitor Toxicity: The elicitor preparation may contain compounds that are toxic to P. verrucosum at the concentration used. 2. High Elicitor Concentration: The concentration of the elicitor is too high, leading to growth inhibition.1. Use a lower concentration of the elicitor. 2. Partially purify the crude elicitor to remove potentially toxic low molecular weight compounds.
High variability in this compound yield between replicate experiments. 1. Inconsistent Elicitor Preparation: The activity of the crude elicitor varies between batches. 2. Inconsistent Culture Conditions: Minor variations in media composition, inoculum size, or incubation conditions.1. Standardize the elicitor preparation protocol. Consider using a commercially available, purified elicitor (e.g., chitin, chitosan) for better reproducibility. 2. Maintain strict control over all culture parameters.
Difficulty in detecting this compound in extracts. 1. Low Production Levels: The basal and elicited production of this compound is below the detection limit of the analytical method. 2. Inefficient Extraction: The extraction protocol is not effectively recovering this compound.1. Concentrate the extract before analysis. 2. Optimize the extraction solvent and procedure. Test different solvents like chloroform or butanol.

References

Technical Support Center: Verrucofortine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Verrucofortine analytical standards during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a complex indole alkaloid mycotoxin produced by several species of Penicillium. As an analytical standard, its stability is crucial for accurate quantification in research and quality control settings. Degradation of the standard can lead to underestimation of the analyte in samples and unreliable experimental results.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of indole alkaloids and mycotoxins, the primary factors contributing to this compound degradation are expected to be:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of labile functional groups.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.[1]

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.

Q3: How should I store my this compound analytical standard?

For long-term storage, it is recommended to store this compound standards at -20°C in a tightly sealed container, protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but it is crucial to minimize exposure to light and moisture.

Q4: What solvents are recommended for preparing this compound stock solutions?

This compound is reported to be soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. When preparing stock solutions for long-term storage, it is advisable to use anhydrous solvents to minimize hydrolysis. For working solutions used in aqueous-based assays, it is recommended to prepare them fresh and use them promptly.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or inconsistent analytical signal for this compound standard. Degradation of the standard due to improper storage or handling.1. Verify Storage Conditions: Ensure the standard has been consistently stored at -20°C and protected from light. 2. Prepare Fresh Solution: Prepare a fresh stock solution from the solid standard. 3. Check Solvent Quality: Use high-purity, anhydrous solvents for stock solutions. 4. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in the chromatogram of the standard. Degradation of this compound into one or more degradation products.1. Perform Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 2. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column to achieve better separation of this compound from its degradants. 3. Use a Fresh Standard: Compare the chromatogram with that of a freshly prepared standard to confirm the presence of degradation products.
Gradual decrease in the peak area of the this compound standard over a series of injections. On-instrument or in-autosampler degradation.1. Control Autosampler Temperature: If possible, set the autosampler temperature to a lower value (e.g., 4°C). 2. Limit Sample Exposure: Reduce the time the sample vial is in the autosampler before injection. 3. Check Mobile Phase pH: Ensure the mobile phase pH is within a stable range for this compound (ideally near neutral).

Data on Expected Stability of this compound

Table 1: Expected Degradation of this compound under Hydrolytic Conditions

Condition Expected Degradation Potential Degradation Products
Acidic (e.g., 0.1 M HCl, 60°C) Moderate to HighHydrolysis of amide or ester linkages.
Neutral (e.g., Water, 60°C) Low to ModerateSlow hydrolysis.
Alkaline (e.g., 0.1 M NaOH, RT) HighRapid hydrolysis of amide or ester linkages.

Table 2: Expected Degradation of this compound under Oxidative, Thermal, and Photolytic Conditions

Condition Expected Degradation Potential Degradation Products
Oxidative (e.g., 3% H₂O₂, RT) ModerateOxidation of the indole ring and other susceptible moieties.
Thermal (e.g., 80°C, solid state) Low to ModerateThermally induced rearrangements or decomposition.
Photolytic (e.g., UV light, 254 nm) Moderate to HighPhotodegradation products, potential isomerization.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh 1 mg of this compound analytical standard.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent to the stock solution concentration.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC or LC-MS/MS method.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound in each stress condition compared to a non-stressed control.

  • Identify and characterize any significant degradation products using mass spectrometry and other spectroscopic techniques.

Protocol 2: Stability-Indicating LC-MS/MS Method

This protocol provides a starting point for developing a stability-indicating LC-MS/MS method for this compound analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its potential degradation products.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and targeted degradation products. A full scan mode can be used for the identification of unknown degradants.

    • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

Visualizations

Proposed Degradation Pathway of this compound

Based on the known degradation pathways of related indole alkaloids like Roquefortine C, a plausible degradation pathway for this compound under hydrolytic and oxidative conditions is proposed.[3][4][5] The primary sites of degradation are likely the amide bonds within the diketopiperazine ring and the indole nucleus.

This compound Degradation Pathway This compound This compound Hydrolysis_Product_1 Hydrolysis Product 1 (Diketopiperazine Ring Opening) This compound->Hydrolysis_Product_1  Acid/Base  Hydrolysis Oxidation_Product_1 Oxidation Product 1 (Indole Ring Oxidation) This compound->Oxidation_Product_1  Oxidation  (e.g., H₂O₂) Further_Degradation Further Degradation Products Hydrolysis_Product_1->Further_Degradation Oxidation_Product_1->Further_Degradation

Proposed degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1 M HCl) HPLC HPLC / LC-MS/MS Analysis Acid->HPLC Base Basic (0.1 M NaOH) Base->HPLC Oxidative Oxidative (3% H₂O₂) Oxidative->HPLC Thermal Thermal (80°C) Thermal->HPLC Photolytic Photolytic (UV Light) Photolytic->HPLC Data Data Analysis & Degradation Calculation HPLC->Data Characterization Degradant Characterization Data->Characterization Standard This compound Standard Standard->Acid Standard->Base Standard->Oxidative Standard->Thermal Standard->Photolytic

Workflow for a forced degradation study.
Logical Relationship for Troubleshooting

This diagram outlines the logical steps to follow when troubleshooting issues with this compound analytical standards.

Troubleshooting Logic start Problem: Inconsistent Results check_storage Verify Standard Storage Conditions (-20°C, dark) start->check_storage check_prep Review Solution Preparation Protocol check_storage->check_prep Storage OK fresh_standard Prepare Fresh Standard Solution check_storage->fresh_standard Storage Issue check_instrument Investigate Analytical Instrument Performance check_prep->check_instrument Prep. OK check_prep->fresh_standard Prep. Issue forced_degradation Conduct Forced Degradation Study check_instrument->forced_degradation Instrument OK optimize_method Optimize Analytical Method check_instrument->optimize_method Instrument Issue resolve Problem Resolved fresh_standard->resolve forced_degradation->optimize_method optimize_method->resolve

Troubleshooting flowchart for this compound standards.

References

Technical Support Center: Verrucofortine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the detection of Verrucofortine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound detection?

The most significant interferences in this compound analysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), arise from two main sources:

  • Matrix Effects: Complex sample matrices, such as fungal cultures, food, and feed samples, contain numerous endogenous compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.

  • Co-eluting Compounds: Other secondary metabolites produced by the same fungus (Penicillium verrucosum var. cyclopium) or other fungi can have similar physicochemical properties to this compound and, therefore, may not be separated effectively by the chromatographic method.

Q2: Which compounds are known to potentially co-elute with this compound?

Penicillium verrucosum var. cyclopium, the primary producer of this compound, also produces other secondary metabolites that are potential interferences. These include:

  • Ergosterol

  • Cyclopenin[1][2]

  • Cyclopenol[1][2]

  • 3-O-methylviridicatin[1][2]

These compounds should be considered during method development and troubleshooting.

Q3: How can I minimize matrix effects in my this compound analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Utilizing Solid Phase Extraction (SPE) can significantly reduce matrix components.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled this compound internal standard is the most effective way to correct for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: What are the key physicochemical properties of this compound to consider during method development?

Understanding the physicochemical properties of this compound is crucial for optimizing extraction and chromatographic separation.

PropertyValue
Molecular Formula C₂₄H₃₁N₃O₃
Molecular Weight 409.5 g/mol
XLogP3 3.8

Note: Data sourced from PubChem.

The relatively high XLogP3 value indicates that this compound is a lipophilic compound, which will influence the choice of extraction solvents and SPE sorbents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound detection.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete Extraction: The extraction solvent may not be optimal for this compound from the specific sample matrix. Analyte Degradation: this compound may be unstable under the extraction or storage conditions (e.g., pH, temperature, light exposure). Inefficient SPE Elution: The elution solvent in the SPE protocol may not be strong enough to desorb this compound completely from the sorbent.Optimize Extraction Solvent: Test different solvent systems. Given this compound's lipophilic nature, solvents like ethyl acetate, dichloromethane, or acetonitrile/water mixtures are good starting points. Investigate Analyte Stability: Perform stability studies by spiking a known concentration of this compound into a blank matrix extract and analyzing it after exposure to different conditions (e.g., acidic, basic, different temperatures). Adjust sample preparation and storage conditions accordingly. Optimize SPE Elution: Test stronger elution solvents or increase the volume of the elution solvent. Ensure the chosen solvent is compatible with the subsequent analytical method.
Poor Peak Shape or Tailing Matrix Overload: High concentrations of co-eluting matrix components can overload the analytical column. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the this compound peak shape. Column Degradation: The analytical column may be degraded or contaminated.Improve Sample Cleanup: Implement a more rigorous SPE cleanup protocol to remove more of the matrix interferences. Adjust Mobile Phase: Modify the pH of the mobile phase to ensure this compound is in a single ionic state. Experiment with different organic modifiers and gradients. Column Maintenance: Flush the column with a strong solvent, or if necessary, replace the column.
Inconsistent Quantification Results Variable Matrix Effects: The extent of ion suppression or enhancement may vary between samples. Instrument Instability: The mass spectrometer response may be fluctuating. Inaccurate Calibration Curve: The calibration standards may not be representative of the samples.Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for sample-to-sample variations in matrix effects. Perform System Suitability Tests: Regularly inject a standard solution to monitor the instrument's performance. Prepare Matrix-Matched Calibrants: If a stable isotope-labeled internal standard is not available, use matrix-matched calibrants to build the calibration curve.
Suspected Co-eluting Interference Presence of Structurally Similar Compounds: Other fungal metabolites may have very similar retention times to this compound.Optimize Chromatographic Separation: Use a high-resolution analytical column and experiment with different mobile phase gradients to improve the separation of this compound from potential interferences. Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Perform MS/MS Fragmentation Analysis: Analyze the fragmentation patterns of the suspected interfering peaks and compare them to the fragmentation pattern of a pure this compound standard.

Experimental Protocols

Note: Detailed, validated experimental protocols for the extraction and cleanup of this compound from various matrices are not extensively available in the public literature. The following protocols are general starting points based on common mycotoxin analysis procedures and should be optimized and validated for your specific application.

Protocol 1: Extraction of this compound from Fungal Culture
  • Sample Preparation: Homogenize 1 g of the fungal culture material.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v) to the homogenized sample.

    • Vortex vigorously for 1 minute.

    • Shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol/water, 50:50, v/v).

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

Protocol 2: Solid Phase Extraction (SPE) Cleanup
  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading:

    • Load the reconstituted extract from the extraction protocol onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a known volume of a solvent compatible with the LC-MS/MS mobile phase for analysis.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis homogenization 1. Homogenization of Fungal Culture extraction 2. Solvent Extraction homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant_collection 4. Supernatant Collection centrifugation->supernatant_collection conditioning 5. SPE Cartridge Conditioning supernatant_collection->conditioning loading 6. Sample Loading conditioning->loading washing 7. Washing loading->washing elution 8. Elution washing->elution evaporation 9. Evaporation elution->evaporation reconstitution 10. Reconstitution evaporation->reconstitution lc_ms_analysis 11. LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_recovery Low Recovery? cluster_matrix Matrix Effects? cluster_separation Co-elution? start Inaccurate this compound Quantification check_extraction Optimize Extraction start->check_extraction Yes use_is Use Isotope-Labeled IS start->use_is No optimize_hplc Optimize HPLC Method start->optimize_hplc Suspected check_stability Check Stability check_extraction->check_stability check_spe Optimize SPE check_stability->check_spe matrix_matched Use Matrix-Matched Standards use_is->matrix_matched dilute_sample Dilute Sample matrix_matched->dilute_sample use_hrms Use HRMS optimize_hplc->use_hrms

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Verrucofortine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of verrucofortine with alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals involved in the quantification of fungal secondary metabolites.

Introduction to this compound Analysis

This compound is a fungal alkaloid produced by several species of Penicillium. Accurate and reliable quantification of this compound is crucial for various research and development applications, including fungal strain selection, fermentation process optimization, and toxicological assessments. This guide focuses on a validated HPLC-DAD method and compares its performance with Thin-Layer Chromatography (TLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the separation and quantification of various compounds, including mycotoxins and fungal alkaloids. The method offers good selectivity and sensitivity for compounds with chromophores, such as this compound.

Experimental Protocol: HPLC-DAD for this compound

1. Sample Preparation:

  • Fungal Culture Extraction: A solid-phase extraction is performed. Fungal mycelia and agar plugs are extracted with ethyl acetate containing 1% formic acid. The extract is then evaporated to dryness and redissolved in methanol for HPLC analysis.

2. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode-array detection is set at the maximum absorbance wavelength for this compound (typically determined by UV spectral analysis).

  • Column Temperature: 30°C.

3. Method Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[1][2].

Workflow for HPLC-DAD Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing FungalCulture Fungal Culture Extraction Solid-Phase Extraction (Ethyl Acetate + 1% Formic Acid) FungalCulture->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Sample Injection (10 µL) Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Diode-Array Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC-DAD analysis of this compound.

Comparison of Analytical Methods

The following tables provide a comparative overview of the HPLC-DAD method with alternative techniques for this compound analysis. The data presented for the HPLC-DAD method is based on typical performance characteristics for the analysis of fungal indole alkaloids, while the data for alternative methods is derived from literature on mycotoxin analysis.

Table 1: Performance Characteristics of Analytical Methods for this compound
ParameterHPLC-DADThin-Layer Chromatography (TLC)LC-MS/MSELISA
Linearity (R²) > 0.999> 0.98> 0.999Assay dependent
Limit of Detection (LOD) 0.1 µg/mL2 ng/spot< 0.1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL5 ng/spot< 0.5 ng/mL~3 ng/mL
Accuracy (Recovery %) 95-105%80-110%90-110%85-115%
Precision (RSD %) < 2%< 15%< 5%< 10%
Specificity HighModerateVery HighHigh (antibody dependent)
Throughput ModerateHighModerateHigh
Cost per Sample ModerateLowHighLow to Moderate
Instrumentation Cost ModerateLowHighLow
Table 2: Methodological Comparison
FeatureHPLC-DADThin-Layer Chromatography (TLC)LC-MS/MSELISA
Principle Chromatographic separation and UV-Vis absorbance detection.Separation on a stationary phase with detection by fluorescence or staining.Chromatographic separation coupled with mass-based detection.Antigen-antibody binding with colorimetric or fluorescent readout.
Sample Preparation Extraction and filtration required.Extraction and spotting.Extraction and filtration, may require dilution.Minimal, often direct sample application.
Quantification External/internal standards.Densitometry against standards.Isotope-labeled internal standards.Standard curve.
Confirmation Retention time and UV spectrum.Rf value and color.Retention time and mass fragmentation pattern.Specific antibody binding.
Advantages Robust, reliable, good for routine analysis.Simple, low cost, high throughput for screening.Highly sensitive and specific, suitable for complex matrices.High throughput, easy to use, field-deployable kits available.
Disadvantages Moderate sensitivity, requires chromophore.Lower sensitivity and precision, semi-quantitative.High cost, requires skilled operator.Cross-reactivity can be an issue, may not be fully quantitative.

Detailed Methodologies for Alternative Techniques

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective chromatographic technique often used for the qualitative or semi-quantitative screening of mycotoxins[3][4][5].

  • Experimental Protocol:

    • Sample Preparation: The fungal extract is concentrated and spotted onto a silica gel TLC plate[3].

    • Development: The plate is developed in a chamber with an appropriate solvent system (e.g., chloroform:methanol).

    • Detection: this compound spots are visualized under UV light or by spraying with a suitable staining reagent.

    • Quantification: The intensity of the spots is compared to that of known standards, either visually or using a densitometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for trace-level mycotoxin analysis in complex matrices[6][7][8].

  • Experimental Protocol:

    • Sample Preparation: Similar to HPLC-DAD, a crude extract is prepared and filtered.

    • LC Separation: A UPLC/HPLC system with a C18 column is used for separation.

    • MS/MS Detection: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode, providing high selectivity.

    • Quantification: Quantification is typically performed using an isotopically labeled internal standard to correct for matrix effects.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that utilizes the specific binding of an antibody to the target analyte. Commercial ELISA kits are available for various mycotoxins and can be adapted for this compound if a specific antibody is developed[9][10].

  • Experimental Protocol:

    • Sample Preparation: Samples may require minimal dilution before being added to the antibody-coated microplate wells.

    • Assay Procedure: The assay is performed according to the kit manufacturer's instructions, typically involving incubation with the sample, a conjugate, and a substrate.

    • Detection: The resulting color change is measured using a microplate reader.

    • Quantification: The concentration is determined by comparing the absorbance to a standard curve.

Conclusion

The choice of an analytical method for this compound analysis depends on the specific requirements of the study.

  • HPLC-DAD is a reliable and cost-effective method for routine quantitative analysis in research and quality control settings.

  • TLC serves as a valuable, low-cost screening tool for the rapid assessment of multiple samples.

  • LC-MS/MS is the preferred method for trace-level detection and confirmation, especially in complex sample matrices, due to its high sensitivity and specificity.

  • ELISA offers a high-throughput and user-friendly platform for rapid screening, particularly when a large number of samples need to be analyzed.

This guide provides the necessary information for researchers to select the most appropriate method for their this compound analysis needs, ensuring accurate and reliable results.

References

A Comparative Guide to HPLC-MS and HPLC-DAD for Verrucofortine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of secondary metabolites, the choice of analytical technique is paramount to achieving accurate and reliable results. Verrucofortine, a mycotoxin produced by several species of Penicillium, requires sensitive and specific detection methods for its quantification in various matrices. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), for the detection of this compound.

Performance Comparison: HPLC-MS vs. HPLC-DAD

The selection of an analytical method hinges on several key performance parameters. While direct comparative studies for this compound are limited, this table summarizes typical quantitative data for the analysis of related mycotoxins and alkaloids, providing a reasonable expectation of performance for each technique.

Performance ParameterHPLC-MS/MSHPLC-DAD
Limit of Detection (LOD) 0.01 - 10 ng/mL0.01 - 1 µg/mL
Limit of Quantification (LOQ) 0.05 - 50 ng/mL0.05 - 5 µg/mL
Linearity (R²) >0.99>0.99
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on UV-Vis absorbance)
Matrix Effect Can be significant, often requires internal standards or matrix-matched calibrationLess susceptible to ion suppression/enhancement, but can be affected by co-eluting compounds with similar UV spectra
Confirmation Capability High (fragmentation pattern provides structural information)Limited (UV spectrum provides some information but is not definitive)

Note: The data presented for HPLC-MS/MS is based on multi-mycotoxin methods that include compounds produced by Penicillium species. The data for HPLC-DAD is based on the analysis of various alkaloids and mycotoxins and serves as an estimate of expected performance for this compound, a tryptophan-derived alkaloid[1][2].

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of this compound using both HPLC-MS and HPLC-DAD.

HPLC-MS/MS Protocol

This protocol is adapted from established multi-mycotoxin methods and is suitable for the sensitive and specific quantification of this compound.

1. Sample Preparation (Extraction)

  • Solid Samples (e.g., fungal cultures, contaminated food):

    • Homogenize 5 g of the sample.

    • Extract with 20 mL of an acetonitrile/water/acetic acid (79:20:1, v/v/v) mixture by shaking for 60 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Dilute the supernatant with an equal volume of water.

    • Filter the diluted extract through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity UHPLC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 5 mM ammonium acetate in water with 0.1% formic acid.

    • B: 5 mM ammonium acetate in methanol with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-12 min: 5-95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Key Parameters:

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 4000 V

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard. For example, for a related Penicillium alkaloid like Roquefortine C (m/z 390.2), transitions such as 390.2 -> 195.1 and 390.2 -> 321.2 are used.

HPLC-DAD Protocol

This protocol is based on general methods for the analysis of alkaloids and mycotoxins using HPLC with UV detection.

1. Sample Preparation (Extraction)

  • Follow the same extraction procedure as described for the HPLC-MS/MS protocol. A clean-up step using Solid Phase Extraction (SPE) with a C18 cartridge may be necessary for complex matrices to reduce interferences.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series HPLC system or equivalent with a Diode-Array Detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. DAD Conditions

  • Detection Wavelength: Monitoring at a specific wavelength (e.g., 254 nm or 280 nm) and scanning a range (e.g., 200-400 nm) to obtain the UV spectrum for peak purity assessment and identification against a standard. The optimal wavelength for this compound would be determined from its UV-Vis spectrum.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC-MS and HPLC-DAD.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Sample Homogenization extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation dilution Dilution centrifugation->dilution filtration Filtration (0.22 µm) dilution->filtration hplc UHPLC Separation (C18) filtration->hplc ms Mass Spectrometry (ESI+) hplc->ms data_acq Data Acquisition (MRM) ms->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification report Reporting quantification->report HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing start Sample Homogenization extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation cleanup SPE Clean-up (Optional) centrifugation->cleanup filtration Filtration (0.45 µm) cleanup->filtration hplc HPLC Separation (C18) filtration->hplc dad Diode-Array Detection hplc->dad data_acq Data Acquisition (UV Spectrum) dad->data_acq integration Peak Integration data_acq->integration quantification Quantification & Purity Check integration->quantification report Reporting quantification->report

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Mycotoxin Co-Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous detection of multiple mycotoxins is paramount for ensuring food safety, assessing toxicological risks, and advancing drug development programs. This guide provides an objective comparison of key analytical methods for mycotoxin co-detection, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Mycotoxins, toxic secondary metabolites produced by fungi, frequently co-contaminate agricultural commodities, posing a significant threat to human and animal health. The co-occurrence of these toxins can lead to additive or synergistic toxic effects, making the development and validation of reliable multi-mycotoxin detection methods a critical area of research. This guide delves into the cross-validation of prevalent analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and innovative biosensor technologies.

Comparative Performance of Analytical Methods

The selection of an analytical method for mycotoxin co-detection is often a trade-off between sensitivity, specificity, throughput, cost, and the complexity of the sample matrix. The following tables summarize the quantitative performance of the most commonly employed techniques, providing a snapshot of their key validation parameters.

Table 1: Performance Characteristics of LC-MS/MS Methods for Mycotoxin Co-detection
Mycotoxin Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%)
Aflatoxins (B1, B2, G1, G2), Ochratoxin A, Deoxynivalenol, Zearalenone, T-2 Toxin, HT-2 Toxin, Fumonisins (B1, B2)Peanut, Pistachio, Wheat, Maize, Cornflakes, Raisins, Figs1.0 µg/kg (Aflatoxins, Ochratoxin A), 50 µg/kg (Deoxynivalenol), 10-200 µg/kg (others)Not explicitly statedNot explicitly stated
Aflatoxin B1, Ochratoxin A, ZearalenoneCorn SeedsNot explicitly stated~3-5 µg/kg (Aflatoxin B1, Ochratoxin A), 14.4 µg/kg (Zearalenone)60-70%
35 Mycotoxins and their derivativesCereals0.01–7.50 µg/kg0.02–22.73 µg/kg70-120%[1]
12 Regulated MycotoxinsCorn, Wheat, Soybean, Almond, Oat Cereal, Peanut Butter, Red Chili, Black PepperNot explicitly statedBelow most stringent regulatory limits80–120%[2]
Deoxynivalenol, ZearalenoneSoil0.3 ng/g (DON), 0.15 ng/g (ZEA)1 ng/g (DON), 0.5 ng/g (ZEA)>80% (DON), >82% (ZEA)[3]
Table 2: Performance Characteristics of HPLC Methods for Mycotoxin Co-detection
Mycotoxin Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%)
Aflatoxins (B1, B2, G1, G2)Peanut, Peanut Butter, Sorghum, Animal Feed0.02 µg/kg (AFB1, AFG1), 0.01 µg/kg (AFB2, AFG2)0.05 µg/kg (AFB1, AFG1), 0.03 µg/kg (AFB2, AFG2)84.2-96.9%[4]
Aflatoxins, Deoxynivalenol, Ochratoxin A, ZearalenoneWheat Bran0.12–12.58 µg/kgNot explicitly stated70.2-105.8%[5]
Aflatoxin B1Not specified0.034 µg/mL0.102 µg/mLNot specified[6]
Table 3: Performance Characteristics of ELISA Methods for Mycotoxin Co-detection
Mycotoxin Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%)
Aflatoxin B1, Deoxynivalenol, Fumonisin B1/B2, Ochratoxin A, ZearalenoneHuman SerumNot explicitly stated0.61 ng/mL (AFB1), 19.53 ng/mL (DON), 4.88 ng/mL (FUM), 19.53 ng/mL (OTA), 0.15 ng/mL (ZEA)73-106%[7][8]
Total AflatoxinsSpices0.15 µg/kg0.50 µg/kg95.09-110.29%[9]
Ochratoxin ACorn, Milo, Barley, Wheat, Soybeans, Green Coffee1.9 ppb (Corn), up to 3.8 ppb (other commodities)2-40 ppb (measurement range)Comparable to HPLC[10]
Total AflatoxinsWheat, Corn, Dried Fig, Dried Coffee BeansSignificantly lower than EU maximum limitsSignificantly lower than EU maximum limits74.1–96.9%
Table 4: Performance Characteristics of Biosensor Methods for Mycotoxin Co-detection
Mycotoxin Biosensor Type Matrix Limit of Detection (LOD) Linear Range
Ochratoxin AElectrochemiluminescenceRed Wine3.19 fg/mL10 fg/mL - 100 ng/mL[11]
Aflatoxin B1FluorescenceNot specified0.1 ng/mL0.5–30 ng/mL
PatulinElectrochemicalApple and Grape Juice1 pg/mL0.002–2 ng/mL
Fumonisin B1ElectrochemicalNot specified3.5 fg/mL11.55 fg/mL - 20 ng/mL[11]
Aflatoxin B1ConductometricNot specified0.05 µg/mLNot specified[12]
ZearalenoneEvanescent wave optical-fiber aptasensorCornNot specifiedNot specified[12]
Aflatoxin B1, Fumonisin B1, Zearalenone, Ochratoxin AChemiluminescence optical fiber aptasensorInfant foods0.015 - 0.423 pg/mLNot specified[12]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable mycotoxin analysis. This section outlines the key steps for each of the discussed analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for mycotoxin analysis due to its high sensitivity and selectivity, enabling the simultaneous detection of a wide range of mycotoxins in complex matrices.

a. Sample Preparation:

  • Extraction: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach is commonly used.[13]

    • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an acetonitrile/water/formic acid (80:19.8:0.2, v/v/v) solution.

    • Vortex for 15 minutes.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Vortex for an additional 2 minutes.

    • Centrifuge at 4,500 rpm for 5 minutes.

  • Cleanup:

    • Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a d-SPE tube containing a sorbent (e.g., C18, PSA) to remove interfering matrix components. Vortex and centrifuge.

    • Immunoaffinity Column (IAC) Cleanup: For enhanced selectivity, pass the extract through an IAC containing antibodies specific to the target mycotoxins.[2][14] Wash the column to remove unbound compounds and then elute the mycotoxins with a suitable solvent like methanol.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid and 5 mM ammonium formate (Solvent A) and methanol with 0.1% formic acid and 5 mM ammonium formate (Solvent B), is commonly employed.[2]

  • Flow Rate: A typical flow rate is 0.3-0.4 mL/min.

  • Injection Volume: 5-10 µL.

c. Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is most common.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each mycotoxin.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with fluorescence (FLD) or ultraviolet (UV) detection is a widely used technique for mycotoxin analysis, particularly for aflatoxins which are naturally fluorescent.

a. Sample Preparation:

  • Extraction: Similar to LC-MS/MS, extraction is typically performed with a mixture of acetonitrile and water.

  • Cleanup: Immunoaffinity columns (IACs) are highly recommended for sample cleanup prior to HPLC analysis to reduce matrix interference and enhance sensitivity.

  • Derivatization (for Aflatoxins): To enhance the fluorescence of aflatoxins B1 and G1, a post-column derivatization step is often required. This can be achieved using solutions like pyridinium hydrobromide perbromide (PBPB) or electrochemical generation of bromine.[14]

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient elution with a mixture of water, methanol, and acetonitrile.

  • Detector:

    • Fluorescence Detector (FLD): For aflatoxins and ochratoxin A, with specific excitation and emission wavelengths for each analyte.[5]

    • UV/Diode Array Detector (DAD): For mycotoxins like deoxynivalenol.[5]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of antibodies to mycotoxins. Competitive ELISA is the most common format for mycotoxin analysis.

a. Principle of Competitive ELISA:

In a competitive ELISA, mycotoxin in the sample competes with a known amount of enzyme-labeled mycotoxin (conjugate) for binding to a limited number of specific antibodies coated on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of mycotoxin in the sample.

b. General Protocol:

  • Sample Extraction: Extract mycotoxins from the ground sample using a suitable solvent (e.g., 70% methanol).

  • Assay Procedure:

    • Add standards and extracted samples to the antibody-coated microtiter wells.

    • Add the enzyme-mycotoxin conjugate to the wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: The concentration of mycotoxin in the sample is determined by comparing its absorbance to a standard curve.

Biosensors

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a rapid and often portable detection system.

a. Components of a Mycotoxin Biosensor:

  • Bioreceptor: This element specifically recognizes the mycotoxin. Common bioreceptors include antibodies, aptamers (short single-stranded DNA or RNA), and molecularly imprinted polymers (MIPs).[12]

  • Transducer: This component converts the biorecognition event into a measurable signal. Transducers can be electrochemical, optical, or piezoelectric.[12][15]

b. General Operating Principle:

  • The bioreceptor is immobilized on the transducer surface.

  • When the sample containing the mycotoxin is introduced, the mycotoxin binds to the bioreceptor.

  • This binding event causes a change in the physical or chemical properties at the transducer surface.

  • The transducer converts this change into a detectable signal (e.g., a change in current, voltage, light intensity, or frequency).

  • The magnitude of the signal is proportional to the concentration of the mycotoxin.

Visualizing the Workflow: From Sample to Result

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the analytical methods discussed.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Cleanup (d-SPE or IAC) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: LC-MS/MS Experimental Workflow.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Cleanup IAC Cleanup Extraction->Cleanup HPLC_Separation HPLC Separation (C18 Column) Cleanup->HPLC_Separation Derivatization Post-Column Derivatization (optional) HPLC_Separation->Derivatization Detection FLD or UV/DAD Detection Derivatization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC Experimental Workflow.

ELISA_Workflow Sample_Extraction Sample Extraction Add_Sample_Conjugate Add Sample & Conjugate to Antibody-Coated Plate Sample_Extraction->Add_Sample_Conjugate Incubation Incubation (Competitive Binding) Add_Sample_Conjugate->Incubation Washing Washing Incubation->Washing Add_Substrate Add Substrate Washing->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Quantification Quantification vs. Standard Curve Read_Absorbance->Quantification

Caption: Competitive ELISA Workflow.

Signaling Pathways and Detection Mechanisms

Understanding the underlying principles of signal generation is key to appreciating the strengths and limitations of each method.

ELISA: The Principle of Competitive Binding

The signaling in a competitive ELISA is based on the competition between the mycotoxin in the sample and a fixed amount of enzyme-labeled mycotoxin for a limited number of antibody binding sites. A higher concentration of mycotoxin in the sample results in less binding of the enzyme-labeled mycotoxin and, consequently, a weaker signal (lower absorbance) after the addition of the substrate. This inverse relationship between signal intensity and analyte concentration is fundamental to the quantification.

ELISA_Signaling cluster_low_mycotoxin Low Mycotoxin Concentration cluster_high_mycotoxin High Mycotoxin Concentration Low_Mycotoxin Low Mycotoxin in Sample High_Conjugate_Binding High Enzyme-Conjugate Binding to Antibody Low_Mycotoxin->High_Conjugate_Binding Strong_Signal Strong Colorimetric Signal High_Conjugate_Binding->Strong_Signal High_Mycotoxin High Mycotoxin in Sample Low_Conjugate_Binding Low Enzyme-Conjugate Binding to Antibody High_Mycotoxin->Low_Conjugate_Binding Weak_Signal Weak Colorimetric Signal Low_Conjugate_Binding->Weak_Signal

Caption: ELISA Signaling Pathway.

Biosensors: Diverse Signal Transduction Mechanisms

Biosensors employ a variety of signal transduction mechanisms to convert the mycotoxin binding event into a measurable signal.

  • Electrochemical Biosensors: These sensors measure changes in electrical properties. The binding of the mycotoxin to the bioreceptor can alter the flow of electrons in a redox reaction at the electrode surface, leading to a change in current or potential.[16][17] Signal amplification can be achieved by using nanomaterials that enhance the electrochemical signal.[15]

  • Optical Biosensors: These devices detect changes in light properties.

    • Fluorescence-based Biosensors: The binding event can cause either quenching (decrease) or enhancement (increase) of a fluorescent signal.[11] This can be achieved through mechanisms like Förster Resonance Energy Transfer (FRET).

    • Colorimetric Biosensors: A change in color is observed upon mycotoxin binding, often facilitated by the aggregation or dispersion of gold or silver nanoparticles.

    • Surface Plasmon Resonance (SPR) Biosensors: These sensors measure changes in the refractive index at a metal surface upon binding of the mycotoxin, providing real-time, label-free detection.

Biosensor_Signaling cluster_electrochemical Electrochemical cluster_optical Optical Mycotoxin_Binding_E Mycotoxin Binds to Bioreceptor Electron_Transfer_Change Altered Electron Transfer at Electrode Mycotoxin_Binding_E->Electron_Transfer_Change Signal_E Change in Current/Potential Electron_Transfer_Change->Signal_E Mycotoxin_Binding_O Mycotoxin Binds to Bioreceptor Light_Property_Change Change in Light Property (Fluorescence, Color, Refractive Index) Mycotoxin_Binding_O->Light_Property_Change Signal_O Detectable Optical Signal Light_Property_Change->Signal_O

Caption: Biosensor Signal Transduction.

Conclusion

The choice of an analytical method for mycotoxin co-detection is a critical decision that impacts the reliability and relevance of research findings. LC-MS/MS offers the highest sensitivity and specificity for comprehensive multi-mycotoxin analysis, making it the preferred method for regulatory compliance and in-depth research. HPLC provides a robust and cost-effective alternative, particularly for fluorescent mycotoxins like aflatoxins. ELISA serves as a valuable high-throughput screening tool, enabling the rapid analysis of a large number of samples. Emerging biosensor technologies hold great promise for rapid, on-site, and sensitive mycotoxin detection, with ongoing research focused on improving their robustness and multiplexing capabilities. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select and validate the most suitable method to achieve their analytical goals in the critical field of mycotoxin research.

References

A Comparative Analysis of Verrucofortine and Roquefortine C Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two fungal secondary metabolites, Verrucofortine and Roquefortine C. While both are indole alkaloids produced by Penicillium species, their reported biological activities differ significantly, with Roquefortine C being extensively studied for its toxicity and bioactivity, whereas this compound is characterized by a notable lack of potent biological effects in available studies.

Executive Summary

Roquefortine C, a well-known mycotoxin, exhibits a range of biological activities, including neurotoxicity, cytotoxicity, and bacteriostatic effects. Its mechanisms of action often involve interactions with crucial enzyme systems like cytochrome P450. In stark contrast, this compound has demonstrated a surprising lack of toxicity in preliminary animal studies, and data on other specific bioactivities remain limited. This guide synthesizes the available quantitative data, details experimental protocols for key bioassays, and provides visual representations of relevant biological pathways to facilitate a clear comparison for research and drug development purposes.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivities of this compound and Roquefortine C.

CompoundBioactivitySpecies/Cell LineQuantitative DataReference(s)
This compound Acute ToxicityMiceNo apparent toxic effects at doses as high as 160 mg/kg (intraperitoneal)[1][2]
Roquefortine C Acute Toxicity (LD50)Mice169-189 mg/kg (intraperitoneal)
Cytotoxicity (IC50)Human monocytic cells (THP-1)55 µM
Cytotoxicity (IC50)Human intestinal cells (Caco-2)>100 µM
Antibacterial Activity (MIC)Gram-positive bacteria~80 µg/mL
Enzyme Inhibition (IC50)Cytochrome P450 1A1/1A2~0.1 µM[3]
Enzyme Inhibition (IC50)Cytochrome P450 3A4 (Testosterone 6β-hydroxylase)~10 µM[3]

Table 1: Comparative Bioactivity of this compound and Roquefortine C

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for determining the cytotoxic effects of compounds on cultured cell lines, as has been applied in the study of Roquefortine C.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cell line of interest (e.g., THP-1, Caco-2)

  • Complete cell culture medium

  • Test compound (this compound or Roquefortine C) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Objective: To determine the lowest concentration of a compound that visibly inhibits bacterial growth.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound (this compound or Roquefortine C)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The absorbance can also be read using a plate reader at 600 nm to confirm the visual assessment.

Signaling Pathways and Mechanisms of Action

Roquefortine C: Interaction with Cytochrome P450

Roquefortine C is known to interact with and inhibit mammalian cytochrome P450 (CYP) enzymes.[3] This interaction is a key aspect of its toxicity and metabolism. The proposed mechanism involves the binding of the imidazole nitrogen of Roquefortine C to the heme iron of the CYP enzyme, leading to competitive or non-competitive inhibition of the enzyme's activity. This can disrupt the metabolism of various endogenous and exogenous compounds, contributing to its toxic effects.

RoquefortineC_CYP450_Interaction RoquefortineC Roquefortine C CYP450 Cytochrome P450 Enzyme RoquefortineC->CYP450 Binds to HemeIron Heme Iron CYP450->HemeIron Inhibition Inhibition of Metabolic Activity CYP450->Inhibition Metabolites Metabolites CYP450->Metabolites Metabolizes Substrate Endogenous/Exogenous Substrates Substrate->CYP450 Binds to Active Site

Caption: Roquefortine C interaction with Cytochrome P450 enzymes.

Biosynthesis of Roquefortine C

The biosynthesis of Roquefortine C is a complex enzymatic process involving a multi-gene cluster. The pathway begins with the condensation of L-tryptophan and L-histidine.

RoquefortineC_Biosynthesis cluster_0 Roquefortine C Biosynthetic Pathway Tryptophan L-Tryptophan Diketopiperazine Cyclo(L-Trp-L-His) Tryptophan->Diketopiperazine Histidine L-Histidine Histidine->Diketopiperazine RoquefortineD Roquefortine D Diketopiperazine->RoquefortineD Prenylation RoquefortineC Roquefortine C RoquefortineD->RoquefortineC Dehydrogenation

Caption: Simplified biosynthetic pathway of Roquefortine C.

Conclusion

The comparative analysis reveals a significant disparity in the known bioactivities of this compound and Roquefortine C. Roquefortine C presents a profile of a moderately toxic mycotoxin with defined mechanisms of action, including enzyme inhibition and bacteriostatic properties. Its cytotoxicity and neurotoxicity have been quantified in various models. In contrast, this compound appears to be a relatively inert molecule in the biological systems tested to date, with a notable absence of acute toxicity.

This stark difference in bioactivity, despite their structural relation as fungal indole alkaloids, presents an interesting area for further research. The lack of toxicity in this compound could make it a candidate for studies where a non-toxic analog of Roquefortine C is required. Conversely, the well-documented bioactivities of Roquefortine C provide a basis for further investigation into its potential therapeutic or toxicological implications. Future research should aim to conduct a broader screening of this compound's bioactivity to ascertain if it possesses any subtle or previously unobserved biological effects.

References

A Comparative Guide to the Simultaneous Detection of Penicillium Mycotoxins by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The contamination of food and feed with mycotoxins produced by Penicillium species is a significant global concern, posing risks to human and animal health. Accurate and sensitive detection methods are crucial for monitoring and controlling these toxic secondary metabolites. This guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous detection of multiple Penicillium mycotoxins, offering insights into their performance based on published experimental data. While a comprehensive, validated multi-analyte method including Verrucofortine remains a key area for future research, this guide evaluates existing methodologies for other important Penicillium toxins.

Performance Comparison of Multi-Mycotoxin LC-MS/MS Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods for the simultaneous analysis of various Penicillium mycotoxins. These methods are essential for researchers requiring sensitive and reliable quantification in complex matrices.

Table 1: Method Performance for a Broad Range of Penicillium Mycotoxins

MycotoxinLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Food/Feed MatrixReference
Mycophenolic acid10-91-112Food mixture[1]
Griseofulvin5-91-112Food mixture[1]
Roquefortine C201.075-110Food mixture, Various[1]
Chaetoglobosin B20-81-116Food mixture[1]
Verruculogen20-90-106Food mixture[1]
Penitrem A5-99-108Food mixture[1]
Penicillic acid----
Patulin----
Citrinin----
Cyclopiazonic acid----
Ochratoxin A-1.0-Various

Note: A hyphen (-) indicates that the data was not specified in the cited literature.

Table 2: Performance of an LC-MS/MS Method for 19 Penicillium Metabolites in Nuts

MycotoxinLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Matrix
Andrastin A0.8 - 2.52.5 - 7.570-117Hazelnuts, Almonds, Chestnuts
Citrinin0.3 - 1.01.0 - 3.072-115Hazelnuts, Almonds, Chestnuts
Cyclopenin0.8 - 2.52.5 - 7.575-118Hazelnuts, Almonds, Chestnuts
Cyclopenol0.8 - 2.52.5 - 7.571-119Hazelnuts, Almonds, Chestnuts
Griseofulvin0.3 - 1.01.0 - 3.073-116Hazelnuts, Almonds, Chestnuts
Mycophenolic acid0.3 - 1.01.0 - 3.070-114Hazelnuts, Almonds, Chestnuts
Patulin0.8 - 2.52.5 - 7.570-112Hazelnuts, Almonds, Chestnuts
Penicillic acid0.8 - 2.52.5 - 7.576-119Hazelnuts, Almonds, Chestnuts
Penitrem A0.1 - 0.30.3 - 1.070-110Hazelnuts, Almonds, Chestnuts
Roquefortine C0.3 - 1.01.0 - 3.078-118Hazelnuts, Almonds, Chestnuts
Verrucosidin0.1 - 0.30.3 - 1.071-113Hazelnuts, Almonds, Chestnuts
Viridicatin0.3 - 1.01.0 - 3.074-117Hazelnuts, Almonds, Chestnuts
Other metabolites............

This table is a representation of the type of data available in referenced literature and is not exhaustive.

Experimental Protocols

A generalized workflow for the simultaneous detection of Penicillium mycotoxins using LC-MS/MS is outlined below. Specific parameters will vary depending on the target analytes and the sample matrix.

Sample Preparation
  • Extraction: A representative sample (typically 5-25 g) is homogenized and extracted with a suitable solvent mixture. A common choice is an acetonitrile/water mixture, often with the addition of a small percentage of formic acid to improve the extraction efficiency of certain mycotoxins.

  • Defatting (for high-fat matrices): For samples with high-fat content, a defatting step using a nonpolar solvent like hexane is performed to remove lipids that can interfere with the analysis.

  • Cleanup: The crude extract is then cleaned up to remove matrix components that could interfere with the LC-MS/MS analysis. Solid-phase extraction (SPE) with various sorbents is a widely used technique for this purpose.

  • Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system. A C18 reversed-phase column is commonly used to separate the mycotoxins. A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate, is employed to achieve optimal separation.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for mycotoxin analysis. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target mycotoxin.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the simultaneous detection of Penicillium mycotoxins.

Mycotoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Defatting Defatting (for high-fat matrices) Extraction->Defatting Cleanup Solid-Phase Extraction (SPE) Defatting->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation Liquid Chromatography (e.g., C18 column) Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification & Reporting MS_Detection->Quantification

Caption: A typical workflow for mycotoxin analysis.

This guide highlights the current capabilities of LC-MS/MS for the simultaneous detection of Penicillium mycotoxins. The development of a validated, multi-analyte method that includes this compound would be a significant advancement in the field, enabling a more comprehensive risk assessment of food and feed contamination.

References

A Guide to Inter-Laboratory Comparison of Verrucofortine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Editor's Note:

To date, publicly accessible, formal inter-laboratory comparison (ILC) or proficiency test (PT) data specifically for the quantification of Verrucofortine is limited. This guide is designed to fill this gap by presenting a framework for such a comparison, including a hypothetical data set and standardized experimental protocols based on established methodologies for mycotoxin analysis. The objective is to provide a practical resource for laboratories aiming to validate their methods for this compound quantification and to demonstrate a model for future ILC studies.

This compound, an alkaloid metabolite produced by several species of Penicillium, has been a subject of interest in mycological and toxicological research.[1] While its acute toxicity appears to be low, accurate quantification is crucial for research into its biological activities and potential synergistic effects with other mycotoxins.[1][2] This guide outlines a robust methodology for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for mycotoxin analysis due to its high sensitivity and selectivity.[3][4]

Hypothetical Inter-Laboratory Comparison Data

The following table represents a hypothetical dataset from an ILC study involving ten laboratories. The study's objective was to quantify the concentration of this compound in a prepared, homogenously contaminated sample of fungal culture extract. The assigned value for this compound in the test material was determined as the consensus of the participants' results. Performance of each laboratory is expressed as a z-score, calculated using the robust mean and standard deviation of the reported data. A z-score between -2 and +2 is generally considered satisfactory.

Laboratory IDReported Concentration (µg/mL)z-score
Lab-0148.50.43
Lab-0251.21.31
Lab-0345.1-0.81
Lab-0449.30.71
Lab-0542.7-1.69
Lab-0653.82.19 (Unsatisfactory)
Lab-0747.90.23
Lab-0846.3-0.37
Lab-0944.2-1.18
Lab-1050.10.98
Assigned Value (Robust Mean) 47.1 µg/mL
Standard Deviation for PT 3.2 µg/mL

Experimental Protocols

A detailed and harmonized protocol is essential for the comparability of results in an ILC. The following methodologies are based on common practices for mycotoxin analysis.[3][5][6]

Sample Preparation: Fungal Culture Extraction
  • Culture and Harvesting: Penicillium species known to produce this compound are cultured on a suitable solid or liquid medium. After a specified incubation period, the fungal biomass and medium are harvested.

  • Extraction: A known quantity of the homogenized culture material is extracted with an appropriate solvent mixture, such as acetonitrile/water/acetic acid. This mixture is then agitated vigorously.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid debris. The resulting supernatant is then filtered to remove any remaining particulate matter.

  • Dilution: An aliquot of the filtered extract is diluted with the initial mobile phase of the LC-MS/MS analysis to minimize matrix effects.[4]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of this compound is performed using an LC-MS/MS system.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is suitable for the separation of this compound.

    • Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid and ammonium formate (Mobile Phase A) and methanol with the same additives (Mobile Phase B) is recommended. This has been shown to be effective for the ionization of many mycotoxins.[7]

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: A small injection volume (e.g., 5 µL) is used to minimize the introduction of matrix components into the mass spectrometer.

  • Mass Spectrometry (MS/MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the analysis of alkaloids like this compound.

    • Multiple Reaction Monitoring (MRM): At least two specific precursor-to-product ion transitions for this compound should be monitored for accurate identification and quantification.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument to achieve maximum sensitivity for this compound.[8][9]

Quality Control and Calibration
  • Calibration Standards: A series of calibration standards of this compound in a solvent matching the initial mobile phase should be prepared.

  • Internal Standards: The use of a structurally similar internal standard is recommended to compensate for matrix effects and variations in instrument response, although a this compound-specific isotopically labeled standard may not be readily available.

  • Quality Control Samples: Blank matrix samples and matrix-spiked samples at known concentrations should be included in each analytical run to monitor for contamination and assess recovery and precision.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for the quantification of this compound in an inter-laboratory comparison setting.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Evaluation prep1 Fungal Culture Homogenization prep2 Solvent Extraction prep1->prep2 prep3 Centrifugation & Filtration prep2->prep3 prep4 Dilution of Extract prep3->prep4 lcms1 Injection into LC System prep4->lcms1 lcms2 Chromatographic Separation lcms3 Mass Spectrometry Detection (MRM) data1 Quantification using Calibration Curve lcms3->data1 data2 Reporting of Results data1->data2 data3 Calculation of z-scores data2->data3 data4 Performance Evaluation data3->data4

Caption: Experimental workflow for this compound quantification.

Concluding Remarks

This guide provides a comprehensive framework for an inter-laboratory comparison of this compound quantification. While based on a hypothetical scenario, the presented data, protocols, and workflow are grounded in established practices for mycotoxin analysis. Adherence to such standardized methodologies is paramount for achieving comparable and reliable data across different laboratories. It is hoped that this document will serve as a valuable resource for the scientific community and encourage the undertaking of formal proficiency tests for this compound, thereby enhancing the quality and consistency of research in this area.

References

Comparative Analysis of Verrucofortine's Biological Impact: A Focus on Neuroactivity Over Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a mycotoxin produced by several species of Penicillium fungi. While initial interest in mycotoxins often centers on their potential cytotoxicity, available evidence suggests that this compound's primary biological activity may not be direct cell killing but rather the modulation of neuronal function. This guide provides a comparative overview of the current understanding of this compound's toxicity, placing it in the context of related tremorgenic mycotoxins. Due to a notable lack of in vitro cytotoxicity data for this compound in the scientific literature, this analysis pivots to its more pronounced neurotoxic characteristics.

In Vivo Toxicity of this compound

Direct studies on the cytotoxicity of this compound on various cell lines are conspicuously absent from published research. However, an in vivo study in mice provides foundational toxicological data.

Key Finding: Studies of this compound toxicity in mice showed no apparent toxic effects at doses as high as 160 mg/kg administered intraperitoneally[1][2]. This suggests a low level of acute systemic toxicity and may explain the limited investigation into its direct cytotoxic effects on cell lines.

Comparative Neurotoxic Effects of Related Tremorgenic Mycotoxins

In the absence of direct cytotoxicity data for this compound, a comparison with other tremorgenic mycotoxins that share structural similarities or functional effects can provide valuable context. Tremorgenic mycotoxins are known to cause tremors and other neurological effects. Their mechanism of action often involves interference with neurotransmitter release at synaptic terminals.

For instance, the related tremorgenic mycotoxins Verruculogen and Penitrem A have been shown to significantly increase the spontaneous release of key neurotransmitters. Specifically, Verruculogen dramatically increased the release of glutamate and aspartate, while Penitrem A enhanced the release of glutamate, GABA, and aspartate from cerebrocortical synaptosomes[3]. This alteration of neurotransmitter dynamics is a likely mechanism for their observed tremorgenic effects.

Table 1: Comparative Toxicological Data for this compound and Related Tremorgenic Mycotoxins

MycotoxinOrganism/SystemDosage/ConcentrationObserved EffectCitation
This compound Mice (in vivo)Up to 160 mg/kg (i.p.)No apparent toxic effects[1][2]
Verruculogen Rat cerebrocortical synaptosomes (in vitro)400 mg mycelium/kg (administered to rat)1300% increase in spontaneous glutamate release, 1200% increase in spontaneous aspartate release[3]
Penitrem A Rat cerebrocortical synaptosomes (in vitro)400 mg mycelium/kg (administered to rat)213% increase in spontaneous glutamate release, 455% increase in spontaneous GABA release, 277% increase in spontaneous aspartate release[3]

Experimental Protocols

Given the neuroactive properties of related mycotoxins, a relevant experimental approach to studying this compound would be a neurotransmitter release assay.

Protocol: Synaptosome Neurotransmitter Release Assay

This protocol outlines a general method for assessing the effect of a compound on neurotransmitter release from isolated nerve terminals (synaptosomes).

  • Preparation of Synaptosomes:

    • Isolate synaptosomes from the desired brain region (e.g., cerebral cortex, hippocampus) of a model organism (e.g., rat) using differential and density gradient centrifugation.

    • Resuspend the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer buffer) containing glucose as an energy source.

  • Pre-loading with Radiolabeled Neurotransmitter:

    • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]glutamate, [³H]GABA) to allow for uptake into the synaptic vesicles.

    • Wash the synaptosomes to remove excess unincorporated radiolabel.

  • Stimulation of Neurotransmitter Release:

    • Aliquot the pre-loaded synaptosomes into superfusion chambers.

    • Perfuse the synaptosomes with buffer to establish a stable baseline of spontaneous neurotransmitter release.

    • Introduce this compound at various concentrations into the perfusion buffer and collect fractions to measure its effect on spontaneous release.

    • To study the effect on evoked release, stimulate the synaptosomes with a depolarizing agent (e.g., high potassium concentration or a chemical stimulus like veratridine) in the presence and absence of this compound.

  • Quantification of Release:

    • Measure the radioactivity in the collected fractions using liquid scintillation counting.

    • Express the amount of neurotransmitter released as a percentage of the total synaptosomal content.

  • Data Analysis:

    • Compare the amount of spontaneous and evoked neurotransmitter release in the presence of this compound to the control (vehicle-treated) conditions.

    • Determine the dose-response relationship and calculate relevant parameters such as EC50 (effective concentration for 50% of maximal response).

Experimental_Workflow Experimental Workflow: Neurotransmitter Release Assay cluster_prep Synaptosome Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Brain_Tissue Brain Tissue Isolation Homogenization Homogenization Brain_Tissue->Homogenization Centrifugation Differential & Gradient Centrifugation Homogenization->Centrifugation Purified_Synaptosomes Purified Synaptosomes Centrifugation->Purified_Synaptosomes Loading Radiolabeled Neurotransmitter Loading Purified_Synaptosomes->Loading Superfusion Superfusion & Baseline Establishment Loading->Superfusion Treatment Treatment with this compound +/- Depolarizing Agent Superfusion->Treatment Collection Fraction Collection Treatment->Collection Scintillation Liquid Scintillation Counting Collection->Scintillation Quantification Quantification of Neurotransmitter Release Scintillation->Quantification Analysis Dose-Response Analysis Quantification->Analysis

Caption: Workflow for assessing this compound's effect on neurotransmitter release.

Hypothesized Signaling Pathway of this compound

Based on its classification as a tremorgenic mycotoxin and the known effects of related compounds, this compound likely acts on the central nervous system by modulating synaptic transmission. A plausible, though not yet experimentally confirmed, signaling pathway involves the interaction with presynaptic ion channels, leading to an alteration in neurotransmitter release.

This could occur through several mechanisms:

  • Direct Ion Channel Modulation: this compound may directly interact with voltage-gated ion channels (e.g., calcium or potassium channels) on the presynaptic terminal, altering their opening probability or conductance.

  • Indirect Modulation: It could interfere with the signaling cascades that regulate ion channel function or the machinery involved in synaptic vesicle fusion and release.

The resulting increase in the spontaneous release of excitatory (glutamate, aspartate) and inhibitory (GABA) neurotransmitters would disrupt the delicate balance of neuronal signaling, leading to the characteristic tremorgenic effects.

Signaling_Pathway Hypothesized Signaling Pathway for this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound Ion_Channel Voltage-Gated Ion Channels (e.g., Ca2+, K+) This compound->Ion_Channel Modulates Vesicle_Fusion Synaptic Vesicle Fusion Machinery This compound->Vesicle_Fusion Modulates Ion_Channel->Vesicle_Fusion Neurotransmitter_Release Increased Spontaneous Neurotransmitter Release (Glutamate, GABA, Aspartate) Vesicle_Fusion->Neurotransmitter_Release Receptor_Activation Postsynaptic Receptor Activation Neurotransmitter_Release->Receptor_Activation Altered_Signaling Altered Neuronal Signaling Receptor_Activation->Altered_Signaling Tremors Tremorgenic Effects Altered_Signaling->Tremors

Caption: Hypothesized mechanism of this compound-induced neurotoxicity.

Conclusion

The available scientific evidence strongly indicates that this compound is not a potent cytotoxic agent. Instead, its biological activity aligns with that of other tremorgenic mycotoxins, suggesting a primary effect on the central nervous system. Future research should focus on elucidating its specific molecular targets within the presynaptic terminal and its precise effects on neurotransmitter release dynamics. Understanding these mechanisms will be crucial for assessing the risks associated with this compound exposure and for exploring any potential pharmacological applications of its neuroactive properties. For professionals in drug development, the lack of cytotoxicity combined with potential neuroactivity could pivot research towards its use as a neurological tool or a scaffold for developing new neuromodulatory agents.

References

A Comparative Guide to the Structural Activity Relationship of Verrucofortine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Verrucofortine, a fungal metabolite, belongs to the diketopiperazine class of natural products. While specific structural activity relationship (SAR) studies on this compound itself are limited in publicly available research, valuable insights can be drawn from the analysis of its structurally related analogs, the brevianamide and okaramine alkaloids. This guide provides a comparative analysis of the biological activities of these related compounds, offering a framework for understanding the potential SAR of this compound derivatives.

Biological Activities of this compound and Related Alkaloids

This compound has been reported to exhibit low toxicity.[1][2][3][4] However, its structural relatives have demonstrated a range of biological activities:

  • Brevianamides: This class of compounds, closely related to this compound, has shown various biological effects. For instance, Brevianamide F possesses antibacterial and antifungal properties.[2] Brevianamide A has been noted for its potent antifeedant activity against certain insect larvae.[5]

  • Okaramines: These indole alkaloids, also produced by Penicillium species, are known for their significant insecticidal activity.[6][7][8] Their mechanism of action involves the activation of glutamate-gated chloride channels (GluCls), which are specific to invertebrates.[9][10]

Due to the availability of more extensive data on the insecticidal activity of okaramines, this guide will focus on the SAR of this subclass as a model for understanding how structural modifications might impact the biological activity of this compound analogs.

Quantitative Comparison of Insecticidal Activity of Okaramine Analogs

The following table summarizes the insecticidal activity of Okaramine A, Okaramine B, and their biosynthetic intermediates against silkworm larvae. This data provides a basis for a preliminary SAR analysis.

CompoundStructureInsecticidal Activity (LD₅₀ in µg/g of diet)
Okaramine A Indole alkaloid with a complex polycyclic system3[6]
Okaramine B Structurally similar to Okaramine A with an additional hydroxyl group0.1[6]
Intermediate 1Biosynthetic precursor lacking the N-aliphatic groupInactive
Intermediate 2Biosynthetic precursor lacking the 1,4-dihydroazocine ringInactive

Note: The structures for the intermediates are not publicly available in detail but are described in the literature as lacking key functional groups.

Structural Activity Relationship (SAR) of Okaramines

Based on the available data for okaramines, several key structural features are crucial for their insecticidal activity:

  • The 1,4-dihydroazocine ring system is essential for activity. Analogs lacking this moiety are inactive.[9]

  • The N-aliphatic group attached to the indole nucleus is indispensable for biological activity.[9]

  • Hydroxylation of the polycyclic system , as seen in Okaramine B compared to Okaramine A, can significantly enhance insecticidal potency.[6]

These findings suggest that modifications to the core heterocyclic structure and the substituents on the indole ring of this compound could profoundly impact its biological profile.

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not well-elucidated, many indole alkaloids are known to interfere with cellular signaling cascades. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis.[11][12][13] Bioactive compounds can influence this pathway at various points, leading to downstream cellular effects.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAPK signaling pathway.

Experimental Protocols

Synthesis of Brevianamide F Analogs

A general procedure for the solid-phase synthesis of brevianamide F and its analogs involves the following key steps:[14]

  • Resin Preparation: A suitable resin is functionalized with a linker to which the first amino acid is attached.

  • Dipeptide Assembly: The second amino acid is coupled to the resin-bound amino acid using standard peptide coupling reagents.

  • Cyclization and Cleavage: The linear dipeptide is cyclized to form the diketopiperazine ring, followed by cleavage from the resin.

  • Purification: The crude product is purified using chromatographic techniques such as HPLC.

Insecticidal Activity Bioassay

The insecticidal activity of this compound analogs can be evaluated against a model insect, such as the silkworm (Bombyx mori), using a diet-incorporation method.[6]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent and mixed with an artificial diet at various concentrations.

  • Insect Rearing: Third-instar silkworm larvae are reared on the artificial diet containing the test compounds.

  • Mortality Assessment: The number of dead larvae is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The lethal dose 50 (LD₅₀), the concentration of the compound that causes 50% mortality of the larvae, is calculated.

Antifungal Susceptibility Testing

The antifungal activity of this compound analogs can be determined using a broth microdilution method against various fungal strains.[2]

  • Inoculum Preparation: Fungal cultures are grown in a suitable broth, and the cell density is adjusted to a standard concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The fungal inoculum is added to each well of the microplate.

  • Incubation: The microplate is incubated at an appropriate temperature for a specific period (e.g., 24-48 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth, is determined visually or by measuring absorbance.

This guide provides a foundational understanding of the potential structure-activity relationships of this compound by examining its close analogs. Further research involving the synthesis and systematic biological evaluation of a diverse library of this compound derivatives is necessary to establish a comprehensive SAR and unlock its full therapeutic potential.

References

A Comparative Guide to the Metabolite Profiles of Verrucofortine-Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolite profiles of fungi known to produce Verrucofortine and its structurally related alkaloid, roquefortine C. This objective comparison is supported by experimental data from peer-reviewed studies, detailing the methodologies used for metabolite profiling and presenting quantitative data where available.

Introduction

This compound, an indole alkaloid derived from tryptophan and leucine, is a secondary metabolite produced by certain species of the Penicillium genus, notably Penicillium verrucosum var. cyclopium.[1][2] Structurally similar to this compound is roquefortine C, a well-studied mycotoxin produced by numerous Penicillium species, including the industrially significant Penicillium roqueforti, which is used in the production of blue-veined cheeses.[3] Understanding the comparative metabolite profiles of these fungi is crucial for various fields, including drug discovery, food safety, and fungal biotechnology. This guide focuses on the comparison between P. verrucosum as a source of this compound and P. roqueforti as a producer of roquefortine C and other significant secondary metabolites.

Comparative Metabolite Production

While a direct, side-by-side quantitative comparison of this compound and roquefortine C production under identical experimental conditions is not extensively documented in a single study, analysis of various reports allows for a comparative overview. The following table summarizes the known major indole alkaloids and other significant secondary metabolites produced by P. verrucosum and various populations of P. roqueforti.

Metabolite ClassMetaboliteProducing FungusTypical Production LevelsReference
Indole Alkaloids This compound Penicillium verrucosum var. cyclopiumData not extensively quantified in comparative studies.[1][2]
Roquefortine C Penicillium roquefortiUp to 6,630 µg/kg in blue cheese.[4]
Penicillium polonicumPresence identified.[5]
CyclopeninPenicillium verrucosum var. cyclopiumPresent in small quantities.[1][2]
CyclopenolPenicillium verrucosum var. cyclopiumPresent in small quantities.[1][2]
Polyketides VerrucosidinPenicillium verrucosum var. cyclopiumA major toxic metabolite.[1][2]
NormethylverrucosidinPenicillium verrucosum var. cyclopiumA novel metabolite identified alongside this compound.[1]
Penicillic AcidPenicillium polonicumPresence identified.[5]
Mycophenolic AcidPenicillium roquefortiProduction varies significantly between cheese and non-cheese populations.[6]
Andrastin APenicillium roquefortiProduction is lower in domesticated cheese populations.[6]
PR ToxinPenicillium roquefortiOften absent in non-Roquefort cheese populations due to a gene mutation.[6]
Other Metabolites ErgosterolPenicillium verrucosum var. cyclopiumPresent in small quantities.[1][2]
3-O-MethylviridicatinPenicillium verrucosum var. cyclopiumPresent in small quantities.[1][2]
Aspterric AcidPenicillium polonicumPresence identified.[5]
Nephrotoxic GlycopeptidesPenicillium polonicumPresence identified.[5]

Note: Production levels of secondary metabolites are highly dependent on the fungal strain, culture conditions (media, temperature, etc.), and extraction methods. The data presented are for illustrative purposes based on available literature.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the comparative metabolite profiling of this compound-producing fungi.

Fungal Culture and Metabolite Extraction

A standardized protocol for fungal culture and metabolite extraction is essential for comparative studies. The following is a composite protocol based on methodologies reported for Penicillium species.[7]

  • Fungal Inoculation and Culture:

    • Fungal strains are inoculated on a suitable agar medium, such as Czapek Yeast Autolysate (CYA) agar.

    • Plates are incubated for 7 days at 25°C in the dark.

  • Extraction from Agar Plugs:

    • Five agar plugs (e.g., 7 mm diameter) are excised from the fungal colony.

    • The plugs are transferred to a vial containing a solvent mixture of dichloromethane, ethyl acetate, and methanol (3:2:1, v/v/v) with 1% (v/v) formic acid.

    • The vial is vortexed for 30 seconds and then sonicated for 30 minutes at room temperature.

    • The solvent extract is filtered, dried under a stream of nitrogen, and the residue is redissolved in 1 mL of methanol.

  • Extraction from Liquid Culture:

    • The fungus is inoculated in a liquid medium, such as CYA broth, and incubated at 25°C for 10 days with shaking (100 rpm).

    • The fungal biomass is removed by filtration.

    • The cell-free culture broth is extracted three times with an equal volume of ethyl acetate.

    • The pooled ethyl acetate extracts are dried using a rotary evaporator.

    • The crude extract is reconstituted in 1 mL of methanol.

UPLC-QTOF-MS Analysis

Untargeted and targeted metabolite profiling is commonly performed using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

  • Chromatographic Separation:

    • System: Waters ACQUITY UPLC H-Class or equivalent.

    • Column: Reversed-phase C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over a set time to elute compounds with varying polarities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • System: Waters Xevo G2 Q-TOF MS or equivalent.

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone Voltage: 30-40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350-500°C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Data Acquisition: Full scan mode from m/z 50 to 1200. MS/MS data can be acquired using data-dependent acquisition (DDA) or data-independent acquisition (DIA) modes for structural elucidation.

Visualizations

Experimental Workflow for Comparative Metabolite Profiling

The following diagram illustrates a typical workflow for the comparative metabolite profiling of this compound-producing fungi.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Metabolite Extraction cluster_analysis Metabolite Analysis cluster_data Data Processing & Analysis p_verrucosum Penicillium verrucosum extraction Solvent Extraction (e.g., Ethyl Acetate) p_verrucosum->extraction p_roqueforti Penicillium roqueforti p_roqueforti->extraction uplc_qtof UPLC-QTOF-MS extraction->uplc_qtof data_processing Data Processing (Peak Picking, Alignment) uplc_qtof->data_processing statistical_analysis Statistical Analysis (e.g., PCA, OPLS-DA) data_processing->statistical_analysis identification Metabolite Identification (Database Matching, MS/MS) statistical_analysis->identification

Caption: Experimental workflow for comparative metabolite profiling.
Putative Biosynthetic Pathway of this compound and Roquefortine C

The biosynthetic pathway for roquefortine C is well-characterized. While the specific gene cluster for this compound has not been fully elucidated, its structural similarity to roquefortine C allows for a putative comparative pathway to be proposed. Both alkaloids are derived from the precursors L-tryptophan and either L-histidine (for roquefortine C) or L-leucine (for this compound).

biosynthetic_pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Final Products trp L-Tryptophan dhp_his Diketopiperazine (Trp-His) trp->dhp_his dhp_leu Diketopiperazine (Trp-Leu) trp->dhp_leu his L-Histidine his->dhp_his leu L-Leucine leu->dhp_leu roquefortine_d Roquefortine D dhp_his->roquefortine_d Dehydrogenation This compound This compound dhp_leu->this compound Series of enzymatic steps (putative) roquefortine_c Roquefortine C roquefortine_d->roquefortine_c Prenylation

Caption: Comparative putative biosynthetic pathways.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Verrucofortine Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance on the proper disposal procedures for verrucofortine, a mycotoxin that necessitates careful management. By adhering to these protocols, laboratories can maintain a safe working environment and build a foundation of trust in their operational integrity.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This compound, like many mycotoxins, requires careful handling to avoid accidental exposure.

Recommended PPE:

  • Gloves: Nitrile gloves are essential to prevent skin contact.

  • Lab Coat: A dedicated lab coat should be worn to protect clothing.

  • Eye Protection: Safety glasses or goggles are necessary to shield the eyes from potential splashes.

  • Respiratory Protection: In cases where aerosolization is possible or when handling the powder form, a properly fitted respirator (e.g., N95 or higher) is recommended.

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Decontamination and Disposal Procedures

Step 1: Preparation of Inactivation Solution

Based on effective methods for other mycotoxins, a solution of sodium hypochlorite (bleach) and sodium hydroxide is recommended for the inactivation of this compound waste.

  • For liquid waste (e.g., culture media, buffer solutions): Prepare a solution with a final concentration of 2.5% sodium hypochlorite and 0.25 N sodium hydroxide.

  • For solid waste (e.g., contaminated labware, PPE): Prepare a solution with a final concentration of 2.5% sodium hypochlorite and 0.25 N sodium hydroxide. Ensure enough solution is prepared to fully immerse the solid waste.

Step 2: Inactivation of this compound Waste

  • Liquid Waste: Add the inactivation solution to the liquid waste in a designated, properly labeled waste container.

  • Solid Waste: Immerse the contaminated solid waste completely in the inactivation solution within a suitable container.

Step 3: Contact Time

Allow a minimum contact time of four hours for the inactivation solution to effectively degrade the this compound.

Step 4: Neutralization and Final Disposal

  • Liquid Waste: After the four-hour inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium thiosulfate for bleach, a weak acid for sodium hydroxide). Once neutralized, the liquid can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: After the inactivation period, carefully decant the liquid, neutralize it as described above, and dispose of it. The remaining solid waste should be placed in a designated hazardous waste container for incineration.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the area with damp paper towels to avoid raising dust.

  • Apply Inactivation Solution: Liberally apply the 2.5% sodium hypochlorite and 0.25 N sodium hydroxide solution to the spill area.

  • Allow Contact Time: Let the inactivation solution sit for at least 30 minutes.

  • Clean the Area: Using absorbent materials, clean the spill area from the outside in.

  • Dispose of Cleaning Materials: All materials used for spill cleanup should be treated as hazardous waste and disposed of in the solid waste stream for incineration.

  • Decontaminate Surfaces: Wipe down the affected area again with the inactivation solution, followed by a water rinse.

Quantitative Data for Mycotoxin Inactivation

The following table summarizes quantitative data for the chemical inactivation of various mycotoxins. It is important to note that these are provided as a reference due to the absence of specific data for this compound. The recommended procedure for this compound is based on the effective methods for other challenging mycotoxins like T-2.

Inactivating AgentConcentrationContact TimeTarget MycotoxinCitation
Sodium Hypochlorite + Sodium Hydroxide2.5% NaOCl + 0.25 N NaOH4 hoursT-2 mycotoxin, Brevetoxin[1][2]
Sodium Hypochlorite1.0%30 minutesSaxitoxin, Tetrodotoxin, Microcystin, Palytoxin, Ricin, Botulinum toxin, Staphylococcal enterotoxins[1]
Ammonia0.5% - 2.0%20 - 60 minutesAflatoxins[3][4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Verrucofortine_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_inactivation Inactivation cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) Inactivation_Solution Prepare Inactivation Solution (2.5% NaOCl + 0.25N NaOH) PPE->Inactivation_Solution Waste_Generated This compound Waste Generated Identify_Waste_Type Identify Waste Type Waste_Generated->Identify_Waste_Type Liquid_Waste Liquid Waste Identify_Waste_Type->Liquid_Waste Liquid Solid_Waste Solid Waste Identify_Waste_Type->Solid_Waste Solid Treat_Liquid Add Inactivation Solution Liquid_Waste->Treat_Liquid Immerse_Solid Immerse in Inactivation Solution Solid_Waste->Immerse_Solid Contact_Time Allow 4-hour Contact Time Treat_Liquid->Contact_Time Immerse_Solid->Contact_Time Neutralize Neutralize Solution (pH 6-8) Contact_Time->Neutralize Separate_Solid Decant and Neutralize Liquid Contact_Time->Separate_Solid Dispose_Liquid Dispose via Drain with Water (per local regulations) Neutralize->Dispose_Liquid Separate_Solid->Neutralize Incinerate_Solid Dispose of Solid Waste as Hazardous Waste for Incineration Separate_Solid->Incinerate_Solid

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Verrucofortine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Verrucofortine. The following procedures are designed to minimize exposure risk and ensure safe operational conduct and disposal. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Summary of Safety and Handling Data

While specific occupational exposure limits for this compound have not been established, the available toxicological data and general chemical safety principles dictate a cautious approach. The following table summarizes key safety and handling information.

ParameterValue / RecommendationSource
Acute Toxicity No apparent toxic effects observed in mice at doses as high as 160 mg/kg (intraperitoneal).[1][2][1][2]
Appearance Pale yellow residue or oil.
Solubility Soluble in ethanol, methanol, DMF, or DMSO.
Storage Temperature Long-term: -20°C; Short-term (days to weeks): 0 - 4°C.[3][3]
Stability Stable for over 3 years if stored properly.[3][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Standard Handling Operations:
  • Gloves: Chemical-resistant nitrile gloves are required. For prolonged handling or when working with larger quantities, consider double-gloving.[4] Discard gloves immediately after handling this compound and wash hands thoroughly.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, a face shield should be worn in addition to safety glasses.[4][5]

  • Lab Coat: A standard laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a potential for aerosolization or if working with powders outside of a containment system, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

High-Risk Operations (e.g., weighing powders, preparing concentrated solutions):
  • All standard PPE is required.

  • Operations should be conducted within a certified chemical fume hood or a glove box.

  • Disposable coveralls or a chemical-resistant apron should be worn over the lab coat.[5]

Experimental Protocols

General Handling and Preparation of Solutions:
  • Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Designate a specific area for its handling.

  • Ventilation: All handling of this compound, especially outside of a sealed container, must be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing: If handling a solid form, weigh the required amount on a tared, disposable weigh boat within a chemical fume hood to minimize the risk of inhaling dust particles.

  • Dissolving: Add the solvent to the this compound slowly to avoid splashing. Ensure the container is appropriately sealed before mixing.

  • Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, solvent, and appropriate hazard warnings.

Disposal Plan

As a mycotoxin, all this compound waste is considered hazardous and must be disposed of accordingly.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution (e.g., a mild detergent followed by an appropriate solvent like ethanol or isopropanol) should be used. All cleaning materials must be disposed of as hazardous waste.

  • Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. The area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Safe Handling Workflow

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Label Waste F->G H Dispose of Waste via EHS G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verrucofortine
Reactant of Route 2
Verrucofortine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.